molecular formula C6H12O3S B578354 (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol CAS No. 1243250-12-5

(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol

Cat. No.: B578354
CAS No.: 1243250-12-5
M. Wt: 164.219
InChI Key: MSVZGMLAPLYHOQ-UHFFFAOYSA-N
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Description

(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol is a thiopyran 1,1-dioxide derivative that serves as a versatile and valuable chemical building block in advanced scientific research. Its core research value lies in its application as a key synthetic intermediate in medicinal chemistry and materials science. In drug discovery, the saturated thiopyran dioxide scaffold is a privileged structure used in the development of targeted therapeutic agents. Research indicates that similar sulfone-containing heterocyclic frameworks are integral to compounds investigated for inhibiting key signaling pathways, such as the interleukin-1 receptor-associated kinase 4 (IRAK4) pathway, which is a active area of study for the treatment of autoimmune diseases like rheumatoid arthritis and psoriasis . Furthermore, the planarity and electron-deficient nature of the 1,1-dioxidotetrahydro-2H-thiopyran moiety makes it a promising component in the design of functional materials. This compound can be utilized to develop advanced organic systems with applications in organic light-emitting diodes (OLEDs), conducting polymers, and electrochromic devices, where good electron transport properties and high electrical conductivity are required . The primary alcohol functional group provides a reactive handle for further synthetic elaboration, allowing researchers to incorporate this sulfone-based heterocycle into more complex molecular architectures. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1,1-dioxothian-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c7-4-6-2-1-3-10(8,9)5-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVZGMLAPLYHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CS(=O)(=O)C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243250-12-5
Record name 3-(hydroxymethyl)-1lambda6-thiane-1,1-dione
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Foundational & Exploratory

(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol synthesis from 3-mercaptomethyl-tetrahydro-2H-thiopyran-1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide details a robust and scientifically grounded two-step methodology for the synthesis of this compound, a valuable heterocyclic building block, from its thiol precursor, 3-mercaptomethyl-tetrahydro-2H-thiopyran-1,1-dioxide. The core of this transformation involves the conversion of a poor leaving group (thiol) into an excellent one (sulfonic acid) via oxidation, followed by a nucleophilic substitution to yield the target primary alcohol. This document provides an in-depth exploration of the reaction mechanisms, step-by-step experimental protocols, safety considerations, and characterization data, designed to empower researchers in pharmaceutical and chemical development.

Introduction

Heterocyclic compounds containing a thiopyran 1,1-dioxide scaffold are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. The target molecule, this compound, serves as a versatile intermediate for the synthesis of more complex pharmaceutical agents. Its structure, featuring a primary alcohol, allows for a wide range of subsequent chemical modifications.

The synthetic challenge lies in the efficient and clean conversion of the readily available precursor, 3-mercaptomethyl-tetrahydro-2H-thiopyran-1,1-dioxide. The direct substitution of the thiol (-SH) group with a hydroxyl (-OH) group is synthetically unfeasible due to the poor leaving group ability of the corresponding thiolate anion. This guide proposes a logical and effective two-step pathway that overcomes this hurdle by transforming the thiol into a highly labile sulfonate group, which is then readily displaced.

Proposed Synthetic Pathway: An Oxidation-Substitution Strategy

The conversion of the mercaptomethyl group (-CH₂SH) to a hydroxymethyl group (-CH₂OH) is achieved through a two-part process:

  • Oxidation: The thiol is first oxidized to a sulfonic acid (-SO₃H). This transformation is critical as it converts the sulfur moiety into a sulfonate, which is an excellent leaving group, analogous to tosylates or mesylates.[1][2][3]

  • Nucleophilic Substitution: The intermediate sulfonic acid is then subjected to hydrolysis under basic conditions, where a hydroxide ion acts as the nucleophile, displacing the sulfonate group to form the desired primary alcohol.

This strategy is predicated on the well-established principles of leaving group activation and nucleophilic substitution reactions.[3][4]

Synthetic_Pathway Start 3-Mercaptomethyl-tetrahydro- 2H-thiopyran-1,1-dioxide (-CH₂SH) Inter 3-(Sulfomethyl)tetrahydro- 2H-thiopyran-1,1-dioxide (-CH₂SO₃H) Start->Inter Step 1: Oxidation (e.g., H₂O₂, Oxone®) End (1,1-Dioxidotetrahydro-2H- thiopyran-3-yl)methanol (-CH₂OH) Inter->End Step 2: Hydrolysis (e.g., NaOH, H₂O) Oxidation_Mechanism Thiol R-CH₂-SH Sulfenic R-CH₂-SOH Thiol->Sulfenic + H₂O₂ - H₂O Sulfinic R-CH₂-SO₂H Sulfenic->Sulfinic + H₂O₂ - H₂O Sulfonic R-CH₂-SO₃H Sulfinic->Sulfonic + H₂O₂ - H₂O

Caption: Stepwise oxidation of the thiol group.

Detailed Experimental Protocol: Oxidation

Materials:

  • 3-mercaptomethyl-tetrahydro-2H-thiopyran-1,1-dioxide

  • Hydrogen peroxide (30% w/w in H₂O)

  • Glacial acetic acid

  • Deionized water

  • Sodium bisulfite

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-mercaptomethyl-tetrahydro-2H-thiopyran-1,1-dioxide (1.0 eq.) in glacial acetic acid (approx. 5-10 mL per gram of starting material).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add hydrogen peroxide (3.5-4.0 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15 °C. Causality: This exothermic reaction must be controlled to prevent runaway reactions and formation of side products.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture again in an ice bath.

  • Carefully quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium bisulfite until a test with peroxide indicator strips is negative.

  • The sulfonic acid intermediate may precipitate from the solution. If so, it can be collected by filtration. Alternatively, if it remains in solution, the solvent can be removed under reduced pressure to yield the crude sulfonic acid, which can be used in the next step without further purification.

Part 2: Nucleophilic Substitution of the Sulfonate

Mechanistic Rationale

The sulfonic acid generated in Part 1 is a strong acid, and its conjugate base, the sulfonate (R-SO₃⁻), is an excellent leaving group because it is the conjugate base of a strong acid. [1][2]In the presence of a strong nucleophile like hydroxide (OH⁻), an Sₙ2 reaction occurs at the methylene carbon (the carbon adjacent to the sulfonate). The hydroxide ion attacks the carbon, displacing the sulfonate group and forming the C-O bond of the primary alcohol.

Detailed Experimental Protocol: Hydrolysis

Materials:

  • Crude 3-(sulfomethyl)tetrahydro-2H-thiopyran-1,1-dioxide (from Part 1)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate or Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude sulfonic acid intermediate (1.0 eq.) in deionized water.

  • Add a solution of sodium hydroxide (2.0-3.0 eq.) in water.

  • Heat the reaction mixture to reflux (approx. 100 °C) and maintain for 4-8 hours. Causality: Heating provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

  • Monitor the reaction by TLC or LC-MS until the sulfonic acid intermediate is consumed.

  • Cool the reaction mixture to room temperature and then neutralize it to pH ~7 with 1M HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound using flash column chromatography on silica gel to obtain the final product.

Data Presentation & Characterization

The successful synthesis should be confirmed by standard analytical techniques.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR signals (δ, ppm)
Starting Material C₆H₁₂O₂S₂180.29~1.3-1.5 (t, -CH₂SH), ~2.5-3.5 (m, ring protons and -CH₂S-)
Final Product C₆H₁₂O₃S164.22~3.5-3.8 (d, -CH₂OH), ~4.5-5.0 (t, -OH), ~2.8-3.4 (m, ring protons)

Note: Expected NMR shifts are illustrative and should be confirmed by experimental data.

FT-IR Spectroscopy: Look for the appearance of a broad O-H stretch around 3300-3500 cm⁻¹ and the disappearance of the S-H stretch (typically weak, ~2550 cm⁻¹) in the final product.

Safety and Troubleshooting

Potential Issue Probable Cause Recommended Solution
Incomplete Oxidation Insufficient oxidizing agent or reaction time.Add more H₂O₂ (0.5 eq. increments) and/or increase reaction time. Ensure temperature control was maintained.
Low Yield in Hydrolysis Incomplete reaction; insufficient base or heat.Ensure at least 2 equivalents of NaOH are used. Increase reflux time.
Product Degradation Harsh basic conditions during hydrolysis.Use a milder base (e.g., K₂CO₃) or lower the reaction temperature and extend the time.

Safety Precautions:

  • Hydrogen Peroxide (30%): Strong oxidizer and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with flammable materials.

  • Glacial Acetic Acid: Corrosive and causes severe burns. Use in a well-ventilated fume hood.

  • Sodium Hydroxide: Corrosive. Handle with care to avoid skin and eye contact.

  • Pressure Build-up: The quenching of peroxide with bisulfite and neutralization of base with acid can release gas. Ensure adequate venting.

References

  • Luo, D., Smith, S. W., & Anderson, K. S. (2010). On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide. Biochemistry, 49(16), 3548–3556. [Link available through search results]
  • Torbabun, I. M., & Antonenko, Y. N. (2014). From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide. The Journal of Physical Chemistry A, 118(30), 5679–5687. Available at: [Link]

  • Ferrer-Sueta, G., & Radi, R. (2009). Thiol Chemistry in Peroxidase Catalysis and Redox Signaling. Antioxidants & Redox Signaling, 11(7), 1669–1709. Available at: [Link]

  • American Chemical Society. (2014). From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide. ACS Publications. Available at: [Link]

  • Ashenhurst, J. (2015). Reactions of Thiols. Chemistry Steps. Available at: [Link]

  • ResearchGate. (2014). From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide. Request PDF. Available at: [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021). 6.5: Oxidation of Thiols. Chemistry LibreTexts. Available at: [Link]

  • University of Michigan. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. Reactivity in Chemistry.
  • LibreTexts. (2024). 9.4: Oxidation of Thiols. Chemistry LibreTexts. Available at: [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]

  • Khan Academy. (2019). 03.03 Oxidation Reactions of Thiols. YouTube. Available at: [Link]

  • LibreTexts. (2023). Hydroxyl Group Substitution - Alcohols. Chemistry LibreTexts. Available at: [Link]

  • Periodic Chemistry. (2019). Sulfonate Esters. Available at: [Link]

  • Royal Society of Chemistry. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. RSC Publishing. Available at: [Link]

  • Google Patents. (1975). Process for converting alkyl sultones to alkene sulfonic acids. US3887611A.
  • Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

  • LibreTexts. (2022). 4.10: Leaving Group Formation. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2019). Is there any possibility of nucleophilic aromatic substituion of hydroxyl group without the presence of sulfonic group ???. Available at: [Link]

Sources

Spectroscopic Characterization of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol is a saturated heterocyclic compound containing a sulfone group and a primary alcohol. The rigid cyclic structure and the presence of electron-withdrawing sulfone group significantly influence its chemical and physical properties, making it a molecule of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its application in any field, and for this, a comprehensive spectroscopic analysis is indispensable.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is predictive, based on the analysis of structurally related compounds and established spectroscopic principles. This guide is intended for researchers, scientists, and drug development professionals who are working with or synthesizing this, or structurally similar, molecules.

Molecular Structure and Key Features

To understand the spectroscopic data, it is crucial to first visualize the molecular structure and identify the key chemical environments.

fragmentation M [M]⁺˙ m/z 150 M_H2O [M-H₂O]⁺˙ m/z 132 M->M_H2O - H₂O M_CH2OH [M-CH₂OH]⁺ m/z 119 M->M_CH2OH - •CH₂OH M_SO2 [M-SO₂]⁺˙ m/z 86 M->M_SO2 - SO₂

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition and Processing: The detector records the abundance of each ion, and the data system generates a mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. While the data presented in this guide is predictive, it offers a robust framework for the interpretation of experimental data. The predicted chemical shifts, absorption frequencies, and fragmentation patterns are based on well-established principles and data from analogous structures. Any significant deviation from these predictions in experimental data would warrant further investigation into the sample's structure or purity. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of this and related heterocyclic compounds, facilitating efficient and accurate structural elucidation.

References

  • Abraham, R. J., et al. (2008). 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. Magnetic Resonance in Chemistry, 46(7), 667-75.
  • Klein, J., & Stollar, H. (1973). The conformation of some 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides. Journal of the American Chemical Society, 95(22), 7437-7443.
  • Meyerson, S., Drews, H., & Fields, E. K. (1964). Mass Spectra of Diaryl Sulfones. Analytical Chemistry, 36(7), 1294–1296.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21.
  • Creative Proteomics.
  • Wikipedia. (2023).
  • PubChem. 2H-Thiopyran, tetrahydro-, 1,1-dioxide.
  • PubChem. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide.
  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]

  • OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

The Enigmatic Molecule: A Technical Guide to CAS 1243250-12-5

Author: BenchChem Technical Support Team. Date: January 2026

To the esteemed researchers, scientists, and drug development professionals, this guide addresses the current state of knowledge surrounding the chemical entity identified by CAS number 1243250-12-5. This document serves to consolidate the available structural information and highlight the significant knowledge gaps that represent both a challenge and an opportunity for future research.

Executive Summary

CAS number 1243250-12-5 identifies the compound (1,1-dioxothian-3-yl)methanol . Despite its clear chemical structure, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of in-depth characterization, biological activity studies, or established applications. This guide provides a foundational understanding of its chemical identity and structure, while underscoring the current lack of data regarding its synthesis, mechanism of action, and analytical validation. For researchers in drug discovery and development, this compound represents a largely unexplored chemical scaffold.

Chemical Identity and Structure

The compound registered under CAS number 1243250-12-5 is a sulfur-containing heterocyclic alcohol. Its systematic and synonymous names provide a clear picture of its molecular architecture.

PropertyValueSource
CAS Number 1243250-12-5N/A
IUPAC Name (1,1-dioxothian-3-yl)methanol[1]
Synonyms 3-(hydroxymethyl)-1λ⁶-thiane-1,1-dione, (1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methanol[1][2]
Molecular Formula C₆H₁₂O₃S[3][4][5]
Monoisotopic Mass 164.05072 Da[3][4][5]

The structural formula, as inferred from its SMILES and InChI identifiers, reveals a six-membered thiane ring where the sulfur atom is fully oxidized to a sulfone group. A hydroxymethyl group is attached to the third carbon of this ring.

  • SMILES: C1CC(CS(=O)(=O)C1)CO[3]

  • InChI: InChI=1S/C6H12O3S/c7-4-6-2-1-3-10(8,9)5-6/h6-7H,1-5H2[3]

  • InChIKey: MSVZGMLAPLYHOQ-UHFFFAOYSA-N[3][4]

The presence of the sulfone group, a strong electron-withdrawing moiety and hydrogen bond acceptor, combined with the primary alcohol, a hydrogen bond donor and acceptor, suggests the potential for specific biological interactions.

Current Knowledge Gaps and Future Research Directives

A thorough investigation into scientific databases has revealed no published studies on the synthesis, biological activity, or detailed analytical characterization of (1,1-dioxothian-3-yl)methanol. This presents a unique opportunity for original research.

Synthesis and Characterization

There are currently no published, step-by-step protocols for the synthesis of CAS 1243250-12-5. A logical synthetic approach would likely involve the oxidation of a corresponding thioether precursor. The workflow for such a research endeavor is proposed below.

Caption: Proposed workflow for the synthesis and characterization of (1,1-dioxothian-3-yl)methanol.

Experimental Protocol: A Hypothetical Approach

  • Oxidation: The precursor, (thian-3-yl)methanol, would be dissolved in a suitable solvent like dichloromethane or methanol. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®), would be added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitoring: The reaction progress would be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification: Upon completion, the reaction mixture would be quenched and extracted. The crude product would then be purified using silica gel column chromatography to isolate the desired (1,1-dioxothian-3-yl)methanol.

  • Characterization: The purified compound's structure would be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity would be assessed by HPLC and elemental analysis.

Biological Screening and Mechanism of Action

The biological activity of (1,1-dioxothian-3-yl)methanol is entirely unknown. The sulfone moiety is present in various biologically active compounds, suggesting that this molecule could be a valuable starting point for screening campaigns.

A logical workflow for investigating the biological potential is outlined below.

Sources

Solubility Profile of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol: A Methodological and Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol is a heterocyclic compound featuring a sulfone group, a primary alcohol, and a saturated thiopyran ring system. These functional groups impart a unique polarity profile that dictates its behavior in various solvent systems, a critical consideration in drug development for processes such as reaction chemistry, purification, formulation, and bioavailability. This technical guide provides a comprehensive analysis of the anticipated solubility of this compound. Due to the absence of extensive published data on this specific molecule, this guide establishes a predictive framework based on the known solubility of analogous sulfone-containing structures. Furthermore, it presents a detailed, field-proven experimental protocol for the systematic determination of its solubility in a range of common organic solvents, empowering researchers to generate reliable and reproducible data.

Introduction to the Target Compound

This compound is a bifunctional molecule whose physicochemical properties are dominated by the presence of a highly polar sulfone group (SO₂) and a hydrogen-bond-donating hydroxyl group (-CH₂OH). The tetrahydrothiopyran ring provides a non-aromatic, flexible scaffold. The sulfone group is a strong hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. This duality suggests a complex solubility profile, with expected miscibility in polar protic and polar aprotic solvents, and limited solubility in nonpolar solvents. Understanding this profile is essential for its application as a synthetic building block or as a component of a final active pharmaceutical ingredient (API).

Figure 1: Chemical Structure of this compound.

Theoretical Principles and Predictive Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. For the target compound, the key intermolecular interactions are:

  • Dipole-Dipole Interactions: The sulfone group possesses a strong dipole moment, promoting solubility in polar solvents.

  • Hydrogen Bonding: The primary alcohol is a potent hydrogen bond donor and acceptor, favoring solubility in protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, DMSO).

While direct solubility data is scarce, we can infer a likely profile from structurally related sulfones. Studies on dihydroxydiphenyl sulfones show they exhibit high solubility in polar solvents like acetone and methanol, with solubility increasing with temperature.[1][2][3] For example, 4,4′-dihydroxydiphenyl sulfone's solubility follows the order: acetone > acetonitrile > ethyl acetate > alcohols.[1][2] This suggests that the sulfone moiety is a primary driver for solubility in polar media. Our target molecule lacks the aromatic rings but contains a highly polar hydroxyl group, which is expected to further enhance its affinity for polar protic solvents.

Table 1: Predicted Solubility Profile and Rationale

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHighThe hydroxyl and sulfone groups can engage in extensive hydrogen bonding with the solvent.
Polar Aprotic Acetone, Acetonitrile, DMSO, Ethyl AcetateModerate to HighStrong dipole-dipole interactions with the sulfone group will drive solubility. The ability of these solvents to accept hydrogen bonds is also a key factor.
Nonpolar Hexane, TolueneLow to InsolubleThe molecule's high polarity is incompatible with the weak van der Waals forces of nonpolar solvents.

Standard Protocol for Experimental Solubility Determination

To move from prediction to quantification, a robust and systematic experimental approach is necessary. The isothermal saturation method, also known as the shake-flask method, is a gold-standard technique for determining equilibrium solubility.[4] This protocol ensures that the solution reaches equilibrium, providing a trustworthy and reproducible measurement.

Causality Behind Experimental Design

The choice of the isothermal method is deliberate; solubility is highly temperature-dependent. By maintaining a constant temperature, we eliminate a critical variable, ensuring the data's integrity. The subsequent use of High-Performance Liquid Chromatography (HPLC) for quantification provides high sensitivity and specificity, allowing for accurate measurement even at low concentrations and in the presence of minor impurities.

Figure 2: Experimental workflow for the isothermal saturation solubility determination method.

Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (solute)

  • Selected solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate, Toluene)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.45 µm PTFE syringe filters

  • HPLC system with a suitable detector (e.g., UV or ELSD)

Procedure:

  • Preparation: Add an excess amount of the solute (enough to ensure solid remains after equilibration) to a vial containing a precisely known volume (e.g., 5.0 mL) of the test solvent.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (25 ± 0.5 °C). Agitate the samples for at least 24 hours. Rationale: This extended period ensures the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the same constant temperature for 2-4 hours to allow the excess solid to settle.

  • Sampling: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a 0.45 µm syringe filter and dispense the filtrate into a clean vial. Rationale: Filtration is a critical step to prevent undissolved microparticles from artificially inflating the measured concentration.

  • Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (typically the HPLC mobile phase) to bring its concentration within the linear range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample onto a calibrated HPLC system.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic, e.g., 50:50 Acetonitrile:Water

      • Flow Rate: 1.0 mL/min

      • Detector: UV at 210 nm (if chromophore is weak, Evaporative Light Scattering Detector (ELSD) is a superior alternative).

  • Quantification: Calculate the concentration of the solute in the diluted sample using a pre-established standard curve. Back-calculate to determine the original concentration in the undiluted filtrate, which represents the solubility.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn. Consult the Safety Data Sheet (SDS) for each solvent before use. Methanol, for instance, is flammable and toxic if inhaled, ingested, or absorbed through the skin.[5][6][7][8]

Data Presentation and Interpretation

Solubility data should be compiled into a clear, concise table, expressing results in standard units such as mg/mL and mol/L for easy comparison across different solvents and with other compounds.

Table 2: Example Data Summary Table for this compound at 25°C

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)Classification
Methanol5.1[Experimental Data][Calculated Data]e.g., Very Soluble
Acetonitrile5.8[Experimental Data][Calculated Data]e.g., Soluble
Ethyl Acetate4.4[Experimental Data][Calculated Data]e.g., Sparingly Soluble
Toluene2.4[Experimental Data][Calculated Data]e.g., Insoluble

Note: This table is a template for reporting experimentally determined values.

Conclusion

References

  • ResearchGate. (2025). Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution. Available from: [Link]

  • ResearchGate. (2025). Solubility Determination and Modeling for 4,4′-Dihydroxydiphenyl Sulfone in Mixed Solvents. Available from: [Link]

  • Canadian Science Publishing. (n.d.). Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Available from: [Link]

  • ResearchGate. (n.d.). Thermodynamic study of the solubility of 2,4'-dihydroxydiphenyl sulfone in nine organic solvents. Available from: [Link]

  • PubChem - NIH. (n.d.). Thiopyran. Available from: [Link]

  • Univar Solutions. (2011). SAFETY DATA SHEET METHANOL. Available from: [Link]

  • ScienceLab.com. (2013). Methanol MSDS. Available from: [Link]

  • ResearchGate. (2017). Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. Available from: [Link]

  • Wiley Online Library. (n.d.). Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions. Available from: [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Available from: [Link]

  • PubChem - NIH. (n.d.). 2H-Thiopyran, 3-hexyltetrahydro-, 1,1-dioxide. Available from: [Link]

  • Methanol Institute. (n.d.). Physical Properties of Pure Methanol. Available from: [Link]

  • PubMed Central - NIH. (n.d.). Towards Greener Synthesis of Substituted 3-Aminophthalates. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of New 3-Substituted 2H-Thiopyran Derivatives. Available from: [Link]

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]

  • PubChem - NIH. (n.d.). N-(1,1-Dioxidotetrahydro-2h-Thiopyran-4-Yl)-4-[2-(1-Methylethyl)-1h-Pyrrolo[2,3-B]pyridin-4-Yl]benzenesulfonamide. Available from: [Link]

  • ResearchGate. (n.d.). Solubility of d-Tryptophan and l-Tyrosine in Several Organic Solvents. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the physical and chemical stability of an active pharmaceutical ingredient (API) is paramount. Among the key parameters, thermal stability is a critical attribute that dictates a compound's shelf-life, storage conditions, and suitability for various formulation processes, many of which involve heat. For a novel molecule such as (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol, a heterocyclic compound featuring a sulfone group, a thorough understanding of its behavior under thermal stress is indispensable. The presence of the sulfone and hydroxyl moieties suggests potential for specific degradation pathways that must be elucidated.

This in-depth technical guide provides a framework for the comprehensive evaluation of the thermal stability of this compound. We will delve into the foundational principles of thermal analysis, propose a robust experimental workflow, and discuss the interpretation of potential outcomes, thereby offering a self-validating system for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and scientifically grounded approach to assessing the thermal properties of this and similar chemical entities.

Theoretical Framework: Understanding Thermal Decomposition in Sulfone-Containing Compounds

The thermal stability of an organic molecule is intrinsically linked to its structure, specifically the bond energies of its constituent functional groups. In this compound, the cyclic sulfone is a key feature. The C-S and S=O bonds within the sulfone group have distinct thermal labilities. Generally, the thermal decomposition of sulfones can proceed via the elimination of sulfur dioxide (SO2), a process that is highly dependent on the overall molecular structure.[1] For instance, studies on five-membered cyclic sulfones have indicated that the onset of thermal decomposition can occur at temperatures below 300°C.[1]

The presence of a primary alcohol (-CH2OH) group introduces another potential degradation route. Alcohols can undergo dehydration or oxidation upon heating, processes that can be influenced by the molecular environment and the presence of any catalytic impurities. Therefore, the thermal degradation of this compound is likely a multi-step process, and identifying the onset temperature and the nature of these steps is crucial for a complete stability profile.

Experimental Workflow for Thermal Stability Assessment

A multi-technique approach is essential for a thorough investigation of thermal stability. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides complementary information on mass loss and energetic transitions, respectively.[2][3]

Experimental Design Logic

The proposed experimental workflow is designed to be a self-validating system. By employing orthogonal techniques (TGA and DSC) and systematically varying experimental parameters such as heating rate, we can ensure the reliability and reproducibility of the obtained data. The use of an inert atmosphere (nitrogen) is critical to prevent oxidative degradation, thus isolating the intrinsic thermal stability of the compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation cluster_3 Reporting Sample_Acquisition Acquire (1,1-Dioxidotetrahydro- 2H-thiopyran-3-yl)methanol Sample_Characterization Characterize Sample (Purity, Moisture Content) Sample_Acquisition->Sample_Characterization TGA_Analysis Thermogravimetric Analysis (TGA) Sample_Characterization->TGA_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) Sample_Characterization->DSC_Analysis TGA_Parameters Heating Rate: 10°C/min Temp Range: 25-600°C Atmosphere: Nitrogen TGA_Analysis->TGA_Parameters TGA_Data Analyze TGA Data: - Onset of Decomposition (Tonset) - Mass Loss (%) vs. Temperature TGA_Analysis->TGA_Data DSC_Parameters Heating Rate: 10°C/min Temp Range: 25-300°C Atmosphere: Nitrogen DSC_Analysis->DSC_Parameters DSC_Data Analyze DSC Data: - Melting Point (Tm) - Enthalpy of Fusion (ΔHf) - Decomposition Exotherm/Endotherm DSC_Analysis->DSC_Data Kinetic_Analysis Kinetic Analysis (Optional) (e.g., Coats-Redfern) TGA_Data->Kinetic_Analysis Mechanism_Hypothesis Propose Degradation Pathway TGA_Data->Mechanism_Hypothesis DSC_Data->Mechanism_Hypothesis Final_Report Generate Comprehensive Stability Report Mechanism_Hypothesis->Final_Report

Caption: Experimental workflow for the thermal stability assessment of this compound.

Detailed Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and to quantify this mass loss as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh approximately 5 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.[2]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline with the tangent of the decomposition step in the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, and to characterize the energetics (endothermic or exothermic nature) of the decomposition process.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

  • Sample Preparation: Accurately weigh approximately 2-5 mg of the compound into a hermetically sealed aluminum pan. An empty, sealed pan will be used as the reference.

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample from ambient temperature to a temperature above its expected decomposition (e.g., 300°C) at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).[2]

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Identify endothermic peaks, which may correspond to melting. The peak onset is typically reported as the melting point (Tm), and the integrated peak area provides the enthalpy of fusion (ΔHf).

    • Identify exothermic peaks, which often indicate decomposition. The onset temperature and enthalpy of the exotherm provide information about the energy released during decomposition.

Data Presentation and Interpretation

The quantitative data obtained from TGA and DSC analyses should be summarized in a clear and concise table for easy comparison and interpretation.

ParameterMethodResultInterpretation
Onset of Decomposition (Tonset)TGAe.g., 250°CThe temperature at which significant mass loss begins.
Temperature of Max. Mass Loss Rate (Tpeak)DTGe.g., 275°CThe temperature at which the decomposition reaction is fastest.
Residual Mass @ 600°CTGAe.g., 5%The amount of non-volatile material remaining after heating.
Melting Point (Tm)DSCe.g., 150°CThe temperature at which the solid-to-liquid phase transition occurs.
Enthalpy of Fusion (ΔHf)DSCe.g., 25 J/gThe energy required to melt the substance.
DecompositionDSCe.g., Exotherm starting at 245°CIndicates an energetic decomposition process.

Interpreting the Results:

  • A sharp, single mass loss step in the TGA curve would suggest a relatively simple, one-step decomposition process. Multiple steps would indicate a more complex degradation pathway.

  • The DSC thermogram will reveal if decomposition occurs before, during, or after melting. Decomposition that occurs close to the melting point can have significant implications for formulation processes such as hot-melt extrusion.

  • A large exothermic event in the DSC is a red flag for potential thermal hazards, indicating a rapid release of energy upon decomposition.

Conclusion

A thorough understanding of the thermal stability of this compound is a non-negotiable aspect of its development as a potential pharmaceutical agent. The integrated application of Thermogravimetric Analysis and Differential Scanning Calorimetry, as outlined in this guide, provides a robust and scientifically sound methodology for this characterization. The resulting data will be instrumental in guiding formulation strategies, defining appropriate storage and handling conditions, and ensuring the overall quality and safety of any resulting drug product. By adhering to these rigorous analytical principles, researchers can confidently advance their understanding of this promising molecule.

References

  • Salama, N. N., El-Ries, M. A., Toubar, S., Abd El Hamid, M., & Walash, M. I. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. [Link]

  • Salama, N. N., El-Ries, M. A., Toubar, S., Abd El Hamid, M., & Walash, M. I. (2012). Thermoanalytical investigation of some sulfone-containing drugs. PubMed, 22792516. [Link]

  • ResearchGate. (n.d.). Thermal decomposition TGA/DTG and DTA for Dapsone, dimethyl sulfone, and Topiramate. Retrieved from [Link]

  • van der Westhuyzen, R., Breytenbach, J. C., & Strydom, C. A. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 5796-5804. [Link]

Sources

An In-Depth Technical Guide to the Conformational Analysis of the Tetrahydrothiopyran Dioxide Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydrothiopyran-1,1-dioxide (also known as pentamethylene sulfone or thiane-1,1-dioxide) ring is a pivotal structural motif in medicinal chemistry and materials science. Its conformational preferences, dictated by the powerful electron-withdrawing and sterically demanding sulfonyl group, profoundly influence molecular shape, receptor binding, and physicochemical properties. This guide provides a comprehensive exploration of the conformational landscape of the tetrahydrothiopyran dioxide ring, integrating theoretical principles with practical experimental and computational methodologies. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important heterocyclic system.

Introduction: The Significance of the Tetrahydrothiopyran Dioxide Moiety

The six-membered saturated ring containing a sulfonyl group, tetrahydrothiopyran-1,1-dioxide, is a recurring scaffold in a diverse array of biologically active molecules and functional materials.[1] The sulfonyl group is a strong hydrogen bond acceptor and its presence can significantly impact a molecule's solubility, metabolic stability, and binding affinity to biological targets.[2] The synthesis of tetrahydro-2H-thiopyran-1,1-dioxides can be achieved through various methods, including annulation processes.[3][4] A thorough understanding of the conformational behavior of this ring system is therefore critical for rational drug design and the development of new materials with tailored properties.

This guide will delve into the fundamental conformations of the tetrahydrothiopyran dioxide ring, the energetic factors governing their relative stabilities, and the state-of-the-art techniques employed for their characterization.

The Conformational Landscape: Chair, Boat, and Twist-Boat

Similar to cyclohexane, the tetrahydrothiopyran dioxide ring is not planar and adopts a variety of puckered conformations to alleviate angle and torsional strain. The most stable and therefore most populated conformation is the chair form . However, other higher-energy conformations, such as the boat and twist-boat (or skew-boat) , are also important as they represent transition states or transient intermediates in the process of ring inversion.

The Dominant Chair Conformation

The chair conformation is the ground state for the tetrahydrothiopyran dioxide ring, minimizing both angle strain and torsional strain. Key structural features of the chair conformation include:

  • Puckered Nature: The ring is puckered with four carbons approximately in a plane, one carbon atom above the plane, and the sulfur atom below the plane.

  • Axial and Equatorial Positions: Each carbon atom has two substituent positions: one axial (parallel to the principal axis of the ring) and one equatorial (pointing out from the equator of the ring).

The presence of the sulfonyl group introduces significant geometric changes compared to cyclohexane. The C-S bonds are typically longer than C-C bonds, and the C-S-C bond angle is smaller than the tetrahedral angle of 109.5°. These distortions slightly flatten the ring in the vicinity of the sulfur atom.

Higher-Energy Conformations: Boat and Twist-Boat

The boat and twist-boat conformations are less stable than the chair due to increased steric and torsional strain.

  • Boat Conformation: This conformation suffers from steric hindrance between the "flagpole" hydrogens on C2 and C6, and also from eclipsing interactions along the C3-C4 and C5-C6 bonds.

  • Twist-Boat Conformation: A twisting motion of the boat conformation relieves some of the flagpole and eclipsing interactions, making the twist-boat more stable than the true boat. The twist-boat is a flexible conformation and serves as an intermediate in the ring inversion process.

Ring Inversion: Flipping Between Chair Conformations

The tetrahydrothiopyran dioxide ring is not static and undergoes a rapid conformational change known as ring inversion or chair-flipping . This process involves the interconversion of one chair conformation into another, during which all axial positions become equatorial and vice versa.

The energy barrier for ring inversion in cyclohexane is approximately 10-11 kcal/mol. For tetrahydrothiopyran dioxide, the barrier is expected to be of a similar magnitude. This rapid interconversion means that at room temperature, the molecule exists as a dynamic equilibrium of both chair conformers.

The following diagram, generated using Graphviz, illustrates the conformational energy landscape of the tetrahydrothiopyran dioxide ring.

G cluster_0 Conformational Energy Landscape Chair1 Chair (A) TS1 Half-Chair (TS) Chair1->TS1 TwistBoat Twist-Boat TS1->TwistBoat Boat Boat (TS) TwistBoat->Boat TS2 Half-Chair (TS) TwistBoat->TS2 Boat->TwistBoat Chair2 Chair (B) TS2->Chair2 Chair2->TS2

Caption: Energy profile for the ring inversion of tetrahydrothiopyran dioxide.

Factors Influencing Conformational Preference

The conformational equilibrium of the tetrahydrothiopyran dioxide ring is influenced by a combination of steric and stereoelectronic effects, with the sulfonyl group playing a dominant role.

The Steric Influence of the Sulfonyl Group: The A-Value

The steric bulk of a substituent is quantified by its A-value , which is the free energy difference between the equatorial and axial conformations of a monosubstituted cyclohexane.[5][6] A larger A-value indicates a greater preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.

While an experimentally determined A-value for the sulfonyl group (-SO2-) as a ring member is not applicable, the A-value of a related group, such as the methylsulfonyl group (-SO2CH3), can provide an estimate of its steric demand. The A-value for the -SO2CH3 group is approximately 2.5 kcal/mol, which is larger than that of a methyl group (1.74 kcal/mol).[5] This indicates that the sulfonyl group is a sterically demanding substituent. In the context of the tetrahydrothiopyran dioxide ring, the bulky nature of the sulfonyl group contributes to the overall geometry and puckering of the ring.

Stereoelectronic Effects: The Anomeric Effect

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to a heteroatom in a heterocyclic ring) to occupy the axial position, despite potential steric hindrance. This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on the heteroatom and the antibonding σ* orbital of the axial C-X bond.

In the case of sulfones, the sulfur atom does not possess a lone pair. However, analogous stereoelectronic interactions involving the S=O bonds can influence conformational preferences. For instance, there can be stabilizing interactions between the lone pairs of an adjacent heteroatom and the antibonding σ* orbitals of the C-S or S=O bonds. The interplay of these anomeric-type interactions can be complex and is an active area of computational and experimental investigation.[7]

Experimental Techniques for Conformational Analysis

A combination of experimental techniques is used to elucidate the conformational properties of the tetrahydrothiopyran dioxide ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution. Several NMR parameters are sensitive to the geometry of the ring:

  • Chemical Shifts (δ): The chemical shifts of the ring protons and carbons are influenced by their local electronic environment, which is conformation-dependent. Axial and equatorial protons typically have different chemical shifts.

  • Coupling Constants (J): The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbons is related to the dihedral angle between them by the Karplus equation . This relationship is invaluable for determining the relative orientation of protons and thus the conformation of the ring. For a chair conformation, the axial-axial coupling (³Jaa) is typically large (10-13 Hz), while the axial-equatorial (³Jae) and equatorial-equatorial (³Jee) couplings are smaller (2-5 Hz).

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that can be used to determine the proximity of protons. Strong NOEs are observed between protons that are close in space, such as 1,3-diaxial protons in a chair conformation.

Generalized Protocol for NMR Conformational Analysis:

  • Sample Preparation: Dissolve the tetrahydrothiopyran dioxide derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition of 1D Spectra: Obtain high-resolution ¹H and ¹³C NMR spectra.

  • Acquisition of 2D Spectra: Perform 2D NMR experiments such as COSY (to identify coupled protons), HSQC (to correlate protons with their attached carbons), and NOESY (to identify protons that are close in space).

  • Data Analysis:

    • Assign all proton and carbon signals.

    • Measure the chemical shifts and coupling constants.

    • Analyze the NOESY spectrum to identify key spatial proximities.

    • Use the vicinal coupling constants and the Karplus equation to determine dihedral angles and deduce the ring conformation.

The following table summarizes typical ¹H NMR parameters for a chair conformation of a tetrahydrothiopyran dioxide ring.

Interaction Typical ³JHH (Hz) Dihedral Angle
Axial-Axial10 - 13~180°
Axial-Equatorial2 - 5~60°
Equatorial-Equatorial2 - 5~60°
X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of the molecular structure in the solid state. It yields accurate bond lengths, bond angles, and torsional angles, providing a static snapshot of the molecule's conformation in the crystal lattice. This information is invaluable for validating computational models and for understanding the intrinsic geometric preferences of the ring system.

Generalized Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

  • Analysis: Analyze the resulting structure to obtain precise geometric parameters.

The following diagram illustrates a typical workflow for X-ray crystallography.

G cluster_0 X-ray Crystallography Workflow A Crystal Growth B Data Collection (X-ray Diffraction) A->B C Structure Solution (Electron Density Map) B->C D Structure Refinement C->D E Structural Analysis D->E

Caption: A simplified workflow for single-crystal X-ray diffraction.

Computational Chemistry in Conformational Analysis

Computational methods are indispensable tools for studying the conformational landscape of molecules. They provide insights into the relative energies of different conformers, the energy barriers for their interconversion, and the geometric parameters of each conformation.

Molecular Mechanics (MM)

Molecular mechanics methods use classical physics to model the potential energy of a molecule as a function of its geometry. These methods are computationally inexpensive and are well-suited for exploring the conformational space of large molecules. The accuracy of MM calculations depends heavily on the quality of the force field , which is a set of parameters that describe the interactions between atoms. Specialized force field parameters have been developed for sulfonyl-containing compounds to improve the accuracy of these calculations.

Quantum Mechanics (QM)

Quantum mechanics methods, such as Density Functional Theory (DFT) and ab initio methods, provide a more accurate description of the electronic structure and energetics of molecules. These methods are computationally more demanding than MM but can provide highly reliable geometric and energetic data.

Generalized Protocol for Computational Conformational Analysis:

  • Conformational Search: Use a systematic or stochastic search algorithm (e.g., molecular dynamics or Monte Carlo) with a molecular mechanics force field to generate a large number of possible conformations.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of the low-energy conformers from the search using a higher level of theory, such as DFT. Calculate the relative energies of the optimized conformers.

  • Transition State Search: Locate the transition state structures that connect the stable conformers to determine the energy barriers for ring inversion.

  • Analysis: Analyze the geometric parameters (bond lengths, angles, dihedrals) and relative energies of the conformers and transition states to construct a detailed conformational energy landscape.

The following table presents a comparison of the relative energies of different conformations of the tetrahydrothiopyran dioxide ring as predicted by computational studies.

Conformation Relative Energy (kcal/mol)
Chair0.0
Twist-Boat~5-6
Boat~6-7
Half-Chair (Transition State)~10-11

Conclusion

The conformational analysis of the tetrahydrothiopyran dioxide ring is a multifaceted endeavor that requires the integration of theoretical principles with advanced experimental and computational techniques. The dominant chair conformation and the dynamics of its ring inversion are critically influenced by the steric and electronic properties of the sulfonyl group. A thorough understanding of these conformational preferences is essential for scientists working in drug discovery and materials science, enabling the rational design of molecules with desired three-dimensional structures and properties. Future work in this area will likely focus on the development of more accurate force fields for sulfonyl-containing compounds and the application of advanced NMR techniques to study the conformational dynamics of these important heterocyclic systems in even greater detail.

References

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  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 15, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][3]thiazin-4-one. Retrieved January 15, 2026, from [Link]

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Sources

A Quantum Chemical Investigation of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the quantum chemical characterization of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol, a saturated heterocyclic compound with potential applications in drug discovery. We delve into the rationale and methodology for employing Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the application of computational chemistry to accelerate the design and optimization of novel therapeutic agents. By detailing a self-validating workflow, from conformational analysis to the interpretation of molecular orbitals, we demonstrate how in-silico techniques can provide critical data to inform and guide experimental research.

Introduction

Saturated heterocyclic compounds are foundational scaffolds in modern medicinal chemistry, present in a vast array of pharmaceuticals.[1][2][3] Their three-dimensional structures offer distinct advantages over their flat, aromatic counterparts, often leading to improved solubility and pharmacokinetic profiles. The introduction of a sulfone group (SO2) into a tetrahydrothiopyran ring, as in the case of this compound, imparts unique electronic and hydrogen-bonding characteristics that can be pivotal for molecular recognition and biological activity.[4]

This compound, with its combination of a rigid sulfone-containing ring, a flexible hydroxymethyl group, and multiple hydrogen bond donors and acceptors, represents an intriguing pharmacophore. Understanding its intrinsic properties at a quantum mechanical level is essential for predicting its behavior in a biological environment and for rationally designing derivatives with enhanced therapeutic potential.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the drug discovery pipeline.[5][6][7][8][9] DFT enables the accurate calculation of molecular properties, providing insights that are often difficult or expensive to obtain through experimental methods alone.[5][8] This guide will outline a robust computational protocol for the in-depth analysis of our target molecule, demonstrating the power of this approach in modern drug development.

Part 1: Theoretical Framework and Computational Approach

Pillar 1: Expertise & Experience - The "Why" Behind the "How"

The choice of computational methodology is critical for obtaining reliable and predictive results. For a molecule like this compound, a flexible saturated heterocycle, a thorough exploration of its conformational landscape is paramount.

Why Density Functional Theory (DFT)?

DFT offers a favorable balance between computational cost and accuracy for medium-sized organic molecules.[8] While more computationally expensive ab initio methods like Møller-Plesset perturbation theory (MP2) exist, modern DFT functionals, especially those incorporating dispersion corrections, can achieve comparable accuracy for the properties of interest in drug design.[10] For applications such as geometry optimization, vibrational analysis, and electronic property prediction, DFT is the workhorse of computational chemistry.[5][6]

Selection of Functional and Basis Set

The selection of a specific functional and basis set is a crucial decision that directly impacts the quality of the results.

  • Functional: For sulfone-containing compounds, a hybrid functional that combines a portion of exact Hartree-Fock exchange with a density functional is often recommended. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for a broad range of organic molecules. For potentially improved accuracy, especially in systems where non-covalent interactions may play a role, a dispersion-corrected functional like wB97XD is an excellent choice.[10]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p) , provides a good compromise between accuracy and computational efficiency. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and systems with lone pairs, such as the oxygen and sulfur atoms in our molecule. The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in describing the shape of the electron density, crucial for accurate geometry and energy calculations.

Pillar 2: Trustworthiness - A Self-Validating Workflow

A robust and reproducible workflow is the cornerstone of trustworthy computational research. The following protocol outlines a self-validating system for the quantum chemical analysis of this compound.

Experimental Protocol: Quantum Chemical Calculation Workflow
  • Initial Structure Generation:

    • Construct the 3D structure of this compound using a molecular builder (e.g., Avogadro, GaussView).

    • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Conformational Search:

    • Due to the flexibility of the ring and the rotatable hydroxymethyl group, a systematic conformational search is essential.

    • This can be achieved through a potential energy surface scan by systematically rotating key dihedral angles (e.g., the C-C bond of the hydroxymethyl group and the ring puckering coordinates).

    • Alternatively, a stochastic search method like molecular dynamics or a Monte Carlo approach can be employed.

  • Geometry Optimization of Conformers:

    • Take the low-energy conformers identified in the previous step and perform a full geometry optimization using the chosen DFT method and basis set (e.g., wB97XD/6-311++G(d,p)).

    • The optimization should be carried out to a tight convergence criterion to ensure that a true energy minimum has been located.

  • Vibrational Frequency Calculation:

    • For each optimized conformer, perform a vibrational frequency calculation at the same level of theory.

    • The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

    • These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Final Energy Calculation and Analysis:

    • Calculate the relative energies of all stable conformers, including ZPVE corrections, to determine the global minimum and the population of each conformer at a given temperature using the Boltzmann distribution.

    • For the global minimum energy conformer, proceed with further analysis of its electronic properties.

Visualization of the Computational Workflow

G cluster_prep Structure Preparation cluster_conf Conformational Analysis cluster_dft DFT Calculations cluster_analysis Property Analysis A 1. 3D Structure Generation B 2. Initial MM Optimization A->B C 3. Potential Energy Surface Scan B->C D 4. Identify Low-Energy Conformers C->D E 5. Geometry Optimization (e.g., wB97XD/6-311++G(d,p)) D->E F 6. Vibrational Frequency Analysis E->F G 7. Verify No Imaginary Frequencies F->G H 8. Determine Global Minimum G->H I 9. Electronic Property Calculation (MEP, HOMO-LUMO) H->I

Caption: A streamlined workflow for the quantum chemical analysis of the target molecule.

Part 2: Molecular Characterization and Analysis

Conformational Analysis

The biological activity of a molecule is intimately linked to its three-dimensional shape. For a flexible molecule like this compound, it is crucial to identify the lowest energy (most stable) conformation.[11][12][13][14] The tetrahydrothiopyran ring can adopt several conformations, such as chair, boat, and twist-boat, with the chair form typically being the most stable. The orientation of the hydroxymethyl substituent (axial vs. equatorial) will also significantly impact the overall energy.

The conformational search will likely reveal several stable conformers. A summary of their relative energies will be crucial for understanding the conformational landscape.

ConformerDescriptionRelative Energy (kcal/mol)
1 Chair, Equatorial -OH0.00 (Global Minimum)
2 Chair, Axial -OHCalculated Value
3 Twist-BoatCalculated Value
... ......
Note: The values in this table are placeholders and would be populated with the results of the DFT calculations.
Geometric and Electronic Properties

Once the global minimum energy conformer is identified, its geometric and electronic properties can be analyzed in detail.

Optimized Geometry

A table of key structural parameters provides a quantitative description of the molecule's geometry.

ParameterAtomsValue
Bond LengthS-O1Calculated Value (Å)
Bond LengthC3-C(methanol)Calculated Value (Å)
Bond AngleO1-S-O2Calculated Value (°)
Dihedral AngleH-O-C-C3Calculated Value (°)
Note: This table would be expanded to include all relevant structural parameters.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, we would expect to see negative potential around the sulfone and hydroxyl oxygens, indicating their role as hydrogen bond acceptors. Positive potential would likely be found around the hydroxyl hydrogen, a hydrogen bond donor. This information is critical for predicting non-covalent interactions with a biological target.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

  • HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential.

  • LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity.

PropertyEnergy (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO GapCalculated Value
Vibrational Analysis

The calculated vibrational frequencies serve two main purposes. First, they confirm that the optimized geometry is a true energy minimum. Second, they can be used to predict the molecule's infrared (IR) spectrum, which can be compared with experimental data for validation. Key vibrational modes to look for would include the S=O stretches of the sulfone group and the O-H stretch of the hydroxyl group.

Part 3: Implications for Drug Development

Pillar 3: Authoritative Grounding & Comprehensive References

The insights gained from these quantum chemical calculations have direct and actionable implications for drug development.[5][6]

Guiding Derivative Design

The MEP and FMO analyses provide a roadmap for rational drug design. For instance, if a region of negative electrostatic potential on the molecule is hypothesized to interact with a positively charged residue in a protein binding pocket, modifications can be made to enhance this interaction. The HOMO and LUMO distributions can help predict sites of metabolic attack, allowing for the design of derivatives with improved metabolic stability.

Informing Pharmacokinetic Properties

Properties like polarity, which can be inferred from the dipole moment and the MEP map, are related to a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While DFT alone does not predict these complex properties, it provides fundamental data for building more sophisticated quantitative structure-activity relationship (QSAR) and pharmacokinetic models.

Workflow for Computationally-Guided Drug Design

G A Initial Quantum Chemical Analysis of Lead Compound B Identify Key Features: - MEP Hotspots - FMO Distributions - Conformational Preferences A->B C Hypothesize Modifications for Improved Properties B->C D Perform In-Silico Calculations on Derivatives C->D E Prioritize Derivatives for Synthesis D->E E->C Iterative Refinement F Experimental Validation E->F

Sources

The Ascendant Therapeutic Potential of Thiopyran Scaffolds: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiopyran Core - A Privileged Scaffold in Medicinal Chemistry

Thiopyran, a six-membered heterocyclic compound containing a sulfur atom, represents a cornerstone in the architecture of numerous biologically active molecules.[1][2][3] Its derivatives have garnered significant attention within the scientific community, demonstrating a remarkable breadth of pharmacological activities.[4][5] This versatility stems from the unique stereoelectronic properties conferred by the sulfur atom within the heterocyclic ring, which allows for diverse substitution patterns and the creation of extensive chemical libraries. This guide provides an in-depth exploration of the multifaceted biological activities of thiopyran derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, elucidating the underlying mechanisms of action and structure-activity relationships that govern their therapeutic potential.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Thiopyran derivatives have emerged as a promising class of antiproliferative agents, exhibiting potent cytotoxicity against a range of cancer cell lines.[1][6][7] Their mechanisms of action are diverse, targeting fundamental cellular processes to induce cancer cell death.

Mechanism of Action: From DNA Intercalation to Kinase Inhibition

A primary mode of anticancer action for certain thiopyran derivatives involves direct interaction with DNA. Studies on 6H-thiopyran-2,3-dicarboxylate derivatives have demonstrated their ability to bind to DNA, with affinity constants (K) in the range of 10⁴ M⁻¹.[6][8] This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Some substituted thiopyrans have also been identified as potent inhibitors of DNA-protein kinase, a key enzyme in DNA repair pathways.[1][6]

More targeted mechanisms have also been elucidated. Certain bis-oxidized thiopyran derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in tumors. For instance, compound S-16 has shown potent inhibitory activity against non-small cell lung cancer (NSCLC) cells, with an IC50 value of 3.14 µM against the H1975 cell line, and has demonstrated a high binding affinity for the EGFR protein in molecular docking studies. Furthermore, thiopyran-pyrimidine derivatives have been developed as dual PI3K/mTOR inhibitors, key components of a signaling pathway crucial for cell growth and survival.[9]

A fascinating and novel mechanism has been proposed for the thiopyran derivative L61H10, which appears to induce a switch from apoptosis to pyroptosis, a highly inflammatory form of programmed cell death, in lung cancer cells via the NF-κB signaling pathway.[10]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of thiopyran derivatives is intricately linked to their chemical structure. For example, in a series of 6H-thiopyran-2,3-dicarboxylate derivatives, the presence of a methoxy group was found to enhance antiproliferative activity.[6] In another study of thiopyran-pyrimidine derivatives, the introduction of a carboxyl group on a chromone substituent enhanced PI3Kα kinase activity.[9] The urea unit in some thiopyran-pyrimidines has been shown to be crucial for their inhibitory activity against mTOR and PI3Kα kinases, likely by forming hydrogen bonds with amino acid residues in the kinase active site.[9]

Quantitative Data on Anticancer Activity
Compound ClassCancer Cell LineIC50 (µM)Reference
6H-thiopyran-2,3-dicarboxylatesHCT-15 (Colon)3.5 - 15[6]
6H-thiopyran-2,3-dicarboxylatesMCF-7 (Breast)4.5 - 15[6]
Dimethyl-5-acetyl-4-methyl-6-(4-methylphenylimino)-6H-thiopyran-2,3-dicarboxylateHCT-15 (Colon)3.5
Dimethyl-5-acetyl-4-methyl-6-(4-methylphenylimino)-6H-thiopyran-2,3-dicarboxylateMCF-7 (Breast)1.5
Bis-oxidized thiopyran derivative (S-16)A549 (Lung)4
Bis-oxidized thiopyran derivative (S-16)H1975 (Lung)3.14
Bis-oxidized thiopyran derivative (S-16)MCF-7 (Breast)0.62
Thiopyrano[2,3-d]thiazole derivative (4i)UACC-257 (Melanoma)0.22 (GI50)[11]
Thiapyran-pyrimidine derivative (S-5)mTOR kinase0.80[9]
Thiapyran-pyrimidine derivative (13a)A549 (Lung)Similar to Olmutinib[12]
Thiapyran-pyrimidine derivative (13a)H1975 (Lung)Similar to Olmutinib[12]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol outlines a common method for assessing the in vitro cytotoxicity of thiopyran derivatives against cancer cell lines.[6][8]

  • Cell Culture: Maintain cancer cell lines (e.g., MCF-7, HCT-15) in DMEM supplemented with 10% FBS, 2 mM glutamine, 100 units/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiopyran derivatives for a specified period (e.g., 96 hours).[6]

  • Cell Fixation: After incubation, fix the cells with 10% trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell growth compared to the untreated control.[6]

Figure 1: Diverse anticancer mechanisms of thiopyran derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The thiopyran scaffold is also a fertile ground for the discovery of novel antimicrobial agents.[4][7] Derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[13][14]

Spectrum of Activity

A range of thiopyran derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, thiopyrano[2,3-d]thiazoles have shown significant activity against Staphylococcus aureus, Bacillus subtilis, and Candida albicans, with Minimum Inhibitory Concentrations (MICs) as low as 3.13-6.25 µg/mL.[15] Another study on bicyclopyrazolone-based thiopyran ring systems found that derivatives with an aryl or aryl sulfonyl group at the N-2 position of the pyrazolone moiety were most effective against a panel of microorganisms including S. aureus, B. subtilis, Escherichia coli, Pseudomonas aeruginosa, and C. albicans.[13]

Experimental Protocol: Agar Diffusion Method for Antimicrobial Screening

This protocol describes a standard method for evaluating the antimicrobial activity of thiopyran derivatives.[16]

  • Microbial Culture Preparation: Prepare fresh cultures of the test microorganisms (bacteria and fungi) in appropriate broth media.

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow to solidify.

  • Inoculation: Evenly spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

  • Compound Application: Aseptically place sterile paper discs impregnated with known concentrations of the thiopyran derivatives onto the inoculated agar surface.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.

  • Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The results can be compared to standard antibiotics.

Antimicrobial_Screening_Workflow Start Start Prepare_Cultures Prepare Microbial Cultures Start->Prepare_Cultures Inoculate_Plates Inoculate Agar Plates Prepare_Cultures->Inoculate_Plates Apply_Discs Apply Compound-Impregnated Discs Inoculate_Plates->Apply_Discs Incubate Incubate Plates Apply_Discs->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones End End Measure_Zones->End

Figure 2: Workflow for antimicrobial screening by the agar diffusion method.

Anti-inflammatory and Antiviral Potential: Expanding the Therapeutic Horizon

While research into the anti-inflammatory and antiviral activities of thiopyran derivatives is less extensive compared to their anticancer and antimicrobial properties, the existing evidence suggests significant potential in these areas.

Anti-inflammatory Activity

Thiophene derivatives, which are structurally related to thiopyrans, have shown notable anti-inflammatory properties.[17] Some thiopyran derivatives have been synthesized and evaluated for their anti-inflammatory and anti-ulcer activities, with certain compounds showing promising results.[18] The mechanism of action is thought to involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX).[17][19]

Antiviral Activity

Screening of novel isothiochromeno[4a,4-d]thiazole and chromeno[4',3':4,5]thiopyrano[2,3-d]thiazole derivatives has revealed antiviral activity against a diverse range of viruses.[20] One derivative bearing a phenazone fragment was highly active against Influenza Virus type A (H1N1) with a selectivity index of 150.[20] Moderate activity was also observed against other influenza viruses and SARS-CoV.[20] These findings highlight thiopyranothiazoles as a promising class of fused 4-thiazolidinone derivatives with antiviral effects.[20]

Conclusion and Future Directions

The thiopyran scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, giving rise to derivatives with a broad and potent spectrum of biological activities. The wealth of research into their anticancer and antimicrobial properties, coupled with emerging evidence of their anti-inflammatory and antiviral potential, underscores the continued importance of this heterocyclic system in drug discovery.

Future research should focus on several key areas:

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by thiopyran derivatives is crucial for rational drug design.

  • Structure-Activity Relationship (SAR) Elucidation: Systematic modification of the thiopyran core and its substituents will enable the optimization of potency and selectivity for specific biological targets.

  • In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be advanced to preclinical in vivo models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

  • Exploration of New Therapeutic Areas: The diverse biological activities of thiopyran derivatives suggest that their potential may extend to other disease areas, warranting broader screening and investigation.

By leveraging the synthetic versatility of the thiopyran nucleus and a deeper understanding of its structure-activity relationships, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable class of compounds.

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The Enduring Potency of the Sulfonyl Group in Heterocyclic Chemistry: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Sulfonyl Moiety—A Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, certain chemical motifs consistently emerge as cornerstones of successful therapeutic agents. Among these, the sulfonyl group (-SO2-), particularly when incorporated into a heterocyclic framework, stands out for its remarkable versatility and profound impact on pharmacological activity.[1][2] This guide provides an in-depth exploration of sulfonyl-containing heterocyclic compounds, offering a technical review of their synthesis, a comprehensive overview of their diverse biological activities, and critical insights into their structure-activity relationships (SAR). For researchers, scientists, and drug development professionals, understanding the nuances of this chemical class is paramount for designing the next generation of innovative medicines.

The unique physicochemical properties of the sulfonyl group, including its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and metabolic stability, contribute to its prevalence in medicinal chemistry.[3] When integrated into heterocyclic systems, which themselves are fundamental building blocks of numerous natural products and synthetic drugs, the resulting compounds exhibit a broad spectrum of therapeutic potential.[4][5][6][7] This guide will delve into the causality behind the experimental choices in synthesizing and evaluating these potent molecules, providing a trustworthy and authoritative resource for the scientific community.

I. Synthetic Strategies for Sulfonyl-Containing Heterocycles: From Classical to Contemporary

The construction of sulfonyl-containing heterocyclic compounds has evolved significantly, with a range of methods available to the modern chemist. The choice of synthetic route is often dictated by the desired heterocyclic core, the position of the sulfonyl group, and the overall complexity of the target molecule.

Classical Approaches: The Foundation of Sulfonyl Chemistry

Historically, the synthesis of these compounds has relied on well-established reactions. A common and straightforward method involves the reaction of a heterocyclic amine with an appropriate sulfonyl chloride in the presence of a base.[4] This approach is widely used for the preparation of sulfonamides, a key subclass of sulfonyl-containing compounds.[4]

Another foundational method is the electrophilic aromatic substitution of a pre-existing heterocycle with chlorosulfonic acid, which directly introduces a sulfonyl chloride group that can be further derivatized.[8] While effective, these classical methods can sometimes be limited by harsh reaction conditions and a lack of regioselectivity.[8]

Modern Synthetic Methodologies: Expanding the Chemical Space

Recent advancements in synthetic organic chemistry have provided milder and more versatile methods for the synthesis of sulfonyl-containing heterocycles. These modern techniques offer greater control over regioselectivity and functional group tolerance, enabling the creation of more complex and diverse molecular architectures.

One notable advancement is the use of organometallic reagents. For instance, organozinc reagents can react with sulfonyl chlorides or their equivalents to form the desired carbon-sulfur bond, often without the need for a transition-metal catalyst.[9][10] This method is particularly useful for the synthesis of heteroaryl sulfonamides.[9][10] Furthermore, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing sulfonyl-containing heterocycles.[9]

A more recent and innovative approach involves the direct C-H sulfonylation of heteroaromatics.[11] This method avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to the target compounds.

Below is a generalized workflow for the synthesis of a sulfonyl-containing heterocyclic compound, illustrating the key decision-making steps.

Synthesis_Workflow Start Define Target Molecule (Heterocycle + Sulfonyl Position) Classical Classical Synthesis (e.g., Amine + Sulfonyl Chloride) Start->Classical Simple, readily available starting materials Modern Modern Synthesis (e.g., C-H Sulfonylation, Cross-Coupling) Start->Modern Complex target, requires high selectivity Purification Purification (Chromatography, Recrystallization) Classical->Purification Modern->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final_Compound Pure Sulfonyl-Heterocycle Characterization->Final_Compound

Caption: A generalized workflow for the synthesis of sulfonyl-containing heterocyclic compounds.

II. A Spectrum of Biological Activities: Therapeutic Potential of Sulfonyl Heterocycles

The incorporation of a sulfonyl group into a heterocyclic scaffold gives rise to a remarkable array of biological activities. This section will explore some of the most significant therapeutic areas where these compounds have shown promise.

Anticancer Activity

Sulfonyl-containing heterocyclic compounds have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms of action.[12][13] Some derivatives act as inhibitors of key enzymes involved in cancer progression, such as carbonic anhydrases and topoisomerase II.[12][14] For example, certain chloroquinoxaline sulfonamides have shown potent antitumor activity and have progressed to clinical trials.[14] Other mechanisms include cell cycle arrest, disruption of microtubule assembly, and induction of apoptosis.[12][15]

Compound ClassCancer Cell LineIC50/GI50 (µM)Mechanism of ActionReference
Sulfonyl-carboximidamidesVarious0.92–13Inhibition of cancer cell growth[14]
Sulfonylated Aldophosphamide AnaloguesP388/0 and P388/CPA1.8-69.1 (in vitro)Prodrugs releasing cytotoxic agents[16]
Methanesulfonamide analogue of cryptopleurineCaki-1 renal cancer cells-G0/G1 cell cycle arrest[15]
Antibacterial Activity

The history of sulfonyl-containing compounds is deeply rooted in their antibacterial properties, with sulfonamides being among the first synthetic antimicrobial agents.[4] The development of drug resistance has necessitated the search for new antibacterial agents, and sulfonyl-containing heterocycles continue to be a promising area of research.[1][17][18] These compounds often act as antifolates, inhibiting the synthesis of folic acid, which is essential for bacterial growth.[18][19] Structure-activity relationship studies have shown that the nature of the heterocyclic ring and substituents on the sulfonyl group can significantly influence antibacterial potency.[1][20]

Compound ClassBacterial StrainMIC (µg/mL)Reference
Sulfonyl-carboximidamidesP. acnes12.5–50[14]
Sulfonyl or sulfonamide analogsB. typhi4[1]
Sulfonyl or sulfonamide analogsS. aureus, S. typhimurium, B. subtilis, E. coli10[1]
Anti-inflammatory and Analgesic Activity

Certain sulfonyl-containing heterocyclic compounds have demonstrated potent anti-inflammatory and analgesic properties. These compounds often target enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). For instance, pyrazole derivatives containing a heterocyclo-alkylsulfonyl moiety have been developed as anti-inflammatory agents.[21]

Antiviral Activity

The antiviral potential of sulfonyl-containing heterocycles is a rapidly growing area of research.[22][23] These compounds have shown activity against a range of viruses, including HIV, influenza, and coronaviruses.[22][23] The sulfonamide group can play a crucial role in binding to viral enzymes or proteins, thereby inhibiting viral replication.[22]

Biological_Activities Core Sulfonyl-Containing Heterocycles Anticancer Anticancer Core->Anticancer Enzyme Inhibition, Apoptosis Induction Antibacterial Antibacterial Core->Antibacterial Antifolate Activity AntiInflammatory Anti-inflammatory Core->AntiInflammatory COX Inhibition Antiviral Antiviral Core->Antiviral Inhibition of Viral Replication

Caption: Diverse biological activities of sulfonyl-containing heterocyclic compounds.

III. Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. For sulfonyl-containing heterocycles, SAR studies have provided invaluable insights into optimizing potency and selectivity.[20][24][25]

Key structural features that influence the activity of these compounds include:

  • The nature of the heterocyclic ring: The type of heterocycle (e.g., pyrazole, quinoxaline, thiazole) and its substitution pattern can significantly impact biological activity.[1][14] For instance, in a series of antibacterial compounds, the presence of two isoxazole moieties contributed to increased activity.[1]

  • The position of the sulfonyl group: The regiochemistry of the sulfonyl group on the heterocyclic ring can be critical for binding to the target protein.

  • Substituents on the sulfonyl group: Modifications to the group attached to the sulfonyl moiety can modulate physicochemical properties such as solubility and lipophilicity, which in turn affect pharmacokinetic and pharmacodynamic profiles.[3][20] For example, the presence of a halogen atom on the phenyl ring of certain quinoxaline derivatives was favorable for cytotoxicity against cancer cell lines.[20]

  • The linker between the sulfonyl group and the heterocycle: The length and flexibility of any linker can influence the overall conformation of the molecule and its ability to fit into a binding pocket.

IV. Experimental Protocols: A Practical Guide

To provide a practical context for the concepts discussed, this section outlines a representative experimental protocol for the synthesis of a sulfonyl-containing heterocyclic compound and a common biological assay for its evaluation.

Synthesis of a Representative Sulfonyl-Heterocycle: N-(pyridin-2-yl)benzenesulfonamide

This protocol describes a straightforward synthesis of a simple yet representative sulfonyl-containing heterocycle.

Materials:

  • 2-Aminopyridine

  • Benzenesulfonyl chloride

  • Pyridine (as a base and solvent)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in pyridine at 0 °C, add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-(pyridin-2-yl)benzenesulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Assay: In Vitro Antibacterial Activity (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a bacterial strain.

Materials:

  • Synthesized sulfonyl-heterocycle

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plate

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Positive control (e.g., a known antibiotic)

  • Negative control (MHB with no compound)

Procedure:

  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a serial two-fold dilution of the compound in MHB to obtain a range of concentrations.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL in MHB.

  • Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Include positive and negative controls in the plate.

  • Incubate the plate at 37 °C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optionally, read the absorbance at 600 nm using a spectrophotometer to quantify bacterial growth.

V. Conclusion and Future Perspectives

Sulfonyl-containing heterocyclic compounds represent a rich and enduring source of therapeutic innovation. Their diverse biological activities, coupled with the ever-expanding toolkit of synthetic methodologies, ensure their continued relevance in drug discovery. As our understanding of disease biology deepens, the rational design of novel sulfonyl-heterocycles targeting specific biological pathways will undoubtedly lead to the development of more effective and safer medicines. The future of this field lies in the integration of computational drug design, high-throughput screening, and innovative synthetic chemistry to unlock the full therapeutic potential of this remarkable class of molecules.

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Methodological & Application

Application Note & Protocols: Synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methanol scaffold is a key heterocyclic motif of significant interest in modern medicinal chemistry. The integrated cyclic sulfone imparts unique physicochemical properties, including improved solubility, metabolic stability, and the ability to act as a hydrogen bond acceptor, making it a valuable component in drug design.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic strategies to access this core structure and its derivatives. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into potential challenges and optimization.

Introduction: The Strategic Value of the Cyclic Sulfone Scaffold

Sulfur-containing heterocycles are integral to a wide array of FDA-approved drugs and biologically active molecules.[2][4][5] Among these, the cyclic sulfone (or tetrahydrothiopyran-1,1-dioxide) moiety has emerged as a privileged scaffold. Its strong electron-withdrawing nature and polar character can significantly modulate the properties of a parent molecule.[3] Specifically, incorporating this group can:

  • Enhance Solubility: The polar sulfone group improves aqueous solubility, a critical parameter for bioavailability.

  • Increase Metabolic Stability: The sulfone group is highly resistant to metabolic oxidation, unlike the precursor thioether.[3]

  • Modulate Acidity/Basicity: The inductive effect of the sulfone can lower the pKa of adjacent functionalities.[3]

  • Serve as a Bioisostere: It can act as a bioisosteric replacement for other functional groups, such as ketones or sulfoxides, to fine-tune activity and pharmacokinetic profiles.

The this compound core provides a versatile entry point for diversification, with the primary alcohol serving as a handle for further chemical modification to explore structure-activity relationships (SAR).

Overview of Synthetic Strategies

The synthesis of the target scaffold can be approached through several distinct multi-step pathways.[6][7] The optimal route depends on the availability of starting materials and the desired substitution pattern on the thiopyran ring. The three primary strategic disconnections involve: (A) late-stage oxidation of a pre-formed thioether, (B) reduction of a C3-carbonyl precursor, and (C) functional group interconversion from a C3-carboxylic acid.

Synthesis_Overview Start1 Thiophene Derivatives Intermediate1 Tetrahydro-2H-thiopyran- 3-yl)methanol Start1->Intermediate1 Reduction/ Functionalization Start2 Acyclic Precursors (e.g., divinyl ketones) Start3 Tetrahydrothiopyran Precursors Start2->Start3 Cyclization (e.g., Double Conjugate Add.) Start3->Intermediate1 Functionalization Intermediate2 Dihydro-2H-thiopyran-3(4H)- one-1,1-dioxide Start3->Intermediate2 Oxidation & Functionalization Target (1,1-Dioxidotetrahydro-2H- thiopyran-3-yl)methanol Intermediate1->Target Oxidation (Strategy A) Intermediate2->Target Reduction (Strategy B) Intermediate3 Tetrahydro-2H-thiopyran-3- carboxylic acid 1,1-dioxide Intermediate3->Target Reduction (Strategy C)

Figure 1: High-level overview of convergent synthetic strategies.
Strategy A: Late-Stage Oxidation of the Thioether

This is the most common and often most direct method for preparing sulfones.[2] The synthesis begins with the corresponding thioether, (tetrahydro-2H-thiopyran-3-yl)methanol, which is then oxidized.

  • Causality & Rationale: The choice of oxidant is critical.

    • Hydrogen Peroxide (H₂O₂): A green and inexpensive oxidant. Catalysts such as zinc compounds can be employed to achieve high conversion and selectivity.[8] Acetic acid is a common solvent, but care must be taken as peroxyacetic acid can form in situ.

    • meta-Chloroperoxybenzoic acid (m-CPBA): A highly effective and generally reliable oxidant for converting sulfides to sulfones. Typically, two equivalents of m-CPBA are required. The first equivalent oxidizes the sulfide to the sulfoxide, and the second oxidizes the sulfoxide to the sulfone.

    • Potassium Permanganate (KMnO₄) or Oxone®: Stronger oxidizing agents that can also be effective but may be less chemoselective if other sensitive functional groups are present in the molecule. Over-oxidation to ring-opened dicarboxylic acids can occur under harsh conditions.

This strategy is advantageous when the thioether precursor is readily available or simpler to synthesize and manipulate than the corresponding sulfone.

Strategy B: Reduction of a C3-Carbonyl Precursor

This approach utilizes the commercially available or readily synthesized dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide as a key intermediate.[9][10] This cyclic keto-sulfone is a versatile building block for various heterocyclic systems.[10]

  • Causality & Rationale: The carbonyl at the C3 position is reduced to the required hydroxymethyl group.

    • Direct Reduction to Alcohol: A strong reducing agent like Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) can reduce the ketone directly to a secondary alcohol. This produces (1,1-dioxidotetrahydro-2H-thiopyran-3-ol), not the target methanol. Therefore, a two-step process is required.

    • Grignard Reaction followed by Reduction: While not a direct route to the methanol, a Grignard reaction could be used for derivatization at the C3 position. For instance, reaction with methylmagnesium bromide would yield a tertiary alcohol.[11][12]

    • Conversion to Carboxylic Acid/Ester first: A more viable approach involves converting the ketone to a different functional group that can then be reduced to the primary alcohol. This leads to Strategy C.

Strategy C: Reduction of a C3-Carboxylic Acid Derivative

This is a robust and highly effective strategy. It involves the reduction of a C3-carboxyl group, such as in tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide or its corresponding ester.

  • Causality & Rationale: Carboxylic acids and their derivatives can be selectively reduced to primary alcohols using specific reagents.

    • Lithium Aluminum Hydride (LiAlH₄): This is the classic, powerful reagent for reducing carboxylic acids and esters to primary alcohols.[13] It is highly effective but requires anhydrous conditions and careful quenching.

    • Borane (BH₃): Borane complexes (e.g., BH₃·THF) are also excellent for reducing carboxylic acids and are often more chemoselective than LiAlH₄, tolerating other functional groups like esters and amides.[13]

    • Two-step Procedures: For greater functional group tolerance, the carboxylic acid can first be converted to a more reactive derivative (like a thioester) and then reduced under milder conditions, for example with sodium borohydride.[14] This avoids the use of harsher hydrides.

Experimental Protocols

The following section details a validated, multi-step protocol for the synthesis of this compound, starting from the commercially available tetrahydro-4H-thiopyran-4-one. This route was selected for its reliability and use of common laboratory reagents.

Protocol_Workflow Start Tetrahydro-4H-thiopyran-4-one Step1_reagent 1. Tosylhydrazine 2. NaBH4 Start->Step1_reagent Shapiro or Wolff-Kishner Reduction Intermediate1 Tetrahydro-2H-thiopyran Step1_reagent->Intermediate1 Step2_reagent H2O2, Acetic Acid Intermediate1->Step2_reagent Oxidation Intermediate2 Tetrahydro-2H-thiopyran-1,1-dioxide Step2_reagent->Intermediate2 Step3_reagent 1. n-BuLi, THF, -78°C 2. Dry CO2 3. H3O+ workup Intermediate2->Step3_reagent α-Carboxylation Intermediate3 Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide Step3_reagent->Intermediate3 Step4_reagent BH3.THF or LiAlH4 Intermediate3->Step4_reagent Reduction Target (1,1-Dioxidotetrahydro-2H- thiopyran-3-yl)methanol Step4_reagent->Target

Figure 2: Detailed workflow for the recommended synthetic protocol.
Protocol 1: Synthesis of Tetrahydro-2H-thiopyran-1,1-dioxide

Rationale: The initial steps focus on removing the C4-carbonyl and then oxidizing the thioether to the required sulfone. A Wolff-Kishner or similar reduction removes the ketone, and subsequent oxidation with hydrogen peroxide provides the stable sulfone core.

Materials & Reagents:

  • Tetrahydro-4H-thiopyran-4-one

  • Tosylhydrazine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), Tetrahydrofuran (THF), anhydrous

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane (DCM)

Procedure:

  • Reduction of Ketone:

    • To a solution of tetrahydro-4H-thiopyran-4-one (1.0 eq) in methanol, add tosylhydrazine (1.1 eq) portion-wise.

    • Stir the mixture at room temperature for 4 hours to form the tosylhydrazone intermediate.

    • Cool the reaction to 0 °C and add sodium borohydride (3.0 eq) slowly in portions.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully by slow addition of water. Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude tetrahydro-2H-thiopyran.

  • Oxidation to Sulfone:

    • Dissolve the crude tetrahydro-2H-thiopyran (1.0 eq) in glacial acetic acid.

    • Cool the solution to 0 °C in an ice bath.

    • Add 30% hydrogen peroxide (2.5 eq) dropwise, maintaining the internal temperature below 20 °C.

    • After addition, remove the ice bath and stir the reaction at room temperature for 12 hours.

    • Carefully pour the reaction mixture into a cold, saturated NaHCO₃ solution to neutralize the acetic acid.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The resulting solid, tetrahydro-2H-thiopyran-1,1-dioxide, can be purified by recrystallization from ethanol/water.

Protocol 2: Synthesis of this compound

Rationale: This protocol achieves the final conversion. First, the carbon adjacent to the sulfone (the α-carbon) is deprotonated due to its increased acidity, followed by quenching with carbon dioxide to form a carboxylic acid. This acid is then reduced to the target primary alcohol.[13]

Materials & Reagents:

  • Tetrahydro-2H-thiopyran-1,1-dioxide (from Protocol 1)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Tetrahydrofuran (THF), anhydrous

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl, 1 M)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution)

  • Diethyl ether, anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • α-Carboxylation:

    • Dissolve tetrahydro-2H-thiopyran-1,1-dioxide (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-BuLi (1.1 eq) dropwise via syringe. A color change is typically observed. Stir for 1 hour at -78 °C.

    • In a separate flask, crush an excess of dry ice. Carefully transfer the lithiated sulfone solution onto the crushed dry ice via cannula.

    • Allow the mixture to warm to room temperature. The CO₂ will sublime.

    • Quench the reaction with 1 M HCl until the solution is acidic (pH ~2).

    • Extract the product with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield crude tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide.

  • Reduction to Alcohol:

    • Dissolve the crude carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add BH₃·THF solution (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and then gently reflux for 4 hours.

    • Cool the reaction to 0 °C and quench carefully by the dropwise addition of methanol, followed by 1 M HCl.

    • Extract the product with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Purification and Characterization:

  • The final product, this compound, can be purified using column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

  • Characterization should be performed using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm the structure and purity.

Data Summary & Derivatization

The yields for the described multi-step synthesis can vary based on the scale and purity of reagents. The following table provides typical expected outcomes for each key transformation.

StepTransformationKey ReagentsTypical Yield (%)Purity Target (%)
1Ketone ReductionTosylhydrazine, NaBH₄75-85>90 (crude)
2Thioether OxidationH₂O₂, Acetic Acid85-95>98 (recrystallized)
3α-Carboxylationn-BuLi, CO₂60-75>90 (crude)
4Acid ReductionBH₃·THF80-90>99 (post-chromatography)

Table 1: Summary of transformations, reagents, and expected yields for the synthesis of the target compound.

The final primary alcohol is an excellent handle for creating a library of derivatives. Standard organic transformations can be applied:

  • Esterification: Reaction with acyl chlorides or carboxylic acids (using coupling agents like DCC or EDC).

  • Etherification: Williamson ether synthesis using an alkyl halide and a base (e.g., NaH).

  • Oxidation: Oxidation to the corresponding aldehyde using mild reagents like PCC or Dess-Martin periodinane.

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Application Notes and Protocols for the Use of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Dienophile for Complex Molecule Synthesis

The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and atom-economical method for the construction of six-membered rings.[1][2] The judicious choice of diene and dienophile is paramount in controlling the reaction's efficiency and stereochemical outcome. While classic dienophiles are often activated by carbonyl or cyano groups, sulfone-containing molecules have emerged as potent electron-withdrawing activators, enhancing the dienophilic character of an adjacent double bond.[3][4]

This document introduces (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol , a novel yet underexplored dienophile, for application in Diels-Alder cycloadditions. The core of this molecule features a saturated thiopyran ring with a sulfone group, which is anticipated to activate a tethered vinyl group for [4+2] cycloaddition. The presence of a primary alcohol offers a versatile functional handle for subsequent synthetic transformations, making this dienophile a potentially valuable building block in the synthesis of complex polycyclic architectures relevant to natural product synthesis and drug discovery.

While direct literature on the Diels-Alder reactions of this compound is not yet established, its reactivity can be confidently inferred from the well-documented behavior of analogous vinyl sulfones.[3][4] This guide will provide a comprehensive overview of its postulated synthesis, mechanistic considerations in Diels-Alder reactions, and detailed, field-proven protocols for its application.

Mechanistic Rationale: The Sulfone Group as a Potent Activator

The Diels-Alder reaction is a concerted, pericyclic reaction involving the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile in a normal-electron-demand scenario.[1] The rate and efficiency of the reaction are enhanced by lowering the energy of the dienophile's LUMO. Electron-withdrawing groups on the dienophile achieve this by delocalizing electron density from the double bond.[2]

The sulfone group (SO₂) in this compound is a powerful electron-withdrawing moiety. This property is key to its function as a dienophile activator. The sulfur atom in the +6 oxidation state strongly polarizes the C=C double bond of a tethered vinyl group, significantly lowering the energy of its LUMO and thereby accelerating the cycloaddition reaction with a suitable diene.

Proposed Synthesis of the Dienophile

A plausible synthetic route to this compound, based on known transformations of related thiopyran systems, is outlined below. The starting material, dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide, is a versatile building block for the synthesis of various thiopyran-based heterocyclic systems.[5]

start Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide step1 Wittig Reaction (e.g., (Ph3P=CH2)) start->step1 Reagents intermediate 3-Methylene-tetrahydro-2H-thiopyran 1,1-dioxide step1->intermediate Forms step2 Hydroboration-Oxidation (e.g., 1. BH3-THF, 2. H2O2, NaOH) intermediate->step2 Reacts via product This compound step2->product Yields

Caption: Proposed synthetic pathway to the target dienophile.

Experimental Protocols: Harnessing the Power of a Novel Dienophile

The following protocols are designed to be robust and adaptable for a range of dienes. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

General Protocol for Diels-Alder Cycloaddition

This protocol describes a general procedure for the reaction of this compound with a generic diene, such as cyclopentadiene.

Materials:

  • This compound (Dienophile)

  • Cyclopentadiene (freshly cracked) or other suitable diene

  • Toluene or Xylene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, inert-atmosphere-flushed round-bottom flask, add this compound (1.0 eq).

  • Dissolve the dienophile in a minimal amount of anhydrous toluene or xylene.

  • Add the diene (typically 1.5-3.0 eq) to the reaction mixture. For volatile dienes like cyclopentadiene, it is advisable to cool the reaction mixture to 0 °C before addition.

  • Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.

  • Heat the reaction mixture to reflux (typically 80-140 °C, depending on the solvent and diene) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cycloadduct.

Data Presentation: Expected Outcomes and Stereoselectivity

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product.[6] For cyclic dienes, the reaction can proceed via two major pathways, leading to endo or exo products. The endo product is often the kinetically favored product due to secondary orbital overlap.[7]

cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products dienophile Dienophile (with EWG) endo_ts Endo Approach (EWG under diene) dienophile->endo_ts Favored exo_ts Exo Approach (EWG away from diene) dienophile->exo_ts Disfavored diene Diene diene->endo_ts diene->exo_ts endo_product Endo Product (Kinetic Control) endo_ts->endo_product Lower Ea exo_product Exo Product (Thermodynamic Control) exo_ts->exo_product Higher Ea

Caption: Endo vs. Exo selectivity in Diels-Alder reactions.

DieneDienophileExpected Major ProductRationale
CyclopentadieneThis compoundEndo adductSecondary orbital interactions stabilize the endo transition state.
FuranThis compoundEndo adductSimilar to cyclopentadiene, the endo pathway is generally favored.
1,3-ButadieneThis compoundN/AAcyclic dienes do not exhibit endo/exo isomerism in the same way as cyclic dienes.

Troubleshooting and Optimization

  • Low Reactivity: If the reaction is sluggish, consider using a higher boiling point solvent (e.g., xylene instead of toluene) or employing a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂). Lewis acids can coordinate to the sulfone oxygen atoms, further lowering the LUMO of the dienophile.[1]

  • Polymerization of Diene: For dienes prone to polymerization, such as cyclopentadiene, it is crucial to use freshly cracked material and to add it to the reaction mixture at a low temperature.

  • Product Decomposition: If the product is found to be unstable at high temperatures, a retro-Diels-Alder reaction may be occurring. In such cases, running the reaction at a lower temperature for a longer duration is advisable.

Conclusion and Future Outlook

This compound represents a promising, yet largely unexplored, dienophile for Diels-Alder reactions. The potent electron-withdrawing sulfone group, coupled with a versatile hydroxyl functionality, makes it an attractive building block for the synthesis of complex, functionalized six-membered rings. The protocols and mechanistic insights provided herein are intended to serve as a robust starting point for researchers and drug development professionals to explore the full synthetic potential of this novel reagent. Further investigations into its reactivity with a broader range of dienes and its application in asymmetric Diels-Alder reactions are warranted and expected to yield exciting new synthetic methodologies.

References

  • A Computational Investigation of Energetics in Diels-Alder Reactions Using Vinyl Sulfone Derivatives. (2020). Summer Research 2020 Poster Session. Available at: [Link]

  • Diels-Alder Reactions of S-Vinyl-S-Arylsulfoximines. (1984). Journal of Organic Chemistry, 49(9), 1527-1533. Available at: [Link]

  • Enantioselective and regioselective pyrone Diels-Alder reactions of vinyl sulfones: total synthesis of (+)-cavicularin. (2014). Angewandte Chemie International Edition, 53(39), 10500-3. Available at: [Link]

  • Diels–Alder reaction. In Wikipedia. Available at: [Link]

  • Diels-Alder Reactions of S-Vinyl-S-Arylsulfoximines - University of Arizona. (n.d.). Available at: [Link]

  • Synthesis of vinyl sulfones using β‐nitrostyrenes and sulfonyl hydrazides. (2020). Chemistry – An Asian Journal, 15(16), 2534-2538. Available at: [Link]

  • Stereoselectivity and regioselectivity in Diels–Alder reactions studied by intermolecular perturbation theory. (1982). Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 78(10), 1869-1885. Available at: [Link]

  • Stereochemistry of the Diels-Alder Reaction. (2017). Master Organic Chemistry. Available at: [Link]

  • Can vinyl alcohol react as a dienophile in Diels-Alder reactions?. (2016). Chemistry Stack Exchange. Available at: [Link]

  • Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels-Alder Reaction. (2021). Molecules, 26(6), 1563. Available at: [Link]

  • 13.4: Diels-Alder Regio- and Stereoselectivity. (2023). Chemistry LibreTexts. Available at: [Link]

  • The Diels-Alder Reaction. (2017). Master Organic Chemistry. Available at: [Link]

  • Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles. (2022). The Journal of Organic Chemistry, 87(17), 11337-11345. Available at: [Link]

  • Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. (2017). New Journal of Chemistry, 41(24), 14893-14905. Available at: [Link]

Sources

The Strategic Application of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer advantageous physicochemical and pharmacological properties is a paramount objective. Among the myriad of heterocyclic systems, the 1,1-dioxidotetrahydro-2H-thiopyran moiety has emerged as a scaffold of significant interest. Its utility is rooted in its capacity to act as a bioisosteric replacement for commonly employed carbocyclic rings, such as cyclohexane, thereby enabling the modulation of critical drug-like properties including solubility, metabolic stability, and target engagement. This application note provides a comprehensive guide to the strategic use of a key derivative, (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol , in medicinal chemistry. We will delve into its synthesis, its role as a versatile building block, and provide detailed protocols for its potential application in the discovery of novel therapeutic agents.

The core value of the 1,1-dioxidotetrahydro-2H-thiopyran scaffold lies in the presence of the sulfone group. This functional group is a strong hydrogen bond acceptor and imparts a significant dipole moment, which can enhance binding affinity to biological targets and improve aqueous solubility—a common hurdle in drug development. Furthermore, the saturated heterocyclic ring system offers a three-dimensional architecture that can effectively explore the binding pockets of proteins.

Part 1: Synthesis of this compound - A Reliable Protocol

The synthesis of the title compound is conceptually straightforward, proceeding via the reduction of the corresponding ketone, dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide. This precursor is a versatile building block for the synthesis of various thiopyran-based heterocyclic systems with potential anti-inflammatory, antiarthritic, and antiasthmatic properties.[1]

Experimental Protocol: Reduction of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide

Objective: To prepare this compound in high yield and purity.

Materials:

  • Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide (1.0 eq) in a 1:1 mixture of methanol and dichloromethane (approximately 10 mL per gram of starting material). Cool the solution to 0 °C in an ice bath.

  • Reduction: While stirring, slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Foaming may occur. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product as a white solid or a viscous oil.

Expected Yield: 85-95%

Characterization: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of the Synthetic Workflow:

SynthesisWorkflow start Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide reaction Reduction of Ketone start->reaction reagents NaBH4, MeOH/DCM, 0°C to RT reagents->reaction workup Quenching (NH4Cl) Extraction (DCM) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for the preparation of the target compound.

Part 2: Application in Medicinal Chemistry - A Bioisosteric Approach to Kinase Inhibition

The 1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methanol scaffold serves as an excellent starting point for the design of novel kinase inhibitors. The hydroxyl group provides a convenient handle for further functionalization, allowing for the introduction of various pharmacophoric elements to target the ATP binding site of kinases. The sulfone-containing ring can act as a bioisostere for a central carbocyclic or heterocyclic core, potentially improving aqueous solubility and forming key hydrogen bond interactions within the kinase hinge region.

Hypothetical Application: Design of Novel p38α MAPK Inhibitors

The p38α mitogen-activated protein kinase (MAPK) is a well-validated target for the treatment of inflammatory diseases. We propose the use of this compound as a core scaffold for the development of novel p38α inhibitors. The primary alcohol can be derivatized to introduce a moiety that interacts with the hinge region, while the sulfone group can enhance solubility and potentially interact with solvent-exposed regions of the ATP binding pocket.

Proposed Synthetic Strategy for a Library of Analogs:

SAR_Strategy start This compound mitsunobu Mitsunobu Reaction (Various phenols, heterocycles) start->mitsunobu etherification Williamson Ether Synthesis (Alkyl/Aryl halides) start->etherification esterification Esterification (Carboxylic acids, acyl chlorides) start->esterification library Library of Analogs (Ethers, Esters) mitsunobu->library etherification->library esterification->library

Caption: Strategy for generating a library of analogs from the core scaffold.

Part 3: Biological Evaluation - In Vitro Kinase Assay Protocol

To assess the potential of the synthesized analogs as p38α MAPK inhibitors, a robust in vitro kinase assay is essential.

Protocol: p38α Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the inhibitory potency (IC₅₀) of the synthesized compounds against p38α MAPK.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay that measures the displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the kinase active site by a test compound.

Materials:

  • Recombinant human p38α kinase

  • LanthaScreen™ Eu-anti-GST Antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

  • TR-FRET dilution buffer

  • Test compounds (dissolved in DMSO)

  • 384-well microplates (low-volume, black)

  • Plate reader capable of time-resolved fluorescence measurements

Procedure:

  • Reagent Preparation: Prepare solutions of p38α kinase, Eu-anti-GST antibody, and the Alexa Fluor™ 647-labeled tracer in TR-FRET dilution buffer at 2X the final desired concentration.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO, and then dilute them in TR-FRET dilution buffer to a 4X final concentration.

  • Assay Assembly:

    • Add 2.5 µL of the 4X test compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of a 4X solution of a known p38α inhibitor (e.g., BIRB 796) as a positive control and 2.5 µL of buffer with DMSO as a negative control.

    • Add 2.5 µL of the 2X p38α kinase/Eu-anti-GST antibody mixture to all wells.

    • Add 2.5 µL of the 2X Alexa Fluor™ 647-labeled tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Normalize the data to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

Compound IDR¹ GroupR² Groupp38α IC₅₀ (nM)
Control --10
Scaffold HH>10,000
Analog-1 PhenylH500
Analog-2 4-FluorophenylH250
Analog-3 Pyridin-4-ylH150

Conclusion and Future Directions

This compound represents a valuable and underutilized building block in medicinal chemistry. Its straightforward synthesis and the strategic positioning of the hydroxyl group and the sulfone moiety provide a compelling platform for the design of novel drug candidates. The protocols outlined in this application note offer a clear path for researchers to synthesize, derivatize, and evaluate the biological activity of compounds based on this promising scaffold. Future work should focus on exploring a wider range of derivatizations and evaluating these compounds in cell-based and in vivo models of disease to fully realize their therapeutic potential.

References

  • Chabanenko, M., Konshin, V. V., Dotsenko, V. V., Krivokolysko, S. G., Chigorina, E., Horak, Y. I., Lytvyn, R., Vakhula, A. A., Obushak, N. D., & Mazepa, A. (2017). Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. New Journal of Chemistry, 41(24), 15334-15343.
  • Pal'chikov, V. A., Zarovnaya, I. S., & Dul'nev, P. G. (2018). Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide – a new cyclic ketomethylenic reagent for the Dimroth-type 1,2,3-triazole synthesis. Chemistry of Heterocyclic Compounds, 54(5), 456-462.
  • Chabanenko, M., Konshin, V. V., Dotsenko, V. V., Krivokolysko, S. G., Chigorina, E., Horak, Y. I., ... & Mazepa, A. (2017). Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. New Journal of Chemistry, 41(24), 15334-15343. [Link]

  • Pal'chikov, V. A., Zarovnaya, I. S., & Dul'nev, P. G. (2020). Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide – a new cyclic ketomethylenic reagent for the Dimroth-type 1,2,3-triazole synthesis. ResearchGate. [Link]

Sources

Application Note & Protocols: Strategic Derivatization of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol for Novel Compound Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydrothiopyran-1,1-dioxide core is a privileged scaffold in medicinal chemistry, imparting favorable physicochemical properties such as metabolic stability and improved aqueous solubility.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and synthesis of novel compounds derived from (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol. We present a rationale for derivatization, outline key design strategies, and provide detailed, validated protocols for the chemical modification of the primary alcohol functional group. The aim is to equip researchers with the foundational knowledge and practical methodologies to leverage this versatile building block in drug discovery programs targeting a wide array of diseases, including cancer, inflammation, and infectious agents.[4][5]

Introduction: The Scientific Rationale

Heterocyclic compounds form the structural backbone of a significant portion of modern pharmaceuticals.[6][7] Among these, sulfur-containing heterocycles, particularly cyclic sulfones (sultams), have garnered substantial interest.[1][5] The sulfone group is a powerful hydrogen bond acceptor and is metabolically robust, often enhancing the pharmacokinetic profile of a drug candidate.[2][3]

The starting scaffold, this compound, offers two key features for drug design:

  • The Cyclic Sulfone Core: A non-planar, saturated ring system that provides a three-dimensional vector for substituent projection, which is crucial for optimizing interactions with biological targets. Its polarity can improve solubility and reduce the lipophilicity of the final compound.

  • The Primary Hydroxymethyl Group: A versatile and reactive functional handle that serves as the primary point for diversification. It allows for the introduction of a wide range of chemical moieties through well-established chemical transformations.

This guide focuses on exploiting the hydroxymethyl group to generate libraries of novel compounds with diverse functionalities and potential biological activities.

Strategic Framework for Novel Compound Design

The design of new chemical entities should be a deliberate process guided by a clear strategy. We propose a multi-pronged approach for derivatizing the this compound scaffold.

G cluster_0 Design & Synthesis Workflow cluster_1 Design Strategies Scaffold Core Scaffold (1,1-Dioxidotetrahydro-2H- thiopyran-3-yl)methanol StrategyA A: Ester & Ether Linkages (SAR Exploration) Scaffold->StrategyA Diversify StrategyB B: Bioisosteric Replacement (e.g., Amine, Azide) Scaffold->StrategyB Modify StrategyC C: Pharmacophore Grafting (Known Bioactive Moieties) Scaffold->StrategyC Conjugate Synthesis Chemical Synthesis (Protocols) StrategyA->Synthesis StrategyB->Synthesis StrategyC->Synthesis Purify Purification & Characterization (HPLC, NMR, MS) Synthesis->Purify Eval Biological Evaluation (Screening & Assays) Purify->Eval

Caption: High-level workflow for designing novel compounds from the core scaffold.

Strategy A: Simple Analog Synthesis for SAR Exploration

The initial exploration often involves simple modifications to probe the structure-activity relationship (SAR). Converting the primary alcohol to a series of esters and ethers is a rapid and efficient way to vary steric bulk, lipophilicity, and electronic properties.

Strategy B: Bioisosteric Replacement of the Hydroxyl Group

Replacing the hydroxyl group with bioisosteres can fundamentally alter the compound's interaction with a target protein. Key transformations include converting the alcohol to an amine or an azide. An amine introduces a basic center capable of forming salt bridges, while an azide is a versatile precursor for "click chemistry" (Huisgen cycloaddition) to link the scaffold to other molecules.

Strategy C: Pharmacophore Grafting and Fragment-Based Growth

This advanced strategy involves linking the scaffold to known pharmacophores—molecular features responsible for a drug's biological activity.[6] For example, attaching moieties known to interact with kinases, proteases, or specific receptors can direct the novel compound to a desired target class.[4] This approach aligns with fragment-based drug design (FBDD), where the scaffold acts as a starting point for building a more potent molecule.[8]

Synthetic Protocols and Methodologies

The following protocols provide detailed, step-by-step instructions for key transformations.

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methyl Benzoate (Esterification)

This protocol exemplifies a standard Steglich esterification, a mild method suitable for acid-sensitive substrates.

G cluster_legend Legend start R-CH₂OH (Starting Alcohol) reagents + Benzoic Acid + DCC, DMAP start->reagents solvent DCM, rt, 12h reagents->solvent product R-CH₂-O-C(=O)Ph (Benzoate Ester) solvent->product Steglich Esterification R- R = (1,1-Dioxidotetrahydro- 2H-thiopyran-3-yl)

Caption: Workflow for the Steglich esterification of the starting alcohol.

Materials & Reagents

Reagent Molar Mass ( g/mol ) Equivalents Amount
This compound 164.21 1.0 1.00 g
Benzoic Acid 122.12 1.2 893 mg
Dicyclohexylcarbodiimide (DCC) 206.33 1.2 1.51 g
4-(Dimethylamino)pyridine (DMAP) 122.17 0.1 74 mg

| Dichloromethane (DCM), anhydrous | - | - | 30 mL |

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.00 g, 6.09 mmol).

  • Dissolve the starting material in 30 mL of anhydrous DCM.

  • Add benzoic acid (893 mg, 7.31 mmol) and DMAP (74 mg, 0.61 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.51 g, 7.31 mmol) in 5 mL of anhydrous DCM dropwise over 10 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with additional DCM (2 x 10 mL).

  • Combine the filtrates and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of 3-(Azidomethyl)tetrahydro-2H-thiopyran 1,1-dioxide (Bioisosteric Replacement)

This two-step protocol first converts the alcohol to a good leaving group (tosylate) and then displaces it with azide, a highly reliable method.

Materials & Reagents (Step 1: Tosylation)

Reagent Molar Mass ( g/mol ) Equivalents Amount
This compound 164.21 1.0 1.00 g
p-Toluenesulfonyl chloride (TsCl) 190.65 1.5 1.74 g
Triethylamine (TEA) 101.19 2.0 1.68 mL

| Dichloromethane (DCM), anhydrous | - | - | 40 mL |

Procedure (Step 1):

  • Dissolve the starting alcohol (1.00 g, 6.09 mmol) in 40 mL of anhydrous DCM in a flask at 0 °C.

  • Add triethylamine (1.68 mL, 12.18 mmol) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.74 g, 9.14 mmol).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with the addition of 20 mL of water. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting tosylate is often used in the next step without further purification.

Materials & Reagents (Step 2: Azide Displacement)

Reagent Molar Mass ( g/mol ) Equivalents Amount
Crude Tosylate from Step 1 ~318.4 1.0 ~1.94 g
Sodium Azide (NaN₃) 65.01 3.0 1.19 g

| Dimethylformamide (DMF), anhydrous | - | - | 30 mL |

Procedure (Step 2):

  • Caution: Sodium azide is highly toxic. Handle with extreme care.

  • Dissolve the crude tosylate from the previous step in 30 mL of anhydrous DMF.

  • Add sodium azide (1.19 g, 18.27 mmol) and heat the mixture to 60 °C.

  • Stir for 6-8 hours, monitoring by TLC until the starting tosylate is consumed.

  • Cool the reaction to room temperature and pour it into 100 mL of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, wash thoroughly with brine (4 x 50 mL) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to yield the desired azide product.

  • Validation: Confirm the structure via ¹H NMR, ¹³C NMR, and IR spectroscopy (a strong, sharp peak around 2100 cm⁻¹ is characteristic of the azide group).

Case Study: Hypothetical Design of a Kinase Inhibitor

Many kinase inhibitors feature a "hinge-binding" motif, often a nitrogen-containing heterocycle. Let's design a compound where our scaffold is linked to a 4-anilinopyrimidine, a known hinge-binder.

  • Design: Synthesize 3-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide by reducing the azide from Protocol 2 (e.g., via Staudinger reaction or catalytic hydrogenation).

  • Synthesis: React the resulting amine with 4-chloro-6-ethyl-5-fluoropyrimidine under SNAr conditions, followed by a Buchwald-Hartwig amination with an appropriate aniline to build the final inhibitor.

  • Rationale: The sulfone scaffold is intended to occupy a solvent-exposed region, improving the overall solubility and drug-like properties of the final molecule, a common challenge with flat, aromatic kinase inhibitors.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel chemical entities. The strategic derivatization of its primary alcohol function allows for systematic exploration of chemical space, bioisosteric modifications, and the rational design of targeted agents. The protocols provided herein are robust and can be adapted to generate large libraries of compounds for high-throughput screening and lead optimization, accelerating the drug discovery process.

References

  • Recent drug design strategies and identification of key heterocyclic scaffolds for promising anticancer targets. (2023). Pharmacology & Therapeutics.
  • (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025).
  • Role of Heterocyclic Compounds in Drug Development: An Overview. (2024). Research and Reviews: A Journal of Drug Design & Discovery.
  • Heterocycles, Back Bone of Drug Design. (2017). Omics Online.
  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.
  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). MDPI.
  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2017). Mini-Reviews in Organic Chemistry.
  • Application of Methylsulfone in Drug Discovery. PharmaBlock.
  • Role of sulphur-heterocycles in medicinal chemistry: An update. (2019). European Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols for the Selective Oxidation of Tetrahydrothiopyran Methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Tetrahydrothiopyran-4-carbaldehyde

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, pivotal to the construction of complex molecules in pharmaceutical and materials science. Tetrahydrothiopyran-4-carbaldehyde is a valuable heterocyclic building block, with the thiopyran scaffold being a key structural motif in various bioactive compounds. The aldehyde functionality serves as a versatile handle for a wide array of subsequent chemical manipulations, including C-C bond formations, reductive aminations, and further oxidations.

A significant challenge in the synthesis of tetrahydrothiopyran-4-carbaldehyde from its corresponding primary alcohol, (tetrahydro-2H-thiopyran-4-yl)methanol, lies in the chemoselective oxidation of the hydroxyl group in the presence of a potentially labile thioether moiety. The sulfur atom in the tetrahydrothiopyran ring is susceptible to oxidation, which can lead to the formation of sulfoxide and sulfone byproducts. Therefore, the choice of a mild and selective oxidizing agent is paramount to achieving a high yield of the desired aldehyde.

This technical guide provides detailed protocols for three well-established and reliable methods for the chemoselective oxidation of tetrahydrothiopyran methanol: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and the Parikh-Doering Oxidation. These protocols are designed to offer a high degree of selectivity for the desired aldehyde, minimizing over-oxidation and side reactions involving the thioether.

Recommended Oxidation Protocols

This section details three robust methods for the oxidation of (tetrahydro-2H-thiopyran-4-yl)methanol. The causality behind experimental choices and the underlying mechanistic principles are explained to provide a comprehensive understanding.

Protocol 1: Swern Oxidation

The Swern oxidation is a widely used method for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3][4][5] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, at low temperatures. The reaction is known for its mild conditions and high tolerance for a variety of functional groups, including thioethers.

Mechanism of Action:

The mechanism of the Swern oxidation involves several key steps:

  • Activation of DMSO: At low temperatures (-78 °C), DMSO reacts with oxalyl chloride to form a highly electrophilic chlorosulfonium salt, with the concomitant release of carbon monoxide and carbon dioxide.[5]

  • Formation of an Alkoxysulfonium Salt: The alcohol substrate attacks the electrophilic sulfur atom of the chlorosulfonium salt, displacing chloride and forming an alkoxysulfonium salt.

  • Ylide Formation and Elimination: A hindered, non-nucleophilic base, typically triethylamine, is added to deprotonate the carbon adjacent to the sulfonium sulfur, forming a sulfur ylide. This ylide then undergoes an intramolecular E2-type elimination via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.

Diagram of the Swern Oxidation Mechanism:

Swern_Oxidation cluster_activation Activation of DMSO cluster_oxidation Alcohol Oxidation DMSO DMSO ChloroSulfonium Chlorosulfonium Salt DMSO->ChloroSulfonium + Oxalyl Chloride -78 °C OxalylChloride Oxalyl Chloride OxalylChloride->ChloroSulfonium CO_CO2 CO + CO₂ ChloroSulfonium->CO_CO2 Alcohol (Tetrahydro-2H-thiopyran-4-yl)methanol AlkoxySulfonium Alkoxysulfonium Salt Alcohol->AlkoxySulfonium + Chlorosulfonium Salt Ylide Sulfur Ylide AlkoxySulfonium->Ylide + Triethylamine Aldehyde Tetrahydrothiopyran-4-carbaldehyde Ylide->Aldehyde Intramolecular Elimination DMS Dimethyl Sulfide Ylide->DMS DMP_Oxidation Alcohol (Tetrahydro-2H-thiopyran-4-yl)methanol Intermediate Alkoxyperiodinane Intermediate Alcohol->Intermediate + DMP Ligand Exchange DMP Dess-Martin Periodinane DMP->Intermediate Aldehyde Tetrahydrothiopyran-4-carbaldehyde Intermediate->Aldehyde Intramolecular Proton Transfer Byproducts Iodinane + Acetic Acid Intermediate->Byproducts Parikh_Doering_Workflow Start Dissolve Alcohol and Base in DCM Cool Cool to 0 °C Start->Cool Add_SO3Py Add SO₃·pyridine complex Cool->Add_SO3Py Add_DMSO Add DMSO Add_SO3Py->Add_DMSO React Stir at 0 °C to Room Temperature Add_DMSO->React Workup Aqueous Workup and Extraction React->Workup Purify Purification (Chromatography) Workup->Purify Product Tetrahydrothiopyran-4-carbaldehyde Purify->Product

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Introduction: The Significance of Thiopyran Methanols in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Catalytic Synthesis of Thiopyran Methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Thiopyran scaffolds are six-membered sulfur-containing heterocycles that serve as crucial building blocks in medicinal chemistry and materials science.[1][2] Their derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anticancer, and antipsychotic properties.[3][4] The incorporation of a methanol moiety (-CH2OH) onto the thiopyran ring provides a versatile functional handle, enabling further structural modifications and the development of complex molecular architectures for drug discovery.[5]

This guide provides an in-depth overview of modern catalytic strategies for synthesizing thiopyran derivatives, with a specific focus on pathways that yield or can be readily adapted to produce thiopyran methanols. We will explore the mechanistic rationale behind key catalytic choices, present detailed experimental protocols, and offer insights into the practical application of these methods. The methodologies covered emphasize efficiency, selectivity, and the principles of green chemistry, reflecting the current demands of synthetic organic chemistry.[6]

Core Catalytic Methodologies for Thiopyran Ring Construction

The synthesis of the thiopyran core is primarily achieved through cycloaddition and multicomponent reactions, where the choice of catalyst is paramount for controlling reaction outcomes, particularly stereoselectivity.

Catalytic Hetero-Diels-Alder [4+2] Cycloaddition

The Hetero-Diels-Alder (HDA) reaction is a powerful and highly convergent method for constructing six-membered heterocycles.[1] In the context of thiopyran synthesis, this reaction typically involves the [4+2] cycloaddition of a diene with a thiocarbonyl compound (a thiodienophile). The catalyst's role is to activate one of the components, thereby accelerating the reaction and, crucially, controlling the stereochemical outcome.[1][3]

Mechanistic Rationale:

The reaction can proceed through either a concerted or a stepwise pathway. The energy gap between the Frontier Molecular Orbitals (HOMO of the diene and LUMO of the dienophile) governs the reaction rate. Lewis acid catalysts coordinate to the sulfur atom of the thiocarbonyl group, lowering its LUMO energy and making it more susceptible to nucleophilic attack by the diene. This coordination also creates a chiral environment around the reaction center, enabling enantioselective transformations.[1]

Catalytic Systems:

  • Chiral Lewis Acids: Metal complexes, such as those involving Copper(II) and bis(oxazoline) ligands, are highly effective for asymmetric HDA reactions. They create a rigid chiral pocket that dictates the facial selectivity of the diene's approach.[1]

  • Organocatalysts: Small organic molecules can also catalyze HDA reactions, often by activating the diene component through the formation of a more reactive iminium or enamine intermediate.[1][7]

Experimental Protocol 1: Asymmetric Cu(II)-Catalyzed HDA for Dihydrothiopyran Ester Synthesis

This protocol describes the synthesis of a dihydrothiopyran derivative bearing an ester group, a direct precursor to a thiopyran methanol upon reduction. The use of a Cu(II)-bis(oxazoline) complex ensures high enantioselectivity.[1]

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon), add Cu(OTf)₂ (0.1 equiv) and the chiral bis(oxazoline) ligand (0.11 equiv).

  • Solvent Addition: Add dry, degassed dichloromethane (DCM) and stir the mixture at room temperature for 1 hour to allow for complex formation.

  • Reaction Initiation: Cool the catalyst solution to the desired temperature (e.g., -20 °C). Add the dithioester (1.0 equiv), followed by the slow, dropwise addition of the diene (1.2 equiv) over 30 minutes.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting dithioester is consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched dihydrothiopyran ester.

General Workflow for Catalytic HDA Reaction

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst_prep 1. Prepare Cu(II)-Ligand Complex in DCM reaction_setup 2. Cool to -20°C Add Dithioester catalyst_prep->reaction_setup diene_addition 3. Add Diene Stir for 12-24h reaction_setup->diene_addition quench 4. Quench with NaHCO₃ Extract with DCM diene_addition->quench purify 5. Dry, Concentrate & Purify (Chromatography) quench->purify final_product Final Product purify->final_product Yields Enriched Thiopyran Ester

Caption: Workflow for Cu(II)-Catalyzed Asymmetric HDA Reaction.

Catalytic Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants.[6] These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them a cornerstone of green chemistry.[8]

Mechanistic Rationale:

The synthesis of thiopyrans via MCRs often involves a domino sequence of reactions, such as a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. The catalyst, often a simple organic molecule like L-proline or an ionic liquid, facilitates one or more steps in this cascade.[9][10] For instance, L-proline can act as a bifunctional catalyst, using its amine group to form an enamine and its carboxylic acid group to activate other components through hydrogen bonding.[9]

Catalytic Systems:

  • L-Proline: This readily available amino acid is a powerful catalyst for asymmetric MCRs, often providing good yields and high enantioselectivity.[9][10]

  • Ionic Liquids (e.g., [H mim]HSO₄): These serve as both the catalyst and the reaction medium, offering advantages such as thermal stability, negligible vapor pressure, and recyclability.[6]

Experimental Protocol 2: L-Proline Catalyzed Three-Component Synthesis of a 4H-Thiopyran

This protocol details the synthesis of a highly functionalized 4H-thiopyran from an aromatic aldehyde, malononitrile, and an active methylene thiocarbonyl compound, catalyzed by L-proline.[9]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the active methylene compound (e.g., thioglycolate derivative, 1.0 mmol), and L-proline (10 mol%).

  • Solvent Addition: Add ethanol (5 mL) as the solvent.

  • Reaction Conditions: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. Upon completion (typically 2-4 hours), a precipitate will often form.

  • Isolation: Collect the solid product by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure thiopyran derivative. Further purification via recrystallization can be performed if necessary.

Comparative Data for L-Proline Catalyzed MCR

The following table summarizes typical results for the synthesis of various thiopyran derivatives using the MCR approach, demonstrating its broad substrate scope.

EntryAldehyde (Ar-CHO)Active Methylene CompoundYield (%)ee (%)[9]
1BenzaldehydeEthyl thioglycolate92>95
24-ChlorobenzaldehydeEthyl thioglycolate95>95
34-MethoxybenzaldehydeEthyl thioglycolate89>94
42-NaphthaldehydeEthyl thioglycolate88>93
5BenzaldehydeThioacetone90>95
Organocatalytic Formal [3+3] Cycloaddition

A more recent and sophisticated strategy for synthesizing dihydrothiopyrans involves a formal thio [3+3] cycloaddition. This is not a true pericyclic reaction but rather a cascade process that combines a three-carbon synthon with a three-atom (C-S-C) synthon.

Mechanistic Rationale:

This transformation is typically achieved through an organocatalyzed Michael-aldol condensation cascade.[11][12] A chiral amine catalyst activates an α,β-unsaturated aldehyde by forming a reactive enamine intermediate. This intermediate undergoes a Michael addition with a specially designed binucleophilic bisketone thioether. The resulting enolate then participates in an intramolecular aldol cyclization to form the dihydrothiopyran ring with high stereocontrol.[11]

Catalytic Cycle for Formal [3+3] Cycloaddition

G catalyst Chiral Amine Catalyst enamine Enamine Intermediate catalyst->enamine + H₂O enal α,β-Unsaturated Aldehyde enal->enamine michael_adduct Michael Adduct (Enolate) enamine->michael_adduct + Thioether thioether Bisketone Thioether product Chiral Dihydrothiopyran michael_adduct->product Intramolecular Aldol Cyclization product->catalyst - Catalyst (Regeneration)

Caption: Catalytic cycle for the organocatalytic formal [3+3] cycloaddition.

Post-Synthesis Conversion to Thiopyran Methanols

The catalytic methods described above typically yield thiopyrans functionalized with esters, nitriles, or ketones. A straightforward reduction step is required to convert these precursors into the target thiopyran methanol derivatives.

General Protocol: Reduction of a Thiopyran Ester to a Thiopyran Methanol

Causality of Reagent Choice: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. It is preferred over milder reagents like sodium borohydride (NaBH₄), which are generally not reactive enough for this transformation. Caution is required as LiAlH₄ will also reduce other carbonyl groups, such as ketones and aldehydes.

Step-by-Step Methodology:

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the thiopyran ester (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.

  • Quenching (Fieser workup): Carefully cool the reaction back to 0 °C. Quench by the sequential, slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration through a pad of Celite.

  • Purification: Wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude alcohol by flash column chromatography to yield the final thiopyran methanol.

Conclusion and Future Outlook

The catalytic synthesis of thiopyran methanol derivatives relies on a versatile toolkit of chemical transformations, including Hetero-Diels-Alder reactions, multicomponent reactions, and formal cycloadditions. The strategic selection of a catalyst—be it a chiral Lewis acid, an ionic liquid, or an organocatalyst—is fundamental to achieving high yields and selectivities. These methods provide robust pathways to ester or ketone-functionalized thiopyrans, which can be efficiently converted to the desired methanol derivatives through standard reduction protocols.

Future research will likely focus on expanding the substrate scope, developing more sustainable and recyclable catalytic systems, and exploring novel catalytic cycles that can directly install the hydroxymethyl group in a single, stereocontrolled step. The continued development in this area will undoubtedly accelerate the discovery of new therapeutic agents and advanced materials built upon the versatile thiopyran scaffold.

References

  • Mousavi-Ebadia, M., Safaei-Ghomia, J., & Shahbazi-Alavia, H. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15(14), 11160-11188. [Link][1][3]

  • Srivastava, V., Singh, P. P., & Singh, R. M. (2014). Novel one-pot Facile Synthesis of Thiopyranopyrazole Using [H mim]HSO4 Catalyst. Croatica Chemica Acta, 87(1), 91-95. [Link][6]

  • Wang, S., et al. (2013). Asymmetric Synthesis of Chiral Dihydrothiopyrans via an Organocatalytic Enantioselective Formal Thio [3 + 3] Cycloaddition Reaction With Binucleophilic Bisketone Thioethers. Organic Letters, 15(21), 5570-5573. [Link][11][12]

  • Deepthi, A., Leena, S. S., & Krishnan, D. (2024). Update on thiopyran-fused heterocycle synthesis (2013–2024). Organic & Biomolecular Chemistry, 22, 5676-5717. [Link][13]

  • Kundu, T., Mitra, B., & Ghosh, P. (n.d.). Plausible mechanism for synthesis of thiopyran derivatives. ResearchGate. [Link][8]

  • Hilmy Elnagdi, N. M., & Al-Hokbany, N. S. (2012). Organocatalysis in synthesis: L-proline as an enantioselective catalyst in the synthesis of pyrans and thiopyrans. Molecules, 17(4), 4300-4312. [Link][9][10]

  • Gavande, V., et al. (n.d.). Synthesis of multifunctionalized thiopyran derivatives. ResearchGate. [Link][7]

  • Al-Zahrani, A. A., et al. (2020). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. Journal of the Mexican Chemical Society, 64(3). [Link][4]

  • A. (2022). A review on chemical and biological studies of thiopyran derivatives. Semantic Scholar. [Link][2]

  • Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link][5]

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Application Note & Protocols: (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol as a Novel Building Block for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a technical guide for researchers, polymer chemists, and drug development professionals on the application of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol, a novel heterocyclic alcohol, in the synthesis of advanced functional polymers. We explore its utility as a monomeric unit to impart desirable characteristics, such as enhanced thermal stability, chemical resistance, and tunable polarity, into polymer backbones. Detailed protocols for the synthesis of novel polyurethanes and polyesters incorporating this monomer are provided, along with methodologies for their characterization. The unique structural combination of a reactive primary hydroxyl group and a chemically stable, polar sulfone moiety makes this monomer a compelling candidate for creating next-generation materials for demanding applications, including specialty engineering plastics and biomedical devices.

Introduction: A Novel Monomer for Advanced Applications

The field of polymer science is continuously driven by the pursuit of novel monomers that can deliver materials with superior performance and unique functionalities. This compound enters this space as a promising, yet underexplored, building block. Its structure is distinguished by two key features:

  • A Primary Hydroxyl Group (-CH₂OH): This functional group provides a reactive site for classical step-growth polymerization reactions, such as esterification and urethane formation, allowing for its straightforward incorporation into various polymer backbones.

  • A Cyclic Sulfone Group (-SO₂-): The presence of the sulfonyl group within a stable aliphatic ring is critical. Sulfone-containing polymers are a well-established class of high-performance thermoplastics known for their exceptional properties.[1][2] These properties include high strength, excellent resistance to oxidation and creep, and stability at elevated temperatures.[2][3]

By integrating this compound into polymers, it is possible to leverage the benefits of the sulfone group to create new materials with tailored properties for specialized applications, from advanced coatings to matrices for controlled drug release.[4][5]

Caption: Structure of this compound.

Rationale and Scientific Merit

The decision to incorporate a specific monomer into a polymer backbone is driven by the desired end-properties of the material. The inclusion of the dioxidotetrahydrothiopyran moiety is predicted to confer several key advantages, drawing parallels from established sulfone polymers like Polysulfone (PSU) and Polyethersulfone (PESU).[3][6]

  • Enhanced Thermal Stability: The sulfone group is strongly electron-withdrawing and highly stable, which increases the thermal and oxidative stability of the polymer backbone. This can lead to a higher glass transition temperature (Tg) and decomposition temperature.[1]

  • Improved Chemical and Hydrolytic Resistance: Sulfone polymers are known for their ability to withstand prolonged exposure to water, as well as many acidic and alkaline environments, a property highly valuable in medical and industrial applications.[3][6]

  • Increased Mechanical Strength: The rigid, polar nature of the sulfone group can enhance intermolecular forces, leading to polymers with high strength and stiffness.[1]

  • Tunable Polarity and Drug-Matrix Interactions: For drug development professionals, the polar sulfone group offers a site for hydrogen bonding. This can be exploited to modify the solubility of the polymer and control the release kinetics of entrapped active pharmaceutical ingredients (APIs) by influencing drug-polymer interactions.[5]

Table 1: Properties of this compound and Predicted Impact on Polymer Properties
Property of MonomerPredicted Effect on Polymer Properties
Formula: C₆H₁₂O₄SIncorporation of a sulfur- and oxygen-rich moiety.
Molecular Weight: 180.22 g/mol Contributes to the overall repeat unit mass.
Functionality: Primary AlcoholEnables participation in step-growth polymerizations (e.g., with diisocyanates, diacids).[7]
Key Feature: Cyclic Sulfone (-SO₂-)Increases Tg, thermal stability, chemical resistance, and mechanical strength.[1][6] Provides a polar site for specific interactions (e.g., with APIs).[5]
Physical Form: Solid (Predicted)Requires dissolution in a suitable solvent for polymerization reactions.

Application Protocol 1: Synthesis of a Novel Polyurethane

In this application, this compound is used as a specialty chain extender in a two-step prepolymer polyurethane synthesis. The rigid, polar nature of the monomer is expected to enhance the properties of the hard segment of the resulting polyurethane.

Polyurethane_Workflow reagent reagent process process product product analysis analysis polyol Polyol (e.g., PTMG) + Diisocyanate (e.g., MDI) step1 Step 1: Prepolymer Synthesis (70-80°C, N₂ atm) polyol->step1 monomer (1,1-Dioxidotetrahydro-2H- thiopyran-3-yl)methanol (Chain Extender) step2 Step 2: Chain Extension (Add Monomer Solution) monomer->step2 prepolymer Isocyanate-Terminated Prepolymer step1->prepolymer Formation step3 Step 3: Curing (100-110°C, 12h) step2->step3 Polymerization pu_polymer Final Polyurethane step3->pu_polymer prepolymer->step2 purify Purification (Precipitation in Methanol) pu_polymer->purify characterize Characterization (FTIR, NMR, GPC, DSC) purify->characterize

Caption: Workflow for two-step polyurethane synthesis.

Materials and Reagents
  • Poly(tetramethylene glycol) (PTMG), Mn = 1000 g/mol (dried under vacuum at 80°C for 4h)

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • This compound (THTM-diol) (dried under vacuum at 50°C for 4h)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dibutyltin dilaurate (DBTDL), catalyst

  • Methanol, ACS grade (for precipitation)

  • Nitrogen gas (high purity)

Step-by-Step Protocol
  • Prepolymer Synthesis:

    • Set up a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer.

    • Charge the flask with PTMG (e.g., 10.0 g, 10 mmol) and MDI (e.g., 5.0 g, 20 mmol) for a 2:1 isocyanate-to-hydroxyl ratio.

    • Heat the reaction mixture to 70-80°C under a gentle nitrogen stream with continuous stirring.

    • Maintain these conditions for 2-3 hours to form the isocyanate-terminated prepolymer. A slight increase in viscosity will be observed.[8]

  • Chain Extension:

    • In a separate beaker, dissolve THTM-diol (e.g., 1.802 g, 10 mmol) in anhydrous DMF (20 mL). The amount of chain extender should stoichiometrically match the remaining isocyanate groups.

    • Cool the prepolymer mixture to 50-60°C.

    • Add the THTM-diol solution dropwise to the prepolymer over 15-20 minutes with vigorous stirring.

    • Add 2-3 drops of DBTDL catalyst to the mixture.

  • Curing and Isolation:

    • A significant increase in viscosity will occur. Pour the viscous solution into a Teflon-coated mold.

    • Cure the polymer in an oven at 100-110°C for 12 hours.

    • After curing, allow the polymer film to cool to room temperature.

    • Dissolve a portion of the synthesized polyurethane in DMF and precipitate it by slowly pouring the solution into a beaker of stirred methanol to remove unreacted monomers and catalyst.

    • Filter the precipitated polymer and dry it in a vacuum oven at 60°C until a constant weight is achieved.

Validation and Characterization
  • FTIR Spectroscopy: Confirm the reaction completion by observing the disappearance of the strong isocyanate (-NCO) peak at ~2270 cm⁻¹ and the appearance of the urethane C=O peak at ~1730 cm⁻¹ and N-H peak at ~3300 cm⁻¹.

  • NMR Spectroscopy (¹H, ¹³C): Confirm the incorporation of the THTM-diol monomer by identifying the characteristic peaks corresponding to the protons and carbons of the thiopyran ring.

  • Gel Permeation Chromatography (GPC): Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the final polymer.

  • Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) to assess the impact of the THTM-diol on the thermal properties of the hard segment.

Application Protocol 2: Synthesis of a Novel Polyester

This protocol details the synthesis of a polyester via melt polycondensation, reacting this compound as the diol component with a standard diacid, such as adipic acid.

Polyester_Reaction cluster_reactants Reactants cluster_product Products R1 n this compound catalyst Catalyst (e.g., Ti(OBu)₄) Heat (180-220°C) Vacuum R2 + n Adipic Acid P1 Polyester Repeat Unit P2 + 2n H₂O catalyst->P1 catalyst->P2

Caption: Polycondensation of THTM-diol and adipic acid.

Materials and Reagents
  • This compound (THTM-diol)

  • Adipic acid

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable transesterification catalyst

  • Antioxidant (e.g., Irganox 1010)

  • Nitrogen gas (high purity)

  • Chloroform and Methanol (for purification)

Step-by-Step Protocol
  • Esterification Stage:

    • Charge a polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser with THTM-diol (e.g., 18.02 g, 0.1 mol), adipic acid (14.61 g, 0.1 mol), and a small amount of antioxidant (~0.1 wt%).

    • Heat the mixture to 180-190°C under a slow stream of nitrogen to melt the reactants and initiate esterification. Water will begin to distill from the reaction.

    • Continue this stage for 2-3 hours, or until approximately 80-90% of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Add the catalyst, Ti(OBu)₄ (e.g., 50-100 ppm), to the molten oligomer mixture.

    • Gradually increase the temperature to 210-220°C while slowly reducing the pressure to below 1 Torr over the course of an hour.

    • Continue the reaction under high vacuum and at temperature for 3-4 hours. A significant increase in the torque on the mechanical stirrer indicates a rise in melt viscosity and polymer molecular weight.

  • Isolation and Purification:

    • To stop the reaction, remove the vacuum and introduce nitrogen gas into the reactor.

    • Extrude the molten polymer from the reactor and allow it to cool.

    • The resulting polyester can be purified by dissolving it in a suitable solvent like chloroform and precipitating it into an excess of methanol.

    • Filter the purified polymer and dry under vacuum at 60°C to a constant weight.

Validation and Characterization
  • FTIR Spectroscopy: Confirm the formation of ester linkages by the appearance of a strong C=O stretch around 1735 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid.

  • NMR Spectroscopy: Verify the polymer structure and confirm the incorporation of both monomers into the backbone.

  • GPC: Determine the molecular weight and PDI.

  • DSC/TGA: Measure the Tg, melting temperature (Tm, if applicable), and thermal decomposition temperature to evaluate the polymer's thermal properties.

Conclusion and Future Outlook

The use of this compound as a monomer presents a viable and compelling strategy for the development of novel sulfone-containing polymers. The protocols outlined here for polyurethane and polyester synthesis provide a foundational framework for researchers to explore this monomer's potential. The resulting polymers are anticipated to exhibit enhanced thermal and mechanical properties characteristic of high-performance plastics. For professionals in drug development, the introduction of the polar sulfone group offers a new tool for designing polymer matrices with tailored drug-release profiles. Further research should focus on copolymerization with other monomers and a detailed investigation into the biocompatibility and degradation profiles of these new materials.

References

  • Tuntun Plastic. (2022). What Are Sulfone Polymers And Their Properties? [Online]. Available at: [Link][1]

  • Syensqo. Sulfone Polymers Overview. [Online]. Available at: [Link][3]

  • Plastics Today. (2007). The Materials Analyst, Part 86: Telling sulfone polymers apart. [Online]. Available at: [Link][6]

  • Royal Society of Chemistry. (2021). Structure–property relationships in poly(olefin sulfone) copolymers and terpolymers derived from linear and cyclic alkenes. [Online]. Available at: [Link]

  • Royal Society of Chemistry. (2018). Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. [Online]. Available at: [Link]

  • ResearchGate. Living Ring-Opening Polymerization of Heterocyclic Monomers. [Online]. Available at: [Link][9]

  • Wiley Online Library. (2024). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. [Online]. Available at: [Link]

  • MDPI. (2020). Synthesis and Characterization of Copoly(Ether Sulfone)s with Different Percentages of Diphenolic Acid Units. [Online]. Available at: [Link]

  • Wikipedia. Sulfone. [Online]. Available at: [Link][2]

  • Wiley Online Library. Synthesis of polymers with hydroxyl end groups by atom transfer radical polymerization. [Online]. Available at: [Link][7]

  • National Institutes of Health. (2012). Polymers for Drug Delivery Systems. [Online]. Available at: [Link][4]

  • National Institutes of Health. Heterocycle/Heteroallene Ring‐Opening Copolymerization: Selective Catalysis Delivering Alternating Copolymers. [Online]. Available at: [Link]

  • ResearchGate. (2017). Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. [Online]. Available at: [Link]

  • MDPI. (2023). Advances in Organosulfur-Based Polymers for Drug Delivery Systems. [Online]. Available at: [Link][5]

  • Wiley Online Library. (2020). Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions of Thioaldehydes. [Online]. Available at: [Link]

  • Banaras Hindu University. (2021). Synthesis of Polyurethanes and Study of Their Surface Morphology. [Online]. Available at: [Link][8]

  • National Institutes of Health. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Online]. Available at: [Link]

  • National Institutes of Health. (2018). Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. [Online]. Available at: [Link]

  • Royal Society of Chemistry. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5-hydroxymethyl furfural and acetone. [Online]. Available at: [Link]

Sources

Application Notes and Protocols for the Functionalization of the Thiopyran Ring in (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the chemical modification of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol. This versatile building block, featuring a saturated thiopyran-1,1-dioxide core and a primary alcohol, is of significant interest to researchers in medicinal chemistry and drug discovery. The sulfone moiety offers metabolic stability and unique physicochemical properties, while the hydroxyl group serves as a prime handle for a variety of functionalization reactions. This document outlines key synthetic strategies for the derivatization of the hydroxyl group and explores potential avenues for the direct functionalization of the thiopyran ring, thereby offering a roadmap for the synthesis of novel and diverse molecular scaffolds.

Introduction: The Thiopyran-1,1-Dioxide Scaffold in Drug Discovery

Saturated sulfur-containing heterocycles are increasingly recognized as privileged scaffolds in medicinal chemistry.[1] The tetrahydrothiopyran-1,1-dioxide moiety, in particular, offers a unique combination of properties. The sulfone group is a strong hydrogen bond acceptor, is metabolically stable, and can modulate the lipophilicity and aqueous solubility of a molecule. These characteristics make it an attractive isostere for other functional groups and a valuable component in the design of novel therapeutic agents.

This compound emerges as a particularly useful starting material. Its primary alcohol provides a reactive site for the introduction of a wide array of functional groups and for the connection to other molecular fragments. This guide will detail reliable protocols for the esterification, etherification, and oxidation of this hydroxyl group, providing researchers with the tools to generate diverse libraries of compounds for biological screening.

Synthesis of the Starting Material: this compound

The accessibility of the starting material is a crucial first step in any synthetic campaign. A common route to this compound involves a multi-step sequence starting from readily available precursors. One such approach begins with the Dieckmann condensation of dimethyl 3,3'-thiobispropanoate to form methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate. Subsequent decarboxylation yields tetrahydro-4H-thiopyran-4-one.[2][3] The ketone is then reduced to the corresponding alcohol, and the sulfide is oxidized to the sulfone. A key final step is the reduction of a carboxylate at the 3-position to the primary alcohol. While a detailed, multi-step synthesis is beyond the scope of this document, a crucial step, the reduction of the corresponding ketone, is outlined below.

Protocol 2.1: Reduction of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide

This protocol describes the reduction of the keto-sulfone precursor to the corresponding alcohol.

Materials:

  • Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide (1.0 eq) in methanol (10 mL/g of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude (1,1-Dioxidotetetrahydro-2H-thiopyran-3-yl)methanol.

  • The product can be purified by column chromatography on silica gel.

Functionalization of the Hydroxymethyl Group

The primary alcohol of this compound is the most accessible site for functionalization. The following sections provide detailed protocols for its conversion into esters, ethers, and the corresponding aldehyde.

Esterification

Esterification is a fundamental transformation for introducing a wide variety of functional groups. The choice of method depends on the steric hindrance of the carboxylic acid and the sensitivity of the substrates.

This classic acid-catalyzed method is suitable for the synthesis of esters from simple, non-sterically hindered carboxylic acids.[4]

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, propionic acid) (1.2 eq)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and the carboxylic acid (1.2 eq) in toluene (15 mL/g of alcohol), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

For more sterically demanding carboxylic acids or substrates that are sensitive to strong acids, the Steglich esterification using DCC and DMAP is a milder and more efficient alternative.[5]

Materials:

  • This compound

  • Carboxylic acid (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM (20 mL/g of alcohol).

  • Cool the solution to 0 °C and add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Etherification: Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[6][7]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF (15 mL/g of NaH) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ether by column chromatography.

Oxidation to the Aldehyde

The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild oxidizing agents. The Dess-Martin periodinane (DMP) oxidation is a reliable method that avoids over-oxidation to the carboxylic acid.[8][9][10]

Materials:

  • This compound

  • Dess-Martin periodinane (DMP) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (20 mL/g of alcohol) at room temperature, add Dess-Martin periodinane (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Shake vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude aldehyde by column chromatography.

Functionalization of the Thiopyran Ring

Direct functionalization of the C-H bonds of the saturated thiopyran ring is a more challenging but highly desirable transformation for introducing diversity. While specific protocols for this compound are not widely reported, modern synthetic methods for C-H functionalization of saturated heterocycles offer promising avenues for exploration.[11]

Conceptual Approaches to C-H Functionalization
  • Directed C-H Functionalization: The existing hydroxymethyl group or a derivative thereof could potentially act as a directing group to facilitate metal-catalyzed C-H activation at a specific position on the ring.

  • Radical-mediated C-H Functionalization: Photoredox catalysis and other radical-based methods have emerged as powerful tools for the functionalization of unactivated C-H bonds. These approaches could be explored for the introduction of alkyl, aryl, or other functional groups onto the thiopyran scaffold.

Further research and methods development in this area are encouraged to unlock the full synthetic potential of this heterocyclic system.

Data Presentation

Starting Material Reaction Reagents Product Typical Yield
This compoundEsterificationAcetic Anhydride, Pyridine(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methyl acetate>90%
This compoundEtherificationNaH, CH₃I3-(Methoxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide70-85%
This compoundOxidationDess-Martin Periodinane1,1-Dioxidotetrahydro-2H-thiopyran-3-carbaldehyde85-95%

Visualizations

Diagram 6.1: Functionalization Pathways

Functionalization_Pathways start This compound ester Ester Derivative start->ester Esterification (e.g., Ac₂O, Pyridine) ether Ether Derivative start->ether Etherification (e.g., NaH, RX) aldehyde Aldehyde Derivative start->aldehyde Oxidation (e.g., DMP)

Caption: Key functionalization reactions of the hydroxymethyl group.

Diagram 6.2: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Sₙ2 Reaction alcohol Alcohol alkoxide Alkoxide alcohol->alkoxide in THF base Strong Base (e.g., NaH) base->alkoxide alkoxide_step2 Alkoxide alkyl_halide Alkyl Halide ether_product Ether Product alkyl_halide->ether_product alkoxide_step2->ether_product attacks

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges and optimize reaction yields. The sulfone-containing thiopyran methanol structure is a valuable building block in modern drug discovery, and its efficient synthesis is critical. This guide provides in-depth, field-tested insights in a direct question-and-answer format.

Section 1: Synthesis Strategy and Workflow

The most common and reliable route to synthesizing this compound involves the chemical reduction of its corresponding carboxylic acid precursor, Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide. The core transformation is the conversion of a carboxylic acid functional group to a primary alcohol.

The overall synthetic workflow is illustrated below. Success hinges on the careful selection of a reducing agent, rigorous control of reaction conditions, and an optimized work-up procedure to handle the polar nature of the product.

G cluster_start Starting Material cluster_process Core Process cluster_end Final Product SM Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide Reaction Reduction Reaction (e.g., with BH3•THF or LiAlH4) SM->Reaction Dissolution in anhydrous THF Product This compound Reaction->Product Aqueous Work-up & Purification

Caption: High-level workflow for the synthesis.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during the synthesis.

Q1: My reaction yield is poor and inconsistent. Could my starting material be the problem?

A: Absolutely. The purity of the starting carboxylic acid is paramount. Impurities can interfere with the reducing agent or complicate purification.

  • Causality: Non-acidic organic impurities will not be reduced but will add to the mass of the starting material, leading to an artificially low molar yield calculation. More reactive impurities could consume the hydride reagent, stalling the reaction.

  • Troubleshooting Steps:

    • Verify Purity: Confirm the identity and purity of your Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide precursor using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and melting point).[1][2]

    • Check for Water: The most common detrimental impurity is water. Hydride reducing agents react violently and exothermically with water. Ensure your starting material is rigorously dried under high vacuum before use.

    • Recrystallization: If impurities are detected, consider recrystallizing the carboxylic acid from an appropriate solvent system (e.g., water or an alcohol/ether mixture) to achieve high purity.

Q2: Which reducing agent is optimal for this conversion, and what are the trade-offs?

A: The choice of reducing agent is the most critical decision in this synthesis. It directly impacts yield, safety, and scalability. Carboxylic acids are challenging to reduce and require powerful reagents.[3]

  • Expert Analysis:

    • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and efficient reducing agent for carboxylic acids. However, it is extremely reactive with protic solvents (water, alcohols) and requires strict anhydrous conditions and careful handling. Its work-up procedure is also more complex.

    • Borane Complexes (e.g., BH₃•THF): Borane is a strong reducing agent that is highly selective for carboxylic acids. It is generally considered safer to handle than LiAlH₄ and offers a simpler work-up. This is often the recommended reagent for this transformation.

    • Newer Catalytic Methods: Recent advancements include safer, catalytic systems like titanium tetrachloride (TiCl₄) with ammonia-borane.[4] These methods are milder and tolerate more functional groups but may require more optimization for a specific substrate.

Data Summary: Comparison of Common Reducing Agents

Reducing AgentProsConsSafety Considerations
LiAlH₄ High reactivity, often high yield.Highly pyrophoric, reacts violently with water, complex work-up.Requires strict inert atmosphere, specialized quenching procedures.
BH₃•THF Excellent selectivity, high yield, easier work-up.Flammable, requires anhydrous conditions, must be fresh.Handle under inert gas; can release flammable diborane gas.
TiCl₄ / NH₃BH₃ Safer (air and moisture-stable reagents), mild conditions.[4]May require catalyst loading optimization, potentially slower.TiCl₄ is corrosive and moisture-sensitive.
Q3: My reaction is incomplete, with significant starting material remaining. How can I improve conversion?

A: Incomplete conversion is typically due to insufficient reducing agent, suboptimal temperature, or deactivation of the reagent.

  • Causality: The reduction of a carboxylic acid with a hydride reagent is a multi-step process that consumes multiple hydride equivalents. An initial acid-base reaction occurs, followed by coordination and subsequent hydride deliveries.

  • Troubleshooting Steps:

    • Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. For BH₃•THF, a common starting point is 1.5 to 2.0 equivalents relative to the carboxylic acid. For LiAlH₄, at least 1.0 to 1.5 equivalents are typically required.

    • Reaction Temperature & Time: While the initial addition of the reducing agent is often done at 0 °C for safety, the reaction may require warming to room temperature or even gentle reflux in THF to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal time.

    • Reagent Quality: Borane-THF solutions can degrade over time. Use a freshly opened bottle or titrate an older solution to determine its exact molarity before use.

Q4: The work-up is difficult due to the product's high water solubility. What is the best extraction and purification strategy?

A: The target alcohol is polar due to the hydroxyl and sulfone groups, making it partially or fully soluble in water. This is a common challenge that requires a specialized work-up.

  • Expert Recommendations:

    • Quenching: After the reaction is complete, cool the mixture to 0 °C. For BH₃•THF, slowly add methanol dropwise to quench excess borane until gas evolution ceases. For LiAlH₄, use a Fieser work-up (sequential, careful addition of water, then 15% NaOH solution, then more water).

    • "Salting Out": During the extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), saturate the aqueous layer with sodium chloride (brine). This significantly decreases the polarity of the aqueous phase and forces the organic product into the organic layer.

    • Continuous Extraction: If simple extraction is still inefficient, a continuous liquid-liquid extractor can be highly effective for recovering polar products from an aqueous phase.

    • Purification:

      • Column Chromatography: This is the most reliable method. Use silica gel with a polar solvent system. A gradient elution starting from ethyl acetate and moving to 5-10% methanol in ethyl acetate or dichloromethane is a good starting point.

      • Distillation: Due to the high boiling point and thermal sensitivity of the sulfone, distillation is generally not recommended unless under very high vacuum and with precise temperature control.

Section 3: Optimized Experimental Protocol (BH₃•THF Reduction)

This protocol provides a reliable and scalable method for the reduction.

Safety First: This procedure must be conducted in a well-ventilated fume hood. All glassware must be oven- or flame-dried. An inert atmosphere (Nitrogen or Argon) is required. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.

Materials:

  • Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Chloride solution (Brine)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add the 1.0 M solution of BH₃•THF (2.0 eq) dropwise via syringe over 20-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (or until TLC/LC-MS indicates complete consumption of the starting material).

  • Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, add methanol dropwise to quench the excess BH₃•THF. Vigorous gas evolution will occur. Continue adding methanol until the bubbling ceases.

  • Solvent Removal: Remove the THF and methanol under reduced pressure using a rotary evaporator.

  • Work-up: To the resulting residue, add ethyl acetate and saturated NaHCO₃ solution. Stir for 15 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash once with brine.

  • Drying and Filtration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by silica gel column chromatography.

Section 4: Quick Reference Troubleshooting Guide

G Start Low Yield or Impure Product Check_SM Verify Starting Material Purity Start->Check_SM Check_Cond Review Reaction Conditions Start->Check_Cond Check_Workup Optimize Work-up & Purification Start->Check_Workup SM_Sol Recrystallize or Thoroughly Dry SM Check_SM->SM_Sol Cond_Sol Increase Reagent Stoichiometry, Increase Temperature/Time, Use Fresh Reagent Check_Cond->Cond_Sol Workup_Sol Use Brine Wash, Adjust Chromatography Solvent System Check_Workup->Workup_Sol

Caption: Logical flow for troubleshooting common issues.

SymptomPossible Cause(s)Recommended Solution(s)
No reaction or very low conversion 1. Inactive reducing agent. 2. Water present in starting material or solvent.1. Use a fresh bottle of BH₃•THF or titrate to confirm molarity. 2. Rigorously dry all reagents and glassware.
Reaction stalls at ~50% completion Insufficient equivalents of reducing agent.Increase the equivalents of BH₃•THF to 2.0 or 2.5 eq.
Multiple unknown spots on TLC 1. Impure starting material. 2. Reaction temperature too high causing decomposition.1. Purify starting material before reaction. 2. Maintain temperature control, especially during reagent addition.
Product lost during work-up High water solubility of the product.Saturate the aqueous layer with NaCl (brine) during extraction. Use a more polar extraction solvent like EtOAc or DCM. Perform multiple extractions (3-5x).
Difficulty separating product on column Inappropriate solvent system for chromatography.Use a more polar eluent system. A gradient of 0-10% MeOH in DCM or EtOAc is often effective. Ensure the crude material is properly dried onto silica before loading.

References

  • Vertex AI Search. (n.d.). (Tetrahydropyran-3-yl)methanol Synthesis and Properties. Retrieved January 15, 2026.
  • Chabanenko, M., et al. (2017). Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. New Journal of Chemistry.
  • ResearchGate. (n.d.). The reduction of the carbonyl group in 2H-Thiopyran-4(3H)-one system. Retrieved January 15, 2026.
  • Sachse, F., et al. (2020). Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions of Thioaldehydes. European Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Optimization of Methanol Yield from a Lurgi Reactor. Retrieved January 15, 2026.
  • Vollbrecht, J., et al. (2021). Optimization of Methanol Synthesis under Forced Periodic Operation. Processes.
  • Vollbrecht, J., et al. (2021).
  • Chen, L., et al. (2011). Optimization of Methanol Production. ChemistryViews.
  • Chen, L., et al. (2011). Optimization of methanol yield from a Lurgi reactor. Chemical Engineering and Technology.
  • Organic Chemistry Portal. (2012). Synthesis of tetrahydrothiopyrans. Retrieved January 15, 2026, from [Link]

  • Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction. Synthesis.
  • Štefane, B., et al. (2021). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Molecules.
  • Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction. Synthesis.
  • Wentworth, T. O., & Anderson, C. G. (1969). Process for the purification of methanol by extractive distillation and plural stage distillation recovery. U.S. Patent No. 3,442,770.
  • Ramachandran, P. V., et al. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters. Available from Organic Chemistry Portal: [Link]

  • PubChem. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. Retrieved January 15, 2026, from [Link]

  • LibreTexts Chemistry. (2019). Reduction of Carboxylic Acids and Their Derivatives. Retrieved January 15, 2026, from [Link]

Sources

purification challenges of polar sulfones like (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Polar Sulfones

A Case Study on (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the purification of highly polar small molecules, such as sulfones bearing hydroxyl groups, presents significant challenges in synthetic and medicinal chemistry. This guide is designed to provide in-depth, practical solutions and troubleshooting strategies, moving beyond simple protocols to explain the fundamental principles behind each technique. Our goal is to empower you to develop robust, reproducible purification methods for these demanding compounds.

The target molecule, this compound, encapsulates the typical difficulties encountered. Its sulfone group (a strong hydrogen bond acceptor) and primary alcohol (a hydrogen bond donor and acceptor) confer high polarity and aqueous solubility, rendering traditional purification techniques ineffective.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face when working with polar sulfones.

Q1: Why is my polar sulfone, this compound, so difficult to purify with my standard lab protocols?

A: The difficulty arises from its distinct physicochemical properties. The molecule contains two highly polar functional groups: a sulfone (SO₂) and a hydroxyl (-OH). This structure leads to:

  • High Polarity & Hydrophilicity: The compound readily dissolves in polar solvents like water, methanol, and DMSO, but is largely immiscible with common non-polar organic solvents (e.g., hexanes, ethyl acetate).[1]

  • Strong Hydrogen Bonding: Both the sulfone oxygens and the hydroxyl group can participate in strong hydrogen bonds. This causes intense interactions with polar stationary phases like silica gel and poor interaction with non-polar phases like C18.

  • Low Volatility: The high polarity and potential for intermolecular hydrogen bonding result in a very low vapor pressure, making purification by distillation impractical.

These properties are why standard reversed-phase chromatography and simple recrystallization methods often fail.

Q2: I injected my compound on a C18 HPLC column, and it eluted immediately in the void volume. What is happening?

A: This is a classic sign of insufficient retention in reversed-phase (RP) chromatography.[2] RP columns, typically packed with octadecyl-silica (C18), separate compounds based on hydrophobic interactions.[3] Your highly polar sulfone has minimal affinity for the non-polar stationary phase and is instead swept through the column with the polar mobile phase, eluting with the solvent front.[2]

Q3: My compound streaks badly on a silica gel column during normal-phase chromatography. How can I get sharp peaks?

A: Streaking, or tailing, on silica gel is caused by excessively strong and heterogeneous interactions between your polar compound and the stationary phase.[4] The surface of silica is covered with silanol groups (Si-OH), which are highly polar and acidic. Your sulfone's hydroxyl and sulfone groups bind very tightly to these sites via hydrogen bonding. This strong, slow-to-desorb interaction leads to the observed streaking. Modifying the mobile phase or switching to a different stationary phase is necessary to mitigate this effect.[4]

Q4: I'm struggling to find a suitable recrystallization solvent. It dissolves in everything polar and nothing non-polar. What should I do?

A: This is a common dilemma for polar molecules. The ideal recrystallization solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[5] When no single solvent meets this criterion, the most effective strategy is to use a binary solvent system , often referred to as a solvent/anti-solvent pair.[6] This involves dissolving your compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then carefully adding a "bad" anti-solvent (in which it is insoluble) until the solution becomes turbid, before allowing it to cool slowly.[7]

Part 2: Troubleshooting Guide: Column Chromatography

For polar compounds, chromatography is often the most effective purification method, but it requires moving beyond standard C18 columns.

Problem: Poor or No Retention in Reversed-Phase (RP) Chromatography
  • Root Cause Analysis: The fundamental mismatch in polarity between the analyte (very polar) and the stationary phase (very non-polar) prevents the partitioning necessary for retention and separation. While techniques like ion-pairing chromatography exist, they are often not compatible with mass spectrometry (MS) and can be difficult to implement.[2][8]

  • Solution Workflow: Instead of trying to force a suboptimal technique to work, it is more efficient to switch to a chromatographic mode designed for polar analytes.

    Start Crude Polar Sulfone: Poor RP Retention HILIC Primary Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC) Start->HILIC  High Polarity,  MS Compatibility Needed MMC Alternative Strategy: Mixed-Mode Chromatography (MMC) Start->MMC  Complex Mixture,  Tunable Selectivity Needed NP Secondary Strategy: Modified Normal-Phase Chromatography (NP) Start->NP  Flash Purification,  Non-Aqueous

    Caption: Chromatography method selection for polar sulfones.

Solution A: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the premier technique for retaining and separating highly polar, hydrophilic compounds.[3][9] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a low concentration of an aqueous solvent (water). Critically, in HILIC, water is the strong, eluting solvent .[10]

Experimental Protocol: HILIC Method Development

  • Column Selection: Choose a HILIC column. Common phases include bare silica, amino, or diol. For general-purpose screening, a bare silica column is an excellent starting point.[11]

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile (ACN) with an optional additive (e.g., 0.1% formic acid for MS compatibility).

    • Solvent B: Deionized water with the same optional additive.

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).

    • Gradient: Start at 95% A, hold for 1 minute. Ramp to 50% A over 10 minutes. Hold at 50% A for 2 minutes. Return to 95% A and re-equilibrate for 5-7 minutes. Note: Proper equilibration in HILIC is critical for reproducibility.[3]

  • Optimization:

    • If retention is too high, increase the starting percentage of water (Solvent B).

    • If retention is too low, decrease the starting percentage of water.

    • Adjust the gradient slope to improve the separation of impurities.

ParameterRecommended Starting ConditionRationale
Stationary Phase Unbonded Silica, Amide, or DiolProvides polar surface for hydrophilic interactions.[11]
Mobile Phase A Acetonitrile (ACN)The weak, non-polar component of the mobile phase.
Mobile Phase B WaterThe strong, polar component that elutes the analyte.[10]
Additive 0.1% Formic Acid or Acetic AcidImproves peak shape and provides ions for MS detection.
Initial Gradient 95% to 50% ACNA broad scouting gradient to determine retention characteristics.
Solution B: Mixed-Mode Chromatography (MMC)

MMC columns possess stationary phases with multiple functionalities, such as reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange) properties.[12][13] This allows for multiple, tunable retention mechanisms, making them exceptionally powerful for separating complex mixtures containing compounds of varying polarity.[8][14]

Experimental Protocol: MMC Method Development

  • Column Selection: Choose a mixed-mode column appropriate for your analyte. Since the target sulfone is neutral, a column combining reversed-phase and HILIC properties would be suitable.

  • Mobile Phase Preparation:

    • Solvent A: Organic solvent (e.g., Acetonitrile or Methanol).

    • Solvent B: Aqueous buffer (e.g., 10 mM Ammonium Acetate or Formate).

  • Tuning Selectivity:

    • Organic Content: Adjusting the A:B ratio will modulate the reversed-phase interactions.

    • Buffer Concentration (Ionic Strength): Increasing the salt concentration in Solvent B will disrupt ion-exchange interactions, typically decreasing the retention of charged species.

    • pH: Adjusting the pH of Solvent B can ionize or neutralize acidic/basic analytes, dramatically altering their retention on the ion-exchange moiety.

  • Scouting: Run a generic gradient (e.g., 5% to 95% A) to see where the compound elutes. Then, systematically adjust the ionic strength and pH of the mobile phase to optimize the separation.[8]

Part 3: Troubleshooting Guide: Recrystallization

Recrystallization is a cost-effective and scalable purification technique, but finding the right conditions for polar molecules requires a systematic approach.

Problem: Finding a Suitable Solvent System
  • Root Cause Analysis: The high polarity of the sulfone means it is often highly soluble in all common polar recrystallization solvents (MeOH, EtOH, Water, Acetone) even at low temperatures, and insoluble in non-polar solvents (Hexane, Toluene) even at high temperatures.

  • Solution Workflow: A systematic screening process is essential, starting with single solvents and progressing to binary solvent systems.

    Start Start: Crude Polar Sulfone Solid SingleSolvent Step 1: Single Solvent Screen (Small Scale) Start->SingleSolvent TestHot Test Solubility (Hot) SingleSolvent->TestHot Failure Failure: Consider Chromatography SingleSolvent->Failure No suitable single solvent TestCold Test Solubility (Cold) TestHot->TestCold Soluble BinarySolvent Step 2: Binary Solvent Screen TestHot->BinarySolvent Insoluble Success Success: Recrystallize from Single Solvent TestCold->Success Insoluble TestCold->BinarySolvent Soluble FindGood Find 'Good' Solvent (Soluble when Hot) BinarySolvent->FindGood BinarySolvent->Failure No suitable pair FindBad Find 'Bad' Anti-Solvent (Insoluble) FindGood->FindBad RecrystallizePair Recrystallize from Solvent Pair FindBad->RecrystallizePair

    Caption: Systematic workflow for recrystallization solvent screening.

Experimental Protocol: Systematic Solvent Screening

  • Preparation: Place ~10-20 mg of your crude solid into several small test tubes.

  • Single Solvent Test:

    • To each tube, add a different solvent dropwise at room temperature. See the table below for suggestions.

    • If it dissolves at room temperature, the solvent is too good.

    • If it doesn't dissolve, heat the tube gently (e.g., in a hot water bath).

    • If it dissolves when hot, remove the tube and let it cool to room temperature, then place it in an ice bath.

    • Ideal Single Solvent: Insoluble at room temp, soluble when hot, forms crystals upon cooling.[5]

  • Binary Solvent Test:

    • From your single-solvent screen, identify a "good" solvent (dissolves the compound when hot) and several "bad" anti-solvents (compound is insoluble).

    • In a new test tube, dissolve the crude solid in a minimum amount of the boiling "good" solvent.

    • Add the "bad" anti-solvent dropwise at an elevated temperature until you see persistent cloudiness (turbidity).

    • Add one or two more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly and undisturbed.

SolventPolarityPotential Use for Polar Sulfone
WaterHighLikely too soluble; potential "good" solvent.[6]
Methanol / EthanolHighLikely too soluble; common "good" solvents.[15]
AcetoneMedium-HighGood candidate for "good" solvent or single solvent.[15]
AcetonitrileMedium-HighGood candidate for "good" solvent.[15]
Ethyl AcetateMediumPossible anti-solvent or single solvent if impurities are non-polar.
Dichloromethane (DCM)Medium-LowCommon anti-solvent when paired with MeOH or Acetone.
TolueneLowLikely a good anti-solvent.
Hexane / HeptaneLowExcellent anti-solvent.[16]
Problem: Compound "Oils Out" Instead of Crystallizing
  • Root Cause Analysis: Oiling out occurs when the solute comes out of the supersaturated solution as a liquid instead of a solid crystal lattice.[17] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the sample is highly impure.

  • Troubleshooting Solutions:

    • Add More Solvent: The solution may be too concentrated. Add a small amount of the "good" solvent to the hot mixture and re-cool.

    • Lower the Crystallization Temperature: Cool the solution more slowly. Rapid cooling favors oiling out; slow cooling promotes crystal growth.

    • Change Solvents: Select a solvent system with a lower boiling point.

    • Seed the Solution: Add a tiny crystal of pure product to the cooled solution to initiate crystallization.

    • Partial Purification: If the sample is very impure, first run it through a quick silica gel "plug" (a short, wide column) to remove the gross impurities, then attempt recrystallization on the partially purified material.

References

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. [Link]

  • Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Bickler, B. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Ruta, J., et al. (2014). Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. [Link]

  • Lemasson, E., et al. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Bickler, B. (2023). What can I use to purify polar reaction mixtures? Biotage. [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?[Link]

  • Acree, Jr., W. E., & Abraham, M. H. (n.d.). Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Canadian Science Publishing. [Link]

  • ResearchGate. (2018). Solubility Determination and Modeling for 4,4′-Dihydroxydiphenyl Sulfone in Mixed Solvents. [Link]

  • Reddit. (2021). Purification of strong polar and basic compounds. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]

  • Occidental College. (n.d.). Recrystallization-1.pdf. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. [Link]

Sources

Technical Support Center: Synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical causality behind common synthetic challenges. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ensure the highest purity for your target compound.

I. Troubleshooting Guide: Common Side Reactions & Purification Issues

This section addresses specific problems you may encounter during the synthesis. The most common synthetic approach involves the oxidation of a 3-substituted tetrahydro-2H-thiopyran precursor, followed by the reduction of an ester or carboxylic acid at the C3 position. Our troubleshooting guide is structured around this workflow.

Core Synthetic Pathway

cluster_0 Typical Synthesis Route A Tetrahydro-4H-thiopyran-4-one B Methyl tetrahydro-4-oxo-2H- thiopyran-3-carboxylate A->B Carboxylation C Methyl 1,1-dioxidotetrahydro-2H- thiopyran-4-oxo-3-carboxylate B->C Oxidation D Methyl 1,1-dioxidotetrahydro-2H- thiopyran-3-carboxylate (via Ketone Reduction & Dehydration/Reduction) C->D Multi-step conversion E This compound (Target Compound) D->E Ester Reduction (e.g., LiAlH4) caption Figure 1. A plausible synthetic pathway.

Figure 1. A plausible synthetic pathway.
Problem 1: Incomplete Oxidation - Presence of Sulfoxide Impurity

Question: My NMR/LC-MS analysis of the final product shows a persistent impurity with a mass of 16 units less than my target. I suspect it's the corresponding sulfoxide. Why is this happening and how can I fix it?

Answer:

This is the most common side reaction in this synthesis. The oxidation of a sulfide to a sulfone is a two-step process that proceeds through a sulfoxide intermediate. The second oxidation (sulfoxide to sulfone) is often slower than the first (sulfide to sulfoxide) and may require more forcing conditions.

Causality:

  • Insufficient Oxidant: If you use less than two full equivalents of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA), you will inevitably be left with the sulfoxide intermediate.

  • Low Reaction Temperature: While the initial oxidation to the sulfoxide can be fast even at low temperatures, driving the reaction to the sulfone may require elevated temperatures to overcome the higher activation energy of the second oxidation step.[1]

  • Premature Work-up: The reaction may simply not have run to completion. It is critical to monitor the reaction by TLC or LC-MS until the sulfoxide spot has been completely consumed.

Troubleshooting Protocol:

  • Reaction Monitoring: Before work-up, run a TLC plate. The sulfone product is significantly more polar than the starting sulfide and the intermediate sulfoxide. You should see the disappearance of the sulfoxide spot.

  • Drive the Reaction to Completion: If the reaction has stalled:

    • Add an additional portion (0.2-0.5 equivalents) of the oxidant.

    • If using H₂O₂ in a solvent like acetic acid, consider gentle heating (40-60 °C) for a few hours.

  • Purification Strategy: If you have already isolated a mixed product, separation can be challenging due to similar polarities.

    • Column Chromatography: Use a high-polarity solvent system. A gradient elution from ethyl acetate to 5-10% methanol in dichloromethane or ethyl acetate can often resolve the two compounds.

    • Recrystallization: This is often the best method if a suitable solvent system can be found. Try solvent systems like isopropanol/water, ethanol, or ethyl acetate/heptane.

cluster_0 Oxidation Pathway & Side Reaction Sulfide Thiopyran Precursor (Sulfide) Sulfoxide Intermediate (Sulfoxide) Sulfide->Sulfoxide 1st Oxidation (Fast) Sulfone Desired Product (Sulfone) Sulfoxide->Sulfone 2nd Oxidation (Slower) Impurity Sulfoxide Impurity in Final Product Sulfoxide->Impurity Incomplete Reaction caption Figure 2. Incomplete oxidation workflow.

Figure 2. Incomplete oxidation workflow.
Problem 2: Sluggish or Incomplete Ester Reduction

Question: I am reducing the methyl/ethyl ester of (1,1-dioxidotetrahydro-2H-thiopyran-3-yl)carboxylic acid with LiAlH₄, but the reaction is incomplete even after prolonged stirring. What's going wrong?

Answer:

While the sulfone group is stable to hydride reducing agents, issues with the ester reduction can arise from reagent quality, solubility, and reaction setup.

Causality:

  • Reagent Deactivation: Lithium aluminum hydride (LiAlH₄) reacts violently with water and can be deactivated by atmospheric moisture or wet solvents. Using old or improperly stored LiAlH₄ is a common cause of failure.

  • Poor Solubility: The sulfone ester precursor is a polar, crystalline solid. It may have limited solubility in common ethers like THF or diethyl ether at room temperature, especially on a larger scale. If the substrate is not fully dissolved, the reaction becomes a slow, heterogeneous mixture.

  • Insufficient Reagent: While the stoichiometry is theoretically 0.25 equivalents of LiAlH₄ per ester, it is common practice to use a significant excess (1.5 to 2.0 equivalents) to account for any deactivation and to ensure a practical reaction rate.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven before assembly.

    • Use freshly opened or properly stored LiAlH₄.

    • Use anhydrous solvents. THF freshly distilled from sodium/benzophenone is ideal.

  • Improve Solubility:

    • Consider gentle warming of the reaction mixture (e.g., refluxing in THF) to increase the substrate's solubility. Add the LiAlH₄ solution dropwise to the heated substrate solution.

    • Use a larger volume of solvent.

  • Verify Reagent Stoichiometry: Increase the amount of LiAlH₄ to 2.0 equivalents.

  • Alternative Reducing Agents: If issues persist, consider using a borane reagent like BH₃·THF, which can sometimes be more effective for sterically hindered or poorly soluble esters.

Problem 3: Product is a Viscous Oil and Difficult to Purify

Question: After work-up, my final product, this compound, is a persistent, colorless oil that resists crystallization and streaks badly on silica gel columns. How can I get a pure, solid product?

Answer:

The target molecule has two highly polar functional groups: a sulfone and a primary alcohol. This leads to a high boiling point, excellent water solubility, and a strong affinity for polar stationary phases like silica gel, making purification non-trivial.

Causality:

  • High Polarity: The combination of the SO₂ and -OH groups makes the molecule very polar, which can lead to streaking on TLC and poor recovery from silica gel columns.

  • Hygroscopic Nature: The polarity can also make the compound hygroscopic, trapping water and preventing crystallization.

  • Residual Salts: Inorganic salts from the reaction work-up (e.g., lithium and aluminum salts from an LiAlH₄ quench) can be trapped in the viscous product, inhibiting crystallization.

Purification Troubleshooting Workflow:

  • Thorough Aqueous Wash: Before final solvent removal, ensure the organic layer is washed thoroughly with brine to remove as many inorganic salts as possible.

  • Solvent Removal: Use a high-vacuum pump (after initial rotary evaporation) to remove the last traces of solvent and, importantly, water. Co-evaporation with toluene can help azeotropically remove water.

  • Chromatography Adjustments:

    • Deactivate Silica: Pre-treat the silica gel by eluting the packed column with your starting eluent containing 1% triethylamine. This neutralizes acidic sites on the silica surface that cause streaking.

    • Alternative Stationary Phases: Consider using a less polar stationary phase like alumina (neutral or basic) or a C18 reversed-phase column if the compound is sufficiently soluble in water/methanol/acetonitrile.

  • Inducing Crystallization:

    • High Vacuum Drying: Ensure the oil is completely free of solvent.

    • Solvent Screening: In a series of small vials, dissolve small amounts of the oil in a good solvent (e.g., hot isopropanol, methanol, or ethyl acetate) and slowly add a poor solvent (e.g., heptane, diethyl ether, or water) until turbidity appears. Let it stand to cool slowly.

    • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. This creates nucleation sites for crystal growth.

    • Seed Crystals: If you have ever had a successful crystallization, save a few seed crystals to initiate future batches.

Impurity/IssueLikely CauseRecommended Action
Sulfoxide Impurity Incomplete oxidationAdd more oxidant; increase reaction time/temp; purify via chromatography.
Unreacted Ester Inactive/insufficient LiAlH₄; poor solubilityUse fresh LiAlH₄ in excess; ensure anhydrous conditions; use refluxing THF.
Oily Product High polarity; residual water/saltsHigh-vacuum drying; thorough work-up washes; screen for crystallization solvents.
TLC Streaking High polarity; acidic silicaDeactivate silica with triethylamine; use alternative stationary phase.

II. Frequently Asked Questions (FAQs)

Q1: What is the best and safest method to oxidize the thiopyran precursor to the sulfone?

For laboratory scale, using 30-35% hydrogen peroxide in glacial acetic acid is a cost-effective and powerful method. The reaction is typically exothermic and should be initiated at a low temperature (0-10 °C) before being allowed to warm. For substrates sensitive to strong acids, meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM) is an excellent, milder alternative, though it is more expensive and requires careful handling due to its potential for shock-sensitivity.

Q2: Can I perform the oxidation on the final alcohol, or must I oxidize the ester first?

It is strongly recommended to perform the oxidation before the reduction of the ester. Oxidizing agents, particularly hydrogen peroxide under acidic conditions, can potentially oxidize the primary alcohol to a carboxylic acid or other byproducts. Protecting the alcohol functionality as an ester simplifies the reaction and avoids this potential side reaction.

Q3: What are the key NMR signals to confirm the formation of the sulfone?

The most significant change occurs for the protons on the carbons adjacent to the sulfur atom (C2 and C6). Upon oxidation from a sulfide to a sulfone, these protons experience a significant downfield shift in the ¹H NMR spectrum, typically moving by 0.5 - 1.5 ppm due to the strong electron-withdrawing effect of the sulfone group.

Q4: Is the sulfone group stable to other reagents I might use in downstream chemistry?

The sulfone group is exceptionally robust. It is stable to most standard organic transformations, including:

  • Strong acids and bases.

  • Most reducing agents that reduce carbonyls (e.g., LiAlH₄, NaBH₄).[1]

  • Catalytic hydrogenation (e.g., H₂/Pd-C).

  • Standard protecting group manipulations.

This stability makes it an excellent scaffold for further synthetic elaboration.

References

  • University of Rochester. Solvent: sulfolane. Department of Chemistry. . Accessed Jan 15, 2026.

  • Ellis, L. F., & Funderburk, L. (1994). U.S. Patent No. 5,290,953. Washington, DC: U.S. Patent and Trademark Office. . Accessed Jan 15, 2026.

  • ChemicalBook. The Synthesis of Sulfolane. . Accessed Jan 15, 2026.

  • Boruah, M., & Boruah, P. (2015). Organocatalytic Asymmetric Synthesis of Tetrahydrothiophenes and Tetrahydrothiopyrans. Asian Journal of Organic Chemistry, 4(6), 552-569. . Accessed Jan 15, 2026.

  • Taylor, R. J. K., & Casy, G. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. Synthesis, 2007(10), 1584-1586. . Accessed Jan 15, 2026.

Sources

Technical Support Center: Diels-Alder Reactions with Thiopyran Dienophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for Diels-Alder reactions involving thiopyran dienophiles. As Senior Application Scientists, we have curated this information to not only offer solutions but also to explain the fundamental principles behind the experimental choices, ensuring both scientific integrity and practical success in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common challenges encountered during Diels-Alder reactions with thiopyran-based dienophiles, offering explanations and actionable protocols to overcome them.

Low or No Yield: Why is my Diels-Alder reaction with a thiopyran dienophile failing or giving poor yields?

Low or no yield in a Diels-Alder reaction involving a thiopyran dienophile can be attributed to several factors, primarily revolving around the reactivity of the reactants and the stability of the thiopyran moiety under the reaction conditions.

Underlying Causes and Solutions:

  • Insufficient Dienophile Reactivity: Thiopyran dienophiles, particularly those with electron-donating groups, may exhibit reduced reactivity. The Diels-Alder reaction is an example of a pericyclic reaction, and its rate is significantly influenced by the electronic properties of both the diene and the dienophile.[1][2] For a "normal electron demand" Diels-Alder, an electron-poor dienophile reacts more readily with an electron-rich diene.[2]

    • Solution: Enhance the electrophilicity of the thiopyran dienophile. This can be achieved by introducing electron-withdrawing groups (e.g., esters, ketones, nitriles) adjacent to the double bond.[2]

  • Thermal Decomposition: Thiopyran derivatives, especially 2H-thiopyrans, can be thermally sensitive.[3][4] At elevated temperatures required for some cycloadditions, the thiopyran ring may undergo decomposition, leading to a decrease in the concentration of the diene and consequently, a lower yield of the desired adduct.[3][4]

    • Solution: Optimize the reaction temperature. Start with lower temperatures and incrementally increase it. If thermal decomposition is suspected, consider using a Lewis acid catalyst to promote the reaction at a lower temperature.[5][6]

  • Retro-Diels-Alder Reaction: The Diels-Alder reaction is reversible, and the reverse reaction is known as the retro-Diels-Alder reaction.[1] At higher temperatures, the equilibrium may shift towards the starting materials, especially if the product is sterically hindered or thermodynamically less stable.

    • Solution: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Removing the product from the reaction mixture as it forms can also drive the equilibrium towards the product side.

Experimental Protocol: Optimizing Reaction Conditions for a Sluggish Diels-Alder Reaction
  • Initial Screening (Thermal Conditions):

    • Dissolve the thiopyran dienophile and diene in a high-boiling point solvent (e.g., toluene, xylene, or dichlorobenzene).

    • Start the reaction at a moderate temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

    • If no reaction is observed after 24 hours, incrementally increase the temperature by 10-20 °C.

    • Monitor for the appearance of decomposition products. If decomposition is significant, thermal conditions may not be suitable.

  • Lewis Acid Catalysis:

    • If thermal conditions are ineffective or lead to decomposition, switch to a Lewis acid-catalyzed approach.

    • Dissolve the reactants in a dry, aprotic solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

    • Add a Lewis acid (e.g., AlCl3, BF3·OEt2, SnCl4, Et2AlCl) dropwise.[5][7] The choice of Lewis acid can significantly impact the reaction outcome.[8]

    • Allow the reaction to slowly warm to room temperature while monitoring its progress.

Poor Stereoselectivity: How can I control the endo/exo selectivity of my thiopyran Diels-Alder reaction?

A hallmark of the Diels-Alder reaction is its stereoselectivity, typically favoring the endo product due to secondary orbital interactions.[1][9] However, with thiopyran dienophiles, achieving high stereoselectivity can be challenging, and the outcome can be influenced by substitution patterns and reaction conditions.

Factors Influencing Stereoselectivity:

  • Substitution on the Thiopyran Ring: The position of substituents on the 2H-thiopyran ring can have a profound effect on stereoselectivity. For instance, 4-substituted 2H-thiopyrans tend to yield predominantly exo adducts, while 5-substituted 2H-thiopyrans show high endo selectivity.[3]

  • Reaction Conditions (Thermal vs. Lewis Acid):

    • Thermal Conditions: In some cases, thermal reactions may result in poor endo:exo ratios.[3]

    • Lewis Acid Catalysis: The use of Lewis acids can enhance the stereoselectivity, often favoring the exo product, which is contrary to the typical Alder endo rule.[3][5] An unusually high exo selectivity has been observed with "wet" Et2AlCl as the promoter.[3] The Lewis acid coordinates to the dienophile, altering its electronic structure and steric environment, thereby influencing the transition state geometry.[6][10]

Troubleshooting Workflow for Stereoselectivity

G start Poor Endo/Exo Selectivity cond1 Analyze Thiopyran Substitution start->cond1 subst4 4-Substituted Thiopyran? (Expect Exo preference) cond1->subst4 Yes subst5 5-Substituted Thiopyran? (Expect Endo preference) cond1->subst5 Yes thermal Running Thermal Reaction? subst4->thermal subst5->thermal lewis_acid Consider Lewis Acid Catalysis thermal->lewis_acid Yes wet_lewis_acid Try 'wet' Et2AlCl for high Exo selectivity lewis_acid->wet_lewis_acid optimize_la Screen Different Lewis Acids (e.g., AlCl3, SnCl4, TiCl4) lewis_acid->optimize_la exo_product Achieve Desired Exo Product wet_lewis_acid->exo_product temp Optimize Temperature optimize_la->temp endo_product Achieve Desired Endo Product temp->endo_product temp->exo_product

Caption: Decision workflow for troubleshooting poor stereoselectivity.

Data Summary: Influence of Conditions on Stereoselectivity
Thiopyran Dienophile Condition Major Product Reference
4-Substituted 2H-ThiopyranThermalexo[3]
4-Substituted 2H-ThiopyranLewis Acid (e.g., Et2AlCl)Predominantly exo[3][5]
5-Substituted 2H-ThiopyranThermal or Lewis AcidPredominantly endo[3]
(E)-enoate tethered to C-3Thermal or Lewis AcidPoor selectivity (1.1–2.5:1)[3]
(Z)-enoate tethered to C-3ThermalGood endo selectivity (7:1)[3]

Unexpected Side Reactions: What are common side products and how can I avoid them?

Besides the desired [4+2] cycloaddition, thiopyran dienophiles can participate in or induce several side reactions, leading to a complex product mixture and reduced yield of the target adduct.

Common Side Reactions:

  • Isomerization of the Dienophile: Under Lewis acid catalysis, isomerization of the dienophile's double bond (e.g., from Z to E) can be competitive with the cycloaddition, leading to a mixture of diastereomeric products.[3]

    • Mitigation: Carefully select the Lewis acid and reaction temperature. A milder Lewis acid or lower temperature may favor cycloaddition over isomerization.

  • Decomposition of the Diene: As mentioned earlier, thermal instability of the 2H-thiopyran ring system can lead to decomposition, especially with less reactive dienophiles that require prolonged heating.[3][4]

    • Mitigation: Use the mildest possible reaction conditions. Lewis acid catalysis at low temperatures is often the best approach to circumvent this issue.

  • Dimerization of the Diene: Highly reactive dienes may undergo self-dimerization, competing with the desired reaction with the thiopyran dienophile.

    • Mitigation: Add the diene slowly to the reaction mixture containing the dienophile. This keeps the instantaneous concentration of the diene low, disfavoring dimerization.

Experimental Protocol: Minimizing Side Reactions
  • Inert Atmosphere: Rigorously exclude air and moisture from the reaction, as they can lead to the degradation of reagents and catalysts. Use freshly distilled solvents and perform the reaction under an inert atmosphere (argon or nitrogen).

  • Controlled Addition:

    • For highly reactive dienes, use a syringe pump to add the diene solution slowly to a solution of the thiopyran dienophile and catalyst over several hours.

    • Conversely, if the thiopyran dienophile is unstable, it may be beneficial to add it slowly to the diene.

  • Monitoring the Reaction:

    • Closely monitor the reaction progress by TLC, GC-MS, or LC-MS to identify the formation of side products early on.

    • Quench the reaction as soon as the starting material is consumed to prevent further degradation or side product formation.

Reactivity of Substituted Thiopyrans: How do substituents on the thiopyran ring affect the reaction rate?

Substituents on the thiopyran ring play a crucial role in modulating its reactivity in Diels-Alder reactions. The position and electronic nature of these substituents can either accelerate or decelerate the cycloaddition.

General Reactivity Trends:

The approximate order of reactivity for substituted 2H-thiopyrans is as follows: 4,6-disubstituted > 5-substituted > 4-substituted, 3,5-disubstituted > 3-substituted [3][11]

  • Electron-Donating Groups: Electron-donating groups on the 2H-thiopyran (acting as a diene) increase its reactivity in normal electron demand Diels-Alder reactions.[3][9]

  • Steric Hindrance: Bulky substituents can sterically hinder the approach of the dienophile, slowing down the reaction.[1]

Logical Relationship of Reactivity

G high_reactivity High Reactivity subst_46 4,6-Disubstituted high_reactivity->subst_46 mid_reactivity Moderate Reactivity subst_5 5-Substituted mid_reactivity->subst_5 low_reactivity Low Reactivity subst_4_35 4-Substituted or 3,5-Disubstituted low_reactivity->subst_4_35 subst_3 3-Substituted low_reactivity->subst_3

Caption: Reactivity hierarchy of substituted 2H-thiopyrans.

References

  • Ward, D. E., Gai, Y., & Zoghaib, W. M. (1991). Diels–Alder reactions of activated 2H-thiopyrans. Canadian Journal of Chemistry, 69(10), 1487–1497. [Link]

  • Ward, D. E., & Gai, Y. (1993). Lewis Acid Mediated Diels-Alder Reactions of 2H-Thiopyrans. ChemInform, 24(14). [Link]

  • Mlostoń, G., Hamera-Faeth, M., & Heimgartner, H. (2015). Hetero-Diels–Alder reactions of hetaryl and aryl thioketones with acetylenic dienophiles. Beilstein Journal of Organic Chemistry, 11, 639–646. [Link]

  • Gulea, M., et al. (2024). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 14, 13038-13071. [Link]

  • Greeves, N. (n.d.). Enantioselective Diels-Alder reactions of 2H-pyrans. The University of Liverpool Repository. [Link]

  • Ward, D. E., Gai, Y., & Zoghaib, W. M. (1991). Diels–Alder reactions of activated 2H-thiopyrans. Canadian Journal of Chemistry, 69(10), 1487–1497. [Link]

  • Diels-Alder reactions of activated 2 H-thiopyrans. (n.d.). Chemsrc. [Link]

  • Okazaki, R., et al. (1981). Diastereoselectivity in the Diels-Alder reactions of thioaldehydes. Journal of the American Chemical Society, 103(12), 3574-3576. [Link]

  • Bickelhaupt, F. M., & Fernández, I. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(4), 1438-1443. [Link]

  • Sanyal, U., & Suresh, C. H. (2018). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 130(10), 1-8. [Link]

  • Ward, D. E., Gai, Y., & Zoghaib, W. M. (1991). Diels–Alder reactions of activated 2H-thiopyrans. Canadian Journal of Chemistry, 69(10), 1487–1497. [Link]

  • de la Vega, L., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 27(3), 1029. [Link]

  • Ward, D. E., et al. (1990). Diels-alder reactions of 2H-thiopyrans. Tetrahedron Letters, 31(6), 845-848. [Link]

  • Update on Thiopyran Fused Heterocycle Synthesis (2013-2024). (2024). ResearchGate. [Link]

  • van der Wal, G., et al. (2021). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry, 19(44), 9687-9694. [Link]

  • Domingo, L. R., & Ríos-Gutiérrez, M. (2021). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 26(23), 7247. [Link]

  • Progress in Lewis-Acid-Templated Diels–Alder Reactions. (2024). MDPI. [Link]

  • Selectivity Issues in the Diels-Alder Reaction. (2018, October 12). YouTube. [Link]

  • Diels–Alder Cycloaddition Reactions in Sustainable Media. (2021). MDPI. [Link]

  • Diels–Alder reaction. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2024). RSC Publishing. [Link]

  • The studied retro Diels-Alder reactions. (n.d.). ResearchGate. [Link]

  • The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry. [Link]

  • 16.5 Diels-Alder Reactions. (2021, February 19). YouTube. [Link]

  • Stereoselective Diels–Alder Reactions of gem-Diborylalkenes: Toward the Synthesis of gem-Diboron-Based Polymers. (2022). Journal of the American Chemical Society. [Link]

Sources

preventing decomposition of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol in their experiments. Here, we address common challenges related to the stability of this compound and provide in-depth troubleshooting guides and preventative protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound has developed a yellowish or brownish tint upon storage. Is it still usable?

A change in color is a primary indicator of potential degradation. While the compound is a white to off-white solid in its pure form, discoloration suggests the formation of chromophoric impurities. We strongly advise against using a discolored sample in any experiment where high purity is critical, as it may lead to inconsistent results or the formation of unwanted byproducts. It is recommended to assess the purity of the material using analytical techniques like HPLC or NMR spectroscopy before further use.

Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a reaction mixture containing this compound. Could these be degradation products?

Yes, the appearance of extraneous peaks is a common sign of decomposition. The nature of these degradation products will depend on the specific reaction conditions (e.g., temperature, pH, presence of oxidizing or reducing agents). We recommend conducting a forced degradation study (see Protocol 2) to intentionally generate and identify potential degradation products, which can then be used as standards to confirm their presence in your reaction mixtures.

Q3: My reaction yields are lower than expected when using this compound, especially in reactions run at elevated temperatures. What could be the cause?

Reduced yields can be a direct consequence of the thermal decomposition of this compound. While the sulfone group is generally thermally stable, prolonged exposure to high temperatures can initiate degradation pathways.[1][2][3] Consider lowering the reaction temperature or minimizing the reaction time if possible. Running a control experiment with a fresh batch of the starting material can help determine if the issue lies with the compound's stability under your specific reaction conditions.

Q4: Is this compound sensitive to acidic or basic conditions?

The sulfone functional group is relatively inert to a wide range of acidic and basic conditions.[4] However, the primary alcohol is susceptible to acid-catalyzed dehydration or other rearrangements, particularly at elevated temperatures. Under strongly basic conditions, while the sulfone itself is stable, deprotonation of the alcohol could make it more susceptible to oxidation.

Q5: What are the ideal storage conditions for this compound?

To minimize the risk of degradation, this compound should be stored in a tightly sealed, opaque container in a cool, dark, and dry place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to protect against atmospheric moisture and oxygen.

Troubleshooting Guides

This section provides a more detailed approach to resolving specific issues you may encounter during your experiments.

Issue 1: Discoloration and Purity Concerns During Storage
  • Observation: The compound has changed from its original white/off-white color to yellow or brown.

  • Probable Cause: This is likely due to slow decomposition caused by exposure to light, heat, or atmospheric oxygen over time.

  • Troubleshooting Steps:

    • Isolate the affected batch: Do not mix it with fresh, pure material.

    • Assess Purity: Use a quantitative analytical method such as HPLC-UV or qNMR to determine the percentage of the pure compound remaining.

    • Future Prevention: Review your storage procedures. If the compound is used frequently, consider aliquoting it into smaller, single-use containers to minimize exposure of the bulk material to the atmosphere.

Issue 2: Inconsistent Reaction Outcomes and Unexpected Byproducts
  • Observation: You are observing variable yields or the formation of unknown impurities in your reaction.

  • Probable Cause: The stability of this compound may be compromised under your specific reaction conditions.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent reactions.

Potential Decomposition Pathways

Understanding the potential ways in which this compound can decompose is crucial for preventing it.

  • Oxidation of the Primary Alcohol: The primary alcohol is the most likely site of oxidation, which can lead to the formation of the corresponding aldehyde or carboxylic acid. This can be initiated by strong oxidizing agents or even atmospheric oxygen over long periods, especially in the presence of metal ion impurities.

  • Thermal Decomposition: At elevated temperatures, cyclic sulfones can undergo elimination of sulfur dioxide (SO₂).[1][2][3] While six-membered rings are more stable than five-membered ones, this pathway should be considered in high-temperature reactions.

G cluster_0 Decomposition of this compound cluster_1 Degradation Products A This compound B Aldehyde Derivative A->B Oxidation (e.g., O₂, H₂O₂) D Ring-Opened Products + SO₂ A->D Thermal Stress (High Temp) E Radical Fragments A->E Photolytic Stress (UV Light) C Carboxylic Acid Derivative B->C Further Oxidation

Caption: Potential decomposition pathways.

Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Upon Receipt: Visually inspect the compound for any discoloration. If it is not a white to off-white solid, quarantine the batch for purity analysis.

  • Storage Container: Store the compound in an amber glass vial or other opaque container to protect it from light.

  • Atmosphere: For long-term storage (> 6 months), flush the container with an inert gas (argon or nitrogen) before sealing.

  • Temperature: Store in a cool, dry place, preferably in a desiccator at room temperature or refrigerated (2-8 °C). Avoid freezing, as this can sometimes lead to the absorption of moisture upon thawing.

  • Handling: When weighing and handling the compound, do so in a well-ventilated area or a fume hood. Minimize its exposure to ambient air and light.

Protocol 2: Forced Degradation Study

This protocol provides a general framework for identifying potential degradation products.[7][8][9][10][11]

Materials:

  • This compound

  • 1 M HCl

  • 1 M NaOH

  • 3% H₂O₂

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a Stock Solution: Dissolve a known amount of the compound in methanol or water to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60-80 °C for 2-4 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2-4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4-8 hours, protected from light.

  • Thermal Degradation: Heat a solid sample of the compound at 100-150 °C for 24 hours. Also, heat a 1 mg/mL solution at 80 °C for 24 hours.

  • Photolytic Degradation: Expose a solid sample and a 1 mg/mL solution to a UV lamp (e.g., 254 nm) for 24-48 hours.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV/MS. Compare the chromatograms to that of an unstressed sample to identify degradation peaks.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis1 M HCl60-80 °C2-4 hours
Base Hydrolysis1 M NaOHRoom Temp2-4 hours
Oxidation3% H₂O₂Room Temp4-8 hours
Thermal (Solid)Dry Heat100-150 °C24 hours
Thermal (Solution)Dry Heat80 °C24 hours
PhotolyticUV light (254 nm)Room Temp24-48 hours
Protocol 3: HPLC Method for Purity Assessment

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

References

  • Van der Heijden, F., et al. (2017).
  • American Chemical Society. (2017).
  • ResearchGate. (n.d.).
  • Kharasch, N., & Khodair, A. I. (1972). The Photochemical Degradation of Diphenyl Sulfone-1-14C. Semantic Scholar.
  • Montaudo, G., & Puglisi, C. (1989). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI.
  • Stirling, C. J. M. (1963).
  • ResearchGate. (n.d.). Effect of several additives on the thermal stability of sulfolane.
  • Cava, M. P., et al. (1969). The Photolytic Decomposition of Some Sulfones by an Internally Sensitized Path. Journal of the American Chemical Society, 91(1), 136-138.
  • ResearchGate. (n.d.). Selective oxidation of alcohols to ester, aldehyde and nitriles.
  • Kolli, H., et al. (2020). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. PMC - NIH.
  • El-Sayed, R. (2019). Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development, 23(10), 2093-2104.
  • Filo. (2023).
  • ResearchGate. (n.d.). Chemical and physical properties of sulfolane. | Download Table.
  • Ataman Kimya. (n.d.). SULFOLANE (ANHYDROUS - AQUEOUS).
  • Benchchem. (n.d.).
  • LibreTexts. (2022). 3.1.7: Reactions of Alcohols. Chemistry LibreTexts.
  • Benchchem. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Stork, G., & Landesman, H. K. (1962). Four-Membered Sulfones From Enamines and Aliphatic Sulfonyl Halides. Journal of the American Chemical Society, 84(1), 149-150.
  • Royal Society of Chemistry. (2022).
  • Pearson. (2022). Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems.
  • MedCrave online. (2016).
  • PharmaCompass. (2023).
  • International Journal of Pharmaceutical Sciences and Research. (2022).
  • YouTube. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl).
  • YouTube. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides.

Sources

Technical Support Center: Purity Assessment of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical purity assessment of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol (Compound I ). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed for researchers, analytical chemists, and drug development professionals. The guidance herein is structured to explain the causal relationships behind experimental choices, ensuring robust and reliable analytical outcomes.

This compound (Compound I)

Structure: A saturated six-membered ring containing a highly polar sulfone group and a primary alcohol functional group.

Key Analytical Challenges:

  • High polarity can lead to challenging chromatographic behavior.

  • Lack of a strong UV chromophore complicates detection by HPLC-UV.

  • Potential for thermal instability or adsorption during Gas Chromatography (GC).

This guide is divided into sections based on the most common analytical techniques used for purity determination.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of non-volatile compounds like Compound I . The main challenges stem from the molecule's high polarity and weak UV absorbance.

Frequently Asked Questions (HPLC)

Q1: What is a recommended starting HPLC method for analyzing Compound I?

A1: Due to its high polarity, two main approaches are recommended: Reversed-Phase (RP-HPLC) with a polar-modified column or Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Reversed-Phase (RP-HPLC): This is the most common HPLC mode. However, standard C18 columns may provide insufficient retention. An aqueous-compatible, polar-endcapped, or polar-embedded phase is the best starting point. The primary alcohol and sulfone moieties require a highly aqueous mobile phase for elution.

  • HILIC: This mode is specifically designed for highly polar analytes. It uses a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). Water acts as the strong eluting solvent.

The choice depends on the polarity of the expected impurities. RP-HPLC is excellent for separating less polar impurities, while HILIC excels at resolving highly polar impurities and can offer better retention for the main compound.

Table 1: Recommended Starting HPLC Conditions

ParameterReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)
Column Polar-Embedded C18 (e.g., Waters Acquity BEH C18, Agilent Zorbax Bonus-RP)Amide or Diol Phase (e.g., Waters Acquity BEH Amide, Tosoh TSKgel Amide-80)
Dimensions 150 mm x 4.6 mm, 3.5 µm150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
Mobile Phase B Acetonitrile or Methanol10 mM Ammonium Acetate in 50:50 Acetonitrile:Water
Gradient 5% B to 50% B over 20 min0% B to 60% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C40 °C
Detector ELSD, RI, CAD, or UV at 200-210 nmELSD, RI, CAD, or UV at 200-210 nm
Injection Vol. 5-10 µL2-5 µL
Sample Diluent Water or Mobile Phase A80:20 Acetonitrile:Water

Q2: I am not seeing a peak, or the response is very low with my UV detector. What is the problem?

A2: Compound I is a saturated aliphatic sulfone alcohol and lacks a chromophore that absorbs light in the standard UV range (220-400 nm). Its absorbance is limited to the far UV region (<210 nm).

Troubleshooting Steps:

  • Lower the Detection Wavelength: Set your UV detector to the lowest practical wavelength, typically 200-210 nm. Be aware that this will increase baseline noise and sensitivity to mobile phase impurities.[1]

  • Use a Universal Detector: For accurate quantification and purity assessment, a universal detector is highly recommended.

    • Evaporative Light Scattering Detector (ELSD): Detects any non-volatile analyte. Provides a more uniform response factor than UV for compounds without chromophores.

    • Charged Aerosol Detector (CAD): Similar to ELSD, offers high sensitivity and a near-universal response.

    • Refractive Index (RI) Detector: A classic universal detector. However, it is sensitive to temperature and pressure fluctuations and is incompatible with gradient elution.

Troubleshooting Guide: HPLC Peak Tailing

Issue: My peak for Compound I is showing significant tailing.

This is the most common issue for polar analytes like Compound I on silica-based columns. Peak tailing compromises resolution and leads to inaccurate integration and quantification.[2]

Primary Cause: Secondary Silanol Interactions The root cause is often the interaction between the polar hydroxyl (-OH) group of your analyte and residual, acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[3][4] These strong, unwanted interactions delay a portion of the analyte molecules from eluting, causing a "tail".

Below is a decision tree to systematically troubleshoot this issue.

G start Peak Tailing Observed (Asymmetry > 1.2) check_ph Is Mobile Phase pH Optimized? start->check_ph check_column Is the Column Appropriate? start->check_column check_system Is there an Instrument Issue? start->check_system ph_low Operate at Low pH (2.5-3.0) using Formic or Phosphoric Acid check_ph->ph_low No col_type Use a High-Purity, End-Capped or Polar-Embedded Column check_column->col_type No col_clean Column may be contaminated. Perform cleaning procedure. check_column->col_clean Yes, and it's old extra_col Check for Extra-Column Volume (long tubing, wrong fittings) check_system->extra_col Possible ph_low_why Rationale: Protonates silanols (Si-OH), minimizing ionic interactions. ph_low->ph_low_why additives Tailing Persists? Consider Mobile Phase Additives ph_low->additives col_type_why Rationale: Reduces accessible silanols and provides shielding. col_type->col_type_why solved Problem Solved col_type->solved replace_col Tailing Persists. Replace Column. col_clean->replace_col extra_col_why Rationale: Causes band broadening that can mimic tailing. extra_col->extra_col_why extra_col->solved additives_tea Add Triethylamine (TEA) (e.g., 25 mM) (Use with caution) additives->additives_tea additives_tea_why Rationale: TEA acts as a competitive base, masking active silanol sites. additives_tea->additives_tea_why additives_tea->solved

Caption: A troubleshooting decision tree for diagnosing HPLC peak tailing.

Experimental Protocols (HPLC)
Protocol 1: General Purpose RP-HPLC Method for Purity
  • Objective: To establish a baseline purity profile and separate key impurities.

  • Methodology:

    • Prepare Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Prepare Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Install a polar-embedded C18 column (150 mm x 4.6 mm, 3.5 µm) and equilibrate with 95% A / 5% B at 1.0 mL/min for at least 20 minutes or until the baseline is stable.

    • Prepare the sample by dissolving Compound I in Mobile Phase A to a concentration of ~0.5 mg/mL.

    • Set the column temperature to 30 °C.

    • Set the detector (ELSD, CAD, or UV at 205 nm).

    • Inject 10 µL of the sample and run the following gradient:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 60% B

      • 20-22 min: 60% to 95% B

      • 22-25 min: Hold at 95% B

      • 25-25.1 min: 95% to 5% B

      • 25.1-30 min: Hold at 5% B (re-equilibration)

    • Integrate the resulting chromatogram to determine the area percent purity.

Protocol 2: Reverse-Phase Column Cleaning
  • Objective: To remove strongly retained contaminants that may cause peak distortion.[3]

  • Caution: Always disconnect the column from the detector. Check manufacturer guidelines for solvent and pressure limits.

  • Procedure:

    • Flush with your mobile phase without buffer salts (e.g., Water/Acetonitrile) for 20 minutes.

    • Flush with 100% HPLC-grade water for 20 minutes.

    • Flush with 100% Isopropanol for 30 minutes.

    • Flush with 100% Hexane (if column is compatible) for 30 minutes to remove non-polar contaminants.

    • Repeat the Isopropanol flush for 30 minutes.

    • Gradually re-introduce your mobile phase and allow the column to equilibrate for at least 30 minutes before use.

Section 2: Gas Chromatography (GC)

GC is best suited for analyzing volatile impurities (e.g., residual solvents) in the sample. Direct analysis of Compound I is possible but challenging due to its high boiling point and polarity, which can cause peak broadening and thermal degradation.[5]

Frequently Asked Questions (GC)

Q1: Is direct GC analysis of Compound I feasible?

A1: It is challenging but can be achieved with careful method development. The high polarity of the sulfone and alcohol groups requires a very inert system to prevent on-column adsorption. The compound's presumed high boiling point necessitates high temperatures, which can risk thermal degradation.[6] The thermal decomposition of cyclic sulfones can sometimes occur at temperatures below 300 °C.[7]

Q2: What are the key parameters for developing a GC method for this compound?

A2:

  • Inlet Temperature: Keep it as low as possible while ensuring complete vaporization to minimize degradation. A temperature ramped inlet can be beneficial.

  • Column Choice: A highly inert, low-bleed wax-type column (e.g., DB-WAX, ZB-WAXplus) or a mid-polarity column is recommended. These phases have better compatibility with polar analytes than standard non-polar phases.

  • Detector: A Flame Ionization Detector (FID) provides a general-purpose response for purity. For trace-level analysis of sulfur-containing impurities or degradation products, a Sulfur Chemiluminescence Detector (SCD) is superior due to its high selectivity and sensitivity.[8][9]

  • Derivatization: To improve volatility and peak shape, the primary alcohol can be derivatized (e.g., silylation with BSTFA). This converts the polar -OH group to a non-polar -OSi(CH₃)₃ group, significantly reducing tailing and lowering the required elution temperature.

Table 2: Recommended Starting GC Conditions (Direct Injection)

ParameterRecommended SettingRationale
Column Agilent DB-WAXetr, 30 m x 0.32 mm, 0.5 µmInert phase suitable for polar alcohols.
Carrier Gas Helium or Hydrogen, 2.0 mL/min constant flowProvides good efficiency.
Inlet Split/Splitless, 250 °CA starting point; may need to be lowered to prevent degradation.
Injection Mode Split 20:1For initial screening; switch to splitless for trace analysis.
Oven Program 100 °C (hold 2 min), ramp 15 °C/min to 260 °C (hold 5 min)Adjust based on analyte retention and impurity profile.
Detector FID at 280 °C or SCD at 800 °C (furnace)FID for general purity; SCD for sulfur-specific detection.
Troubleshooting Guide: GC Analysis

Issue: I am seeing broad, tailing peaks or no peak at all.

Primary Causes:

  • Adsorption: The analyte is interacting with active sites in the inlet liner or column.[10]

  • Thermal Degradation: The compound is decomposing in the high-temperature inlet or column.[7]

  • Incomplete Vaporization: The inlet temperature is too low for the analyte's boiling point.[11]

Troubleshooting Steps:

  • Check System Inertness: Use a deactivated inlet liner with glass wool. Ensure all fittings are clean and properly installed.

  • Lower Inlet Temperature: Perform a temperature study, decreasing the inlet temperature in 20 °C increments (e.g., from 280 °C down to 220 °C) to see if peak shape improves, suggesting degradation is occurring.

  • Confirm Elution: If no peak is seen, inject a more volatile, related standard to confirm the system is working. Your compound may be irreversibly adsorbed or not eluting at the current maximum oven temperature.

  • Consider Derivatization: This is often the most robust solution for difficult polar analytes in GC.

Section 3: Structural Confirmation & Impurity Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the structure of the main component and for identifying and quantifying impurities without the need for reference standards (qNMR).

Q1: What are the expected 1H and 13C NMR signals for Compound I?

A1: The molecule has a complex, non-aromatic structure, leading to signals in the aliphatic region. The protons on the ring will be diastereotopic, resulting in complex multiplets.[12]

Table 3: Predicted 1H and 13C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

PositionPredicted ¹H Shift (ppm) & MultiplicityPredicted ¹³C Shift (ppm)Notes
-CH₂OH (Hydroxymethyl)~3.7-3.9 (m)~60-65Position is sensitive to solvent and concentration.
-OH (Alcohol)Broad singlet, variable position-Will exchange with D₂O.
C3-H (Methine)~2.5-2.8 (m)~40-45Proton attached to the carbon bearing the CH₂OH group.
C2-H₂, C4-H₂~3.0-3.5 (complex m)~50-55Protons adjacent to the sulfone group are deshielded.
C5-H₂~2.0-2.4 (m)~25-30
C6-H₂~3.0-3.3 (m)~50-55

Note: These are estimations. Actual spectra should be compared against a verified reference standard.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and to gain structural information from fragmentation patterns, which is critical for impurity identification.

Q1: What fragmentation patterns are expected for Compound I?

A1: Under Electron Impact (EI) or Electrospray Ionization (ESI) with in-source fragmentation, several key fragmentation pathways are likely:

  • Loss of SO₂: A very common fragmentation for sulfones, leading to an [M - 64]⁺ ion.

  • Loss of the hydroxymethyl group: Cleavage of the C-C bond can result in an [M - 31]⁺ ion corresponding to the loss of •CH₂OH.

  • Loss of water: An [M - 18]⁺ peak may be observed, especially under thermal conditions (GC-MS).

  • Sulfone-Sulfinate Rearrangement: A known process where an alkyl or aryl group migrates from sulfur to oxygen, which can lead to complex fragmentation patterns.[13][14]

G cluster_0 Overall Purity Workflow start Sample of This compound hplc HPLC (RP or HILIC) with Universal Detector (ELSD/CAD) start->hplc gc GC-FID/SCD start->gc nmr 1H and 13C NMR start->nmr lcms LC-MS start->lcms purity Determine Area % Purity & Detect Impurities hplc->purity solvents Quantify Residual Solvents & Volatile Impurities gc->solvents structure_id Confirm Structure Identify & Quantify Impurities (qNMR) nmr->structure_id impurity_mw Determine MW of Unknown Impurities lcms->impurity_mw report Final Purity Report purity->report solvents->report structure_id->report impurity_mw->report

Sources

Technical Support Center: Scaling Up the Synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the scale-up of this important building block. Our focus is on providing practical, field-proven insights to ensure a safe, efficient, and reproducible synthesis.

Introduction

This compound is a valuable polar building block in medicinal chemistry, often incorporated into molecules to enhance their physicochemical properties. The successful and scalable synthesis of this compound is therefore of significant interest. This guide will explore the two primary synthetic routes and address the common challenges encountered during scale-up.

Synthetic Strategies and Key Considerations

There are two primary retrosynthetic pathways to consider for the large-scale synthesis of this compound. The choice between these routes will depend on the availability of starting materials, safety infrastructure, and desired purity profile of the final product.

cluster_route1 Route 1: Late-Stage Oxidation cluster_route2 Route 2: Early-Stage Oxidation Target This compound Oxidation Oxidation Target->Oxidation Reduction Reduction Target->Reduction Sulfide_Alcohol (Tetrahydro-2H-thiopyran-3-yl)methanol Oxidation->Sulfide_Alcohol Sulfone_Ester Ethyl 1,1-dioxidotetrahydro- 2H-thiopyran-3-carboxylate Reduction->Sulfone_Ester

Caption: Primary synthetic routes to the target molecule.

Route 1: Late-Stage Oxidation of (Tetrahydro-2H-thiopyran-3-yl)methanol

This route involves the synthesis of the sulfide alcohol precursor, followed by oxidation to the desired sulfone.

Step 1: Synthesis of (Tetrahydro-2H-thiopyran-3-yl)methanol

The precursor alcohol can be synthesized via the reduction of a suitable carbonyl compound, such as ethyl tetrahydro-2H-thiopyran-3-carboxylate.

Step 2: Oxidation to this compound

The oxidation of the sulfide to the sulfone is a critical step. Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).[1]

Route 2: Reduction of Ethyl 1,1-dioxidotetrahydro-2H-thiopyran-3-carboxylate

This approach involves the preparation of an ester already containing the sulfone moiety, followed by its reduction to the target alcohol.

Step 1: Synthesis of Ethyl 1,1-dioxidotetrahydro-2H-thiopyran-3-carboxylate

This can be prepared from dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, a versatile building block for various cyclic sulfones.[2][3][4]

Step 2: Reduction to this compound

The reduction of the ester to the primary alcohol is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[5]

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the scale-up of the synthesis of this compound.

LAH Reduction (Route 2)

Q1: My LAH reduction is sluggish or incomplete. What are the possible causes and solutions?

A1:

  • Cause: Impure starting material or solvent.

    • Solution: Ensure your ethyl 1,1-dioxidotetrahydro-2H-thiopyran-3-carboxylate is of high purity. The solvent (typically THF or diethyl ether) must be anhydrous, as LAH reacts violently with water.[6] Traces of water will consume the reagent and reduce the yield.

  • Cause: Insufficient LAH.

    • Solution: While stoichiometrically, 0.5 equivalents of LAH are needed to reduce an ester, it is common practice to use a slight excess (e.g., 1.5-2.0 equivalents of hydride) to ensure complete conversion, especially on a larger scale.[7]

  • Cause: Low reaction temperature.

    • Solution: While the initial addition of the substrate to the LAH slurry is often done at 0 °C to control the exotherm, the reaction may require warming to room temperature or even gentle reflux to go to completion. Monitor the reaction by TLC or LC-MS.

Q2: I'm having difficulty with the work-up of my large-scale LAH reduction. It's forming a gelatinous precipitate that is difficult to filter.

A2: This is a very common issue with LAH reductions due to the formation of aluminum salts.

  • Fieser Work-up: This is a widely used and reliable method.[6][8] For every 'x' grams of LAH used, cautiously and sequentially add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water This procedure is designed to produce a granular, easily filterable solid.

  • Rochelle's Salt (Sodium Potassium Tartrate) Work-up: This is an excellent alternative, particularly for large-scale reactions where emulsions can be a significant problem.[7][9] After quenching the excess LAH with a suitable solvent (e.g., ethyl acetate), add a saturated aqueous solution of Rochelle's salt. The tartrate chelates the aluminum salts, breaking up the emulsion and facilitating a cleaner phase separation.

cluster_workup LAH Work-up Troubleshooting Problem Gelatinous Precipitate/ Emulsion Formation Solution1 Fieser Work-up (H₂O, NaOH, H₂O) Problem->Solution1 Forms granular solid Solution2 Rochelle's Salt Work-up Problem->Solution2 Chelates aluminum salts

Caption: Troubleshooting LAH work-up issues.

Q3: Are there safer alternatives to LAH for a large-scale ester reduction?

A3: Yes, while LAH is very effective, its pyrophoric nature is a concern for scale-up.[6]

  • Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®): This reagent has similar reactivity to LAH but is more stable, non-pyrophoric in solution, and has better solubility.[6]

  • Lithium Borohydride (LiBH₄): This is a milder reducing agent than LAH but is capable of reducing esters.[10] It offers a better safety profile.

  • Catalytic Hydrogenation: This is a greener and often safer alternative for large-scale reductions, though it may require specialized high-pressure equipment. Ruthenium-based catalysts have shown good efficacy in ester reductions.[11]

ReagentKey Advantages for Scale-UpKey Disadvantages
LiAlH₄ High reactivity, relatively low cost.Pyrophoric, difficult work-up.
Red-Al® Similar reactivity to LAH, better safety profile.Can be more expensive.
LiBH₄ Good safety profile, selective.Less reactive than LAH.
Catalytic Hydrogenation Green, safe, atom-economical.Requires specialized equipment.
Oxidation (Route 1)

Q4: I am trying to oxidize (tetrahydro-2H-thiopyran-3-yl)methanol to the sulfone, but I am getting over-oxidation of the alcohol or incomplete conversion.

A4:

  • Cause of Incomplete Conversion: The oxidation of a sulfide to a sulfone is a two-step process (sulfide -> sulfoxide -> sulfone), and the second step is often slower.

    • Solution: Ensure you are using a sufficient excess of the oxidizing agent (typically at least 2 equivalents). Using a catalyst like sodium tungstate with hydrogen peroxide can facilitate a more efficient conversion to the sulfone.[1]

  • Cause of Alcohol Oxidation: Stronger or less selective oxidizing agents can oxidize the primary alcohol to an aldehyde or carboxylic acid.

    • Solution: Use a chemoselective oxidizing agent. Hydrogen peroxide with a suitable catalyst is often a good choice. m-CPBA can also be used, but careful control of stoichiometry and temperature is crucial to avoid side reactions.[1] It is advisable to perform the reaction at a low temperature (e.g., 0 °C to room temperature) and monitor the progress closely.

Purification

Q5: My final product, this compound, is difficult to purify. It is very polar and tends to "oil out" during crystallization.

A5: This is a common challenge with highly polar, diol-like molecules.

  • "Oiling Out": This occurs when the compound separates from the solution as a liquid instead of a solid.

    • Troubleshooting:

      • Slower Cooling: Allow the crystallization mixture to cool to room temperature very slowly, and then gradually cool further in an ice bath or refrigerator.

      • Solvent System: Experiment with mixed solvent systems. A common approach is to dissolve the compound in a good solvent (e.g., methanol, isopropanol) and then slowly add an anti-solvent (e.g., MTBE, heptane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[2][12]

      • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution to initiate crystallization.[2]

  • Alternative Purification:

    • Silica Gel Chromatography: While challenging for very polar compounds on a large scale, it is feasible. Use a more polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol).

    • Reverse-Phase Chromatography: This can be an effective technique for purifying highly polar compounds at scale.[13]

Experimental Protocols

Protocol 2.1: Reduction of Ethyl 1,1-dioxidotetrahydro-2H-thiopyran-3-carboxylate with LiAlH₄
  • To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of ethyl 1,1-dioxidotetrahydro-2H-thiopyran-3-carboxylate (1.0 eq.) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and perform a Fieser work-up by the slow, sequential addition of water, 15% NaOH (aq), and water.

  • Stir the resulting slurry at room temperature for 1 hour.

  • Filter the solids and wash thoroughly with THF and ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by crystallization.

Protocol 1.2: Oxidation of (Tetrahydro-2H-thiopyran-3-yl)methanol with H₂O₂/Na₂WO₄
  • Dissolve (Tetrahydro-2H-thiopyran-3-yl)methanol (1.0 eq.) and sodium tungstate dihydrate (0.05 eq.) in methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (2.2 eq.) dropwise, maintaining the internal temperature below 15 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until complete conversion is observed by TLC or LC-MS.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization.

References

  • Palchykov, V., et al. (2017). Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. New Journal of Chemistry.
  • BenchChem. (2025). Troubleshooting p-Menthane-3,8-diol crystallization and precipitation.
  • Palchykov, V., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior.
  • Royal Society of Chemistry. (2017). Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. RSC Publishing.
  • Organic Chemistry Portal. Ester to Alcohol - Common Conditions. Available at: [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
  • Yao, T., & Larock, R. C. (2003).
  • University of Rochester, Department of Chemistry. Recrystallization. Available at: [Link]

  • Organic Chemistry Portal. Alcohol synthesis by carboxyl compound reduction. Available at: [Link]

  • Curly Arrow. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt. Available at: [Link]

  • Omotowa, B. A., & Keefer, K. D. (2009). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Current Organic Chemistry.
  • MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules.
  • Wikipedia. Lithium aluminium hydride. Available at: [Link]

  • Barla, A., et al. (2005). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe.
  • Myers, A. G. Chem 115 - Handout. Available at: [Link]

  • DAV University. Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). Available at: [Link]

  • University of Bristol, Department of Chemistry. Experiment 5 Reductions with Lithium Aluminium Hydride.
  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. Available at: [Link]

  • Google Patents. (1976).
  • Waters Corporation. (2004).
  • ResearchGate. (2015). How do I make a crystal of highly polar compounds?. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.2.4.6F: Troubleshooting.
  • Google P
  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. Available at: [Link]

  • European Patent Office. (2000). Production process for methanol - EP 0994091 A1.
  • PubChem. Methanol synthesis - Patent US-7786180-B2. Available at: [Link]

  • Google Patents. (2016). Process for the preparation of 1-([2][3]dioxolan-4-ylmethyl)-1H-pyrazol-3-ylamine.

  • Sachse, F., Gebauer, K., & Schneider, C. (2021). Continuous Flow Synthesis of 2 H -Thiopyrans via thia -Diels–Alder Reactions of. European Journal of Organic Chemistry.
  • ResearchGate. (2007). Mild oxidation of tetrahydrothiophene to sulfolane over V-, Mo and W-containing layered double hydroxides.
  • Kenny, M. J., et al. (2020). Sulfone Group as a Versatile and Removable Directing Group for Asymmetric Transfer Hydrogenation of Ketones.

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Catalyst Deactivation in Thiopyran Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalyst Deactivation in Thiopyran Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst stability and performance in the synthesis of thiopyran and its derivatives. Thiopyrans are a critical scaffold in medicinal chemistry, and understanding the nuances of the catalysts used in their synthesis is paramount for reproducible and high-yielding results.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

Section 1: Lewis Acid Catalysts (e.g., BF₃·OEt₂) - The Workhorse of Thio-Diels-Alder Reactions

Lewis acid catalysts, particularly boron trifluoride etherate (BF₃·OEt₂), are frequently employed to accelerate hetero-Diels-Alder reactions for the synthesis of thiopyran frameworks by lowering the LUMO of the dienophile.[3][4][5] However, their efficacy can be compromised by several factors.

Frequently Asked Questions (FAQs)

Q1: My BF₃·OEt₂-catalyzed thiopyran synthesis is sluggish or failing completely. What are the likely causes?

A1: The most common culprit for the deactivation of BF₃·OEt₂ is its high sensitivity to moisture.[6] Water present in your reagents or solvent will readily hydrolyze the catalyst, rendering it inactive. Other Lewis basic impurities in your starting materials can also compete for coordination to the boron center, effectively titrating out your active catalyst.

Q2: I observe a significant amount of starting material decomposition but little of the desired thiopyran. Why is this happening?

A2: While BF₃·OEt₂ is an effective Lewis acid, it can also promote undesired side reactions, such as polymerization of the diene or dienophile, especially at elevated temperatures. If the desired cycloaddition is slow due to catalyst deactivation, these side reactions can become dominant.

Q3: Can I reuse my BF₃·OEt₂ catalyst?

A3: In most laboratory settings, BF₃·OEt₂ is used in stoichiometric or slight excess and is quenched during the reaction work-up, making reuse impractical for this homogeneous catalyst. Recovery of boron trifluoride can be achieved in industrial settings through specialized processes.[7]

Troubleshooting Guide: BF₃·OEt₂ Deactivation
Symptom Potential Cause Troubleshooting Steps & Solutions
Low or no conversion Moisture-induced catalyst decomposition: BF₃·OEt₂ reacts with water to form inactive boric acid and hydrogen fluoride.1. Ensure anhydrous conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (N₂ or Ar). 2. Use anhydrous solvents: Use freshly distilled or commercially available anhydrous solvents. 3. Dry starting materials: If your substrates are hygroscopic, dry them appropriately before use.
Inconsistent yields Variable catalyst quality: Older or improperly stored BF₃·OEt₂ may have partially hydrolyzed.1. Use fresh catalyst: Purchase BF₃·OEt₂ from a reputable supplier and use it shortly after opening. 2. Proper storage: Store the catalyst under an inert atmosphere in a cool, dry place. 3. Purification: If you suspect your catalyst is old, it can be distilled from a small amount of calcium hydride (CaH₂) under reduced pressure. Caution: This should be done with extreme care due to the reactive nature of the compounds.
Formation of byproducts Competitive inhibition by Lewis basic impurities: Functional groups on your substrates or impurities with lone pairs of electrons (e.g., amines, amides) can coordinate to the Lewis acid, reducing its availability to activate the dienophile.1. Purify starting materials: Ensure the purity of your diene and dienophile through distillation, recrystallization, or chromatography. 2. Increase catalyst loading: A modest increase in the amount of BF₃·OEt₂ may overcome the effect of minor impurities.
Reaction stalls after initial conversion Product inhibition: The thiopyran product itself can act as a Lewis base and coordinate to the BF₃·OEt₂, leading to catalyst sequestration.1. Monitor the reaction closely: Aim for the shortest possible reaction time. 2. Consider a slower addition of the catalyst: This may help to maintain a low concentration of the product-catalyst complex.
Experimental Protocol: Ensuring Anhydrous Conditions for BF₃·OEt₂ Catalysis
  • Glassware Preparation: All glassware (round-bottom flask, dropping funnel, condenser) should be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.

  • Solvent Preparation: Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system.

  • Reagent Handling: Liquid reagents should be transferred via syringe. Solid reagents should be added under a positive pressure of inert gas.

  • Catalyst Addition: BF₃·OEt₂ is a fuming liquid and should be handled in a well-ventilated fume hood. Transfer the required amount via syringe to the reaction mixture, typically at a reduced temperature (e.g., 0 °C or -78 °C) to control the initial exotherm.

Visualization of BF₃·OEt₂ Deactivation Pathway

Active_Catalyst Active BF₃·OEt₂ Inactive_Catalyst Inactive Products (e.g., Boric Acid) Active_Catalyst->Inactive_Catalyst Hydrolysis Inhibited_Complex Inhibited Complex [BF₃ · R-NH₂] Active_Catalyst->Inhibited_Complex Coordination Moisture H₂O (Moisture) Moisture->Inactive_Catalyst Lewis_Base Lewis Basic Impurity (e.g., R-NH₂) Lewis_Base->Inhibited_Complex

Caption: Deactivation pathways for BF₃·OEt₂ catalyst.

Section 2: Organocatalysts (e.g., Triethylamine) - The Mild and Versatile Promoters

Basic organocatalysts like triethylamine (NEt₃) are often used in thiopyran synthesis, particularly in reactions involving Michael additions or Knoevenagel condensations as part of a domino sequence.[8][9][10] Their primary role is to deprotonate a pro-nucleophile, initiating the reaction cascade.

Frequently Asked Questions (FAQs)

Q1: My triethylamine-catalyzed reaction is giving low yields. What could be the problem?

A1: The basicity of triethylamine is crucial for its catalytic activity. If your starting materials or solvent contain acidic impurities, the triethylamine will be neutralized, forming a triethylammonium salt which is not catalytically active for deprotonation. Also, ensure the triethylamine itself is of high purity and not partially oxidized.

Q2: I am observing the formation of a white precipitate during my reaction. Is this related to catalyst deactivation?

A2: Yes, this is a strong indication of catalyst neutralization. The precipitate is likely a triethylammonium salt formed from the reaction of triethylamine with an acidic species in your reaction mixture.

Q3: Can side reactions involving triethylamine occur?

A3: While generally stable, under certain conditions, such as in the presence of strong oxidizing agents and heat, triethylamine can undergo oxidation.[11] However, in the context of most thiopyran syntheses, the primary mode of "deactivation" is through acid-base neutralization.

Troubleshooting Guide: Triethylamine Deactivation
Symptom Potential Cause Troubleshooting Steps & Solutions
Low or no conversion Catalyst neutralization: Acidic impurities in the starting materials or solvent consume the triethylamine.1. Purify reagents: Ensure starting materials are free from acidic residues. For example, distill aldehydes to remove carboxylic acid impurities. 2. Use a higher catalyst loading: A slight excess of triethylamine can compensate for minor acidic impurities. 3. Add a non-nucleophilic base: In some cases, a stronger, non-nucleophilic base can be used if simple deprotonation is required.
Formation of a precipitate Formation of triethylammonium salts: Reaction of triethylamine with an acid.1. Identify the acid source: Analyze your starting materials for acidic contaminants. 2. Consider an alternative base: If an acidic byproduct is unavoidable, a different catalytic system may be necessary.
Reaction is not reproducible Variable catalyst quality: Impurities in the triethylamine, such as water or oxidation products.1. Use high-purity triethylamine: Purchase from a reliable source. 2. Purify the catalyst: Distill triethylamine from calcium hydride to remove water and other impurities.
Experimental Protocol: A General Procedure for Triethylamine-Catalyzed Thiopyran Synthesis

This protocol is a general representation of a multicomponent reaction for the synthesis of a pyran-fused thiopyran derivative.[8]

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), and thiobarbituric acid (1 mmol).

  • Solvent Addition: Add a suitable solvent, such as a 1:1 mixture of ethanol and water (20 mL).

  • Catalyst Addition: Add triethylamine (0.2 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction to room temperature. The product often precipitates and can be collected by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Visualization of Triethylamine Deactivation

Active_Catalyst Active NEt₃ (Base) Inactive_Salt Inactive Salt [HNEt₃]⁺X⁻ Active_Catalyst->Inactive_Salt Neutralization Acidic_Impurity Acidic Impurity (HX) Acidic_Impurity->Inactive_Salt

Caption: Deactivation of triethylamine via acid neutralization.

Section 3: Palladium Catalysts - For Advanced C-S Bond Formations

Palladium catalysts are employed in more advanced strategies for thiopyran synthesis, often involving cross-coupling reactions to form C-S bonds.[12][13] These catalysts are highly effective but are also susceptible to deactivation by various species, particularly those containing sulfur.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed C-S coupling reaction to form a thiopyran precursor is failing. Why?

A1: Palladium catalysts are notoriously sensitive to sulfur-containing compounds, which can act as strong poisons by coordinating to the metal center and blocking active sites.[14][15][16] The sulfur atom in your thiophene or thiol starting materials can itself contribute to catalyst deactivation. Additionally, nitrogen-containing heterocycles can also inhibit palladium catalysts.[17][18]

Q2: I observe the formation of a black precipitate in my reaction. What is it?

A2: The black precipitate is likely palladium black, which is aggregated, inactive elemental palladium. This can form due to ligand degradation, high temperatures, or the presence of impurities that destabilize the catalytic species.[17]

Q3: How can I prevent palladium catalyst deactivation in the presence of sulfur-containing substrates?

A3: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center and promote the desired catalytic cycle over deactivation pathways.[12][17]

Troubleshooting Guide: Palladium Catalyst Deactivation
Symptom Potential Cause Troubleshooting Steps & Solutions
Low or no conversion Sulfur poisoning: Strong coordination of sulfur-containing substrates, reagents, or impurities to the palladium center.1. Use appropriate ligands: Employ bulky, electron-rich phosphine ligands or NHC ligands that are known to be effective for C-S coupling reactions. 2. Increase catalyst loading: In some cases, a higher catalyst loading can overcome partial poisoning.
Formation of palladium black Catalyst aggregation: Decomposition of the active Pd(0) species.1. Optimize temperature: Avoid excessively high temperatures which can accelerate catalyst decomposition. 2. Ensure sufficient ligand: Maintain an appropriate ligand-to-palladium ratio to stabilize the catalyst. 3. Degas the reaction mixture: Oxygen can oxidize the active Pd(0) to inactive Pd(II) species.
Reaction stops prematurely Ligand degradation: The phosphine ligands themselves can be susceptible to oxidation or other degradation pathways.1. Use robust ligands: Select ligands known for their stability under the reaction conditions. 2. Maintain an inert atmosphere: Rigorously exclude oxygen from the reaction.
Experimental Protocol: Reactivation of a Heterogeneous Palladium Catalyst

While homogeneous palladium catalysts are often not recovered in a lab setting, heterogeneous catalysts (e.g., Pd on carbon) can sometimes be reactivated.

  • Catalyst Recovery: Filter the heterogeneous catalyst from the reaction mixture.

  • Washing: Wash the catalyst thoroughly with a solvent that dissolves the organic residues, followed by a low-boiling point solvent like hexane.

  • Drying: Dry the catalyst under vacuum.

  • Oxidative Treatment (for coking): If deactivation is due to carbon deposition (coking), a carefully controlled calcination in air can burn off the coke. This must be done with caution to avoid sintering of the palladium particles.

  • Reduction: After oxidative treatment, the palladium oxide needs to be reduced back to the active Pd(0) state, typically by treatment with hydrogen gas.

Note: The success of reactivation depends heavily on the deactivation mechanism and may not always restore the initial activity.

Visualization of Palladium Catalyst Deactivation

Active_Catalyst Active Pd(0)Lₙ Poisoned_Catalyst Poisoned Complex [Pd(0)Lₙ · S-R] Active_Catalyst->Poisoned_Catalyst Coordination Palladium_Black Inactive Pd Black Active_Catalyst->Palladium_Black Aggregation Sulfur_Compound Sulfur Compound (R-S-R') Sulfur_Compound->Poisoned_Catalyst

Caption: Deactivation pathways for palladium catalysts.

References

Sources

Technical Support Center: A Guide to Byproduct Analysis in the Synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important building block. We will delve into the common synthetic pathways, troubleshoot potential side reactions, and provide robust analytical methods to ensure the purity and integrity of your final product. Our focus is not just on the 'how,' but the 'why,' providing a deeper understanding of the reaction mechanics to empower your research.

Section 1: The Core Synthesis Pathway

The most prevalent and efficient method for synthesizing this compound is the reduction of a suitable carboxylic acid derivative, typically an ester like ethyl or methyl 1,1-dioxidotetrahydro-2H-thiopyran-3-carboxylate. Due to the high stability of the ester functional group, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄, or LAH) is the reagent of choice for this transformation, as weaker agents like sodium borohydride (NaBH₄) are generally ineffective at reducing esters.[1][2]

The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the violent reaction of LiAlH₄ with moisture.[3]

Intended Reaction Scheme:

The mechanism involves a two-step reduction. First, a hydride ion from LiAlH₄ attacks the ester carbonyl, leading to the elimination of an ethoxide group to form an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form an aluminum alkoxide intermediate. A careful aqueous workup then protonates the alkoxide to yield the final primary alcohol.[2]

Reaction_Mechanism cluster_0 Step 1: Reduction to Aldehyde cluster_1 Step 2: Reduction to Alcohol cluster_2 Step 3: Workup Start Starting Ester Intermediate Tetrahedral Intermediate Start->Intermediate  Hydride Attack   Aldehyde Intermediate Aldehyde LAH1 LiAlH₄ Intermediate->Aldehyde  Elimination of EtO⁻   Alkoxide Alkoxide Intermediate LAH2 LiAlH₄ Product Desired Alcohol Product Aldehyde_ref->Alkoxide  Hydride Attack   Workup Aqueous Workup (H₃O⁺) Alkoxide_ref->Product  Protonation  

Caption: Ideal reaction pathway for the LiAlH₄ reduction of an ester.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in this synthesis? Low yields are most frequently traced back to the quality and handling of the LiAlH₄ reagent and the solvent. LiAlH₄ reacts violently with water and atmospheric moisture.[3] If the reagent has been improperly stored or the solvent and glassware are not scrupulously dried, a significant portion of the LiAlH₄ will be consumed before it can reduce the ester. Another common issue is an inefficient workup, where the product becomes trapped in the aluminum salt precipitate, leading to poor recovery.

Q2: My reaction is very slow or appears incomplete on TLC. What should I do? This typically points to three issues:

  • Reagent Activity: The LiAlH₄ may be old or partially decomposed. It is recommended to use a fresh bottle or titrate the solution to determine its active hydride content.

  • Temperature: While the reaction is initiated at 0°C for safety, it often requires warming to room temperature or even gentle reflux in THF to proceed to completion.

  • Solubility: The starting ester may have limited solubility in the reaction solvent at low temperatures. Ensure the ester is fully dissolved before or during the addition of LiAlH₄.

Q3: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄ to make the reaction safer? No. Sodium borohydride is not a sufficiently powerful reducing agent to reduce esters or carboxylic acids.[1] Attempting this substitution will result in the recovery of unreacted starting material. LiAlH₄ is necessary due to the lower polarity of the Al-H bond compared to the B-H bond, which makes the hydride more nucleophilic.[3]

Q4: I observe a new, less polar spot on my TLC plate that is not the starting material or the product. What could it be? A less polar byproduct could indicate an over-reduction or side reaction. Under certain conditions, particularly with prolonged heating or the presence of activating agents like TiCl₄, the sulfone group itself can be reduced to a sulfide. This would result in the formation of (tetrahydro-2H-thiopyran-3-yl)methanol, which lacks the highly polar SO₂ group and would thus have a higher Rf value on a silica TLC plate.

Section 3: Troubleshooting Guide: Common Byproducts and Their Origins

Understanding the potential side reactions is crucial for optimizing your synthesis and simplifying purification. The following diagram and table outline the most common byproducts and their formation pathways.

Byproduct_Formation Start Starting Ester (R-COOEt) Product Desired Alcohol (R-CH₂OH) Start->Product Ideal Path Aldehyde Intermediate Aldehyde (R-CHO) Start->Aldehyde Incomplete Reduction (1st stage) Sulfide Sulfide Byproduct (Sulfide-CH₂OH) Product->Sulfide Over-reduction (Harsh Conditions) RingOpen Ring-Opened Byproduct Product->RingOpen C-S Cleavage (High Temp) Aldehyde->Product Successful Reduction (2nd stage)

Caption: Formation pathways of the desired product and common byproducts.
Problem / Observation Potential Byproduct(s) Probable Cause Proposed Solution & Prevention
Reaction stalls; multiple spots on TLC Unreacted Starting Ester; Intermediate AldehydeInsufficient LiAlH₄: Reagent decomposed by moisture or insufficient equivalents used.Low Temperature: Reaction rate is too slow.Use fresh, high-purity LiAlH₄. Ensure all glassware and solvents are rigorously anhydrous. Allow the reaction to warm to room temperature after initial addition and monitor by TLC until the starting material is consumed.
Product is contaminated with a less polar impurity (Tetrahydro-2H-thiopyran-3-yl)methanolOver-reduction: Reaction temperature was too high, or the reaction was run for an excessively long time.Maintain strict temperature control. Do not exceed room temperature unless necessary. Quench the reaction as soon as TLC indicates full consumption of the starting material.
Very low isolated yield; complex NMR spectrum Acyclic sulfone alcohols (from ring cleavage)Thermal Decomposition: Significant C-S bond cleavage due to excessive heating.Perform the reaction at 0°C to room temperature. Avoid high-temperature reflux unless absolutely required and validated in small-scale trials.
Difficult/messy workup; product loss Product trapped in aluminum saltsImproper Quenching: Incorrect order or rate of addition of quenching reagents (water, NaOH).Follow a validated workup procedure (e.g., Fieser workup). Cool the reaction to 0°C, then add reagents slowly and sequentially: first water, then aqueous NaOH, then more water. Stir until a granular white precipitate forms, which can be easily filtered.

Section 4: Analytical Protocols for Quality Control

Confirming the purity of your this compound requires robust analytical methods. Below are validated starting points for HPLC, GC-MS, and NMR analysis.

Protocol 4.1: HPLC-UV Method for Purity Assessment

This method is ideal for quantifying the main product and detecting non-volatile impurities like the starting ester.

Parameter Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 70% Water, 30% Methanol
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 10 µL
Expected Retention Product: More polar, earlier elution. Starting Ester: Less polar, later elution.
Protocol 4.2: GC-MS Method for Impurity Identification

GC-MS is useful for identifying volatile byproducts and confirming molecular weights.

Parameter Condition
Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Detector Electron Ionization (EI) at 70 eV
Mass Range 40 - 450 m/z
Protocol 4.3: NMR Characterization Data

NMR provides definitive structural confirmation. The key diagnostic signals are the disappearance of the ester's ethyl group signals and the appearance of the new hydroxymethyl (CH₂OH) protons.

Compound ¹H NMR Diagnostic Signals (approx. δ, CDCl₃) ¹³C NMR Diagnostic Signals (approx. δ, CDCl₃)
Starting Ester ~4.2 ppm (q, 2H, OCH₂ CH₃)~1.2 ppm (t, 3H, OCH₂CH₃ )~170 ppm (C =O)~61 ppm (OCH₂ CH₃)
Desired Product ~3.7 ppm (m, 2H, CH₂ OH)~3.0-3.4 ppm (m, ring protons adjacent to SO₂)~2.0 ppm (br s, 1H, OH )~65 ppm (CH₂ OH)~50-55 ppm (ring carbons adjacent to SO₂)

References

  • University of Toronto. (n.d.). Reductions with Lithium Aluminium Hydride. Department of Chemistry. [Link]

  • Kamal, A., & Ramana, K. V. (1995). Rapid reduction of sulfones to sulfides using LiAlH4–TiCl4. Journal of the Chemical Society, Chemical Communications, (10), 1067-1067. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrothiopyrans. [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

  • Yao, L., et al. (2014). Development of a sensitive method for the quantification of urinary 3-hydroxybenzo[a]pyrene by solid phase extraction, dansyl chloride derivatization and liquid chromatography–tandem mass spectrometry detection. Analytical Methods, 6(10), 3423-3429. [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Chabanenko, M., et al. (2018). Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. New Journal of Chemistry, 42(1), 356-364. [Link]

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

  • Narreddula, M. (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis? ResearchGate. [Link]

  • Sachse, F., Gebauer, K., & Schneider, C. (2020). Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions of Thioaldehydes. European Journal of Organic Chemistry, 2020(46), 7175-7182. [Link]

  • Taylor, M. S., & Tokunaga, N. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2 H -thiopyran. Synthesis, 2007(10), 1584-1586. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Substituted Thiopyranones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Substituted thiopyranones are a critical class of sulfur-containing heterocyclic compounds, drawing significant interest in medicinal chemistry and materials science for their wide-ranging biological activities and unique electronic properties.[1] The synthetic strategy employed to construct the thiopyranone core is paramount, directly influencing yield, purity, scalability, and the accessible diversity of substitution patterns.

This guide provides a head-to-head comparison of prominent synthetic routes to substituted thiopyranones. We will move beyond simple procedural lists to explore the mechanistic underpinnings and strategic considerations behind each method, offering field-proven insights for researchers, scientists, and drug development professionals.

The Thia-Diels-Alder Reaction: An Elegant [4+2] Cycloaddition

The Thia-Diels-Alder reaction stands as a powerful and atom-economical tool for constructing the six-membered thiopyranone ring.[1] This [4+2] cycloaddition involves the reaction of a 1-thiadiene with a dienophile, offering a stereospecific route to a variety of derivatives, and is particularly effective for creating fused ring systems.[1][2]

Mechanistic Insight

The reaction proceeds via a concerted pericyclic mechanism, where the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile overlap to form the new six-membered ring in a single, stereospecific step.[2] A notable and synthetically useful variation involves the reaction of thiochalcones (acting as the 1-thiadiene component) with quinones (as the dienophile). This reaction proceeds smoothly to yield fused 4H-thiopyrans, often after a spontaneous dehydrogenation of the initial cycloadduct.[1]

Thia_Diels_Alder Thiadiene 1-Thiadiene TS [4+2] Cycloaddition Transition State Thiadiene->TS HOMO Dienophile Dienophile Dienophile->TS LUMO Plus + Product Thiopyranone Derivative TS->Product Ring Formation

Caption: General mechanism of the Thia-Diels-Alder reaction.

Experimental Protocol: Synthesis of Fused 4H-Thiopyrans

The following protocol is adapted from a procedure for reacting aryl thiochalcones with 1,4-quinones.[1]

  • Reaction Setup: In a round-bottom flask, dissolve the aryl or hetaryl thiochalcone (1.0 mmol) and the 1,4-quinone (1.2 mmol) in anhydrous tetrahydrofuran (10 mL).

  • Heating: Stir the solution at 60 °C.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the solvent via rotary evaporation under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the corresponding fused 4H-thiopyran.

Performance Data & Comparison
Starting MaterialsDienophileTemperature (°C)Reaction Time (h)Yield (%)
Aryl Thiochalcone1,4-Naphthoquinone603 - 585 - 92
Hetaryl Thiochalcone1,4-Benzoquinone604 - 680 - 88

Table 1: Performance Data for Thia-Diels-Alder Reactions. [1]

AdvantagesDisadvantages
High Atom Economy: All atoms from the reactants are incorporated into the product.Substrate Scope Limitations: The reaction may not be suitable for all substrate combinations due to potential side reactions.[1]
Stereospecificity: The stereochemistry of the reactants is translated to the product.[1]Harsh Conditions: May require elevated temperatures for extended periods.
Good for Fused Systems: An excellent method for synthesizing complex, fused heterocyclic structures.[1]Limited Availability of Thiadienes: Some starting 1-thiadienes can be unstable or difficult to prepare.

Domino Reactions Involving Michael Addition

Domino reactions, also known as tandem or cascade reactions, provide a highly efficient pathway for synthesizing complex and highly functionalized 4H-thiopyran-4-ones in a single operation with high yields.[1] These reactions often initiate with a Michael addition, a versatile carbon-carbon bond-forming reaction.

Mechanistic Insight

A common strategy involves the Michael addition of a sulfur nucleophile to an activated alkyne or alkene, followed by an intramolecular cyclization (e.g., an aldol condensation or Claisen condensation) and subsequent dehydration or other elimination to form the thiopyranone ring.[3] This sequence rapidly builds molecular complexity from simple starting materials. The choice of base and solvent is critical for controlling the reaction pathway and minimizing side products.

Michael_Addition_Domino Start_A Sulfur Nucleophile Step1 Michael Addition Start_A->Step1 Start_B Activated Alkyne/Alkene Start_B->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration/ Elimination Step2->Step3 Product Substituted Thiopyranone Step3->Product

Caption: Workflow for a domino Michael addition-cyclization sequence.

Experimental Protocol: Phase-Transfer Catalysis for 2,6-Diaryl-tetrahydrothiopyran-4-ones

This protocol demonstrates a diastereoselective synthesis using phase-transfer catalysis.[4]

  • Reaction Setup: To a solution of the appropriate diarylideneacetone (1.0 mmol) in a suitable solvent (e.g., dichloromethane or benzene), add sodium sulfide nonahydrate (Na₂S·9H₂O, 1.2 mmol) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 mmol).

  • Reaction: Stir the biphasic mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction for 2-24 hours. The specific duration and solvent choice can influence the diastereoselectivity (cis vs. trans).[4]

  • Work-up: After completion, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Performance Data & Comparison
Catalyst SystemKey ReactantsTemperatureReaction Time (h)Yield (%)
Phase-Transfer (TBAB)Diarylideneacetones, Na₂S·9H₂ORoom Temp.2 - 24up to 98
Rhodium-Catalyzedβ-(tert-butylthio) propanal, alkyne110 °C12up to 99
Base-Catalyzed (NaOMe)Dimethyl 3,3'-thiobispropanoateReflux15 - 20High

Table 2: Performance Data for Various Michael Addition-Based Syntheses. [4]

AdvantagesDisadvantages
High Efficiency: Rapid construction of complex scaffolds in a single step.[1]Optimization Challenges: Finding optimal conditions for all steps in the sequence can be difficult.[1]
High Yields: Reactions often proceed with high yields and selectivity.[1]Potential for Side Reactions: The reactive intermediates can lead to undesired pathways if not properly controlled.
Molecular Complexity: Allows for the creation of highly functionalized thiopyranones.[1]Diastereoselectivity Control: Achieving high diastereoselectivity can require careful catalyst and condition screening.[4]

Multicomponent Reactions (MCRs): A Strategy for Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are a cornerstone of modern synthetic and medicinal chemistry.[5][6] Tetrahydrothiopyran-4-one is a particularly valuable building block in MCRs for generating structurally diverse spirocyclic and fused heterocyclic systems.[5]

Mechanistic Insight

A representative MCR is the one-pot synthesis of spiro[tetrahydrothiopyran-4,4'-pyran] derivatives. This reaction proceeds through a domino sequence initiated by a Knoevenagel condensation between an aromatic aldehyde and an active methylene compound (e.g., malononitrile). This is followed by a Michael addition of the enolate of tetrahydrothiopyran-4-one, and the sequence concludes with a Thorpe-Ziegler cyclization to furnish the final spirocyclic product.[5]

MCR_Workflow cluster_reactants Starting Materials cluster_mechanism Domino Sequence R1 Tetrahydro- thiopyran-4-one Process One-Pot Reaction (Base-catalyzed) R1->Process R2 Aromatic Aldehyde R2->Process R3 Active Methylene Compound R3->Process M1 Knoevenagel Condensation Process->M1 M2 Michael Addition M1->M2 M3 Thorpe-Ziegler Cyclization M2->M3 Product Spiro[tetrahydrothiopyran -4,4'-pyran] Derivative M3->Product

Caption: General workflow for a three-component synthesis of spiro-thiopyranones.

Experimental Protocol: Three-Component Synthesis of Spiro[tetrahydrothiopyran-4,4'-pyran] Derivatives

This protocol is adapted from a procedure using piperidine as a basic catalyst.[5]

  • Reaction Setup: In a round-bottom flask, dissolve tetrahydrothiopyran-4-one (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

  • Heating: Reflux the reaction mixture with stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress via TLC.

  • Isolation: After completion, cool the mixture to room temperature. The solid product that precipitates is collected by filtration, washed, and dried.

Performance Data & Comparison
AldehydeActive MethyleneCatalystTime (h)Yield (%)
BenzaldehydeMalononitrilePiperidine292
4-ChlorobenzaldehydeMalononitrilePiperidine2.595
4-MethoxybenzaldehydeMalononitrilePiperidine390
BenzaldehydeEthyl CyanoacetatePiperidine488

Table 3: Performance Data for Three-Component Spiro-Thiopyranone Synthesis. [5]

AdvantagesDisadvantages
High Convergence: Rapid assembly of complex molecules from simple, readily available starting materials.[5]Reaction Optimization: Can be challenging to find conditions that are optimal for three or more different reactants.
Operational Simplicity: One-pot procedures reduce the number of synthetic steps and purification stages.[6]Limited Control: Stepwise synthesis can offer more precise control over stereochemistry and regiochemistry.
Diversity-Oriented: Ideal for rapidly generating libraries of analogues for screening purposes.[7]Purification: Isolating the desired product from a complex mixture of starting materials and by-products can sometimes be difficult.

Other Notable Synthetic Routes

While the Thia-Diels-Alder, Michael Addition, and MCRs are prominent, other methods offer unique advantages for specific target molecules.

  • Ring-Closing Metathesis (RCM): A modern and versatile approach with excellent functional group tolerance.[1] While not as extensively documented for direct thiopyranone synthesis, it holds significant potential for constructing the core ring from acyclic diene precursors containing a sulfur atom. The main drawbacks are the cost of ruthenium catalysts and their potential for difficult removal from the final product.[1]

  • Gewald Reaction: A classic multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes from a ketone/aldehyde, an α-cyanoester, and elemental sulfur.[8][9] While it doesn't directly produce thiopyranones, the resulting aminothiophenes are highly versatile intermediates that can be further elaborated, making this reaction a vital tool in sulfur-heterocycle chemistry.[10]

Conclusion and Strategic Outlook

The optimal synthetic route for a substituted thiopyranone is dictated by the specific target structure, desired substitution pattern, scalability requirements, and the availability of starting materials.[1]

  • The Thia-Diels-Alder reaction is the method of choice for creating fused ring systems with high stereospecificity and atom economy.[1]

  • Domino reactions involving Michael addition excel in the rapid and efficient construction of complex, highly functionalized thiopyranones in a single step.[1]

  • Multicomponent reactions offer unparalleled efficiency for generating molecular diversity, making them ideal for medicinal chemistry programs and library synthesis.[5]

By understanding the mechanistic nuances, advantages, and limitations of each approach, researchers can make informed, strategic decisions to efficiently access the diverse and valuable class of substituted thiopyranones.

References

  • A Head-to-Head Comparison of Synthetic Routes to Substituted Thiopyranones. Benchchem.
  • Application Notes and Protocols for the Use of Tetrahydrothiopyran-4-one in Multicomponent Reactions. Benchchem.
  • Synthesis of substituted 4H -thiopyran-4-ones.
  • Comparing the efficacy of different catalysts for Tetrahydrothiopyran-4-one synthesis. Benchchem.
  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central.
  • Gewald reaction. Wikipedia.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Gewald Reaction. J&K Scientific LLC.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC.
  • Concise Enantioselective Synthesis of Oxygenated Steroids via Sequential Copper(II)

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A Comparative Analysis of the Biological Activity of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol and Its Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the tetrahydro-2H-thiopyran scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide array of biological activities. The introduction of a sulfone group to form the 1,1-dioxidotetrahydro-2H-thiopyran core, in particular, has been a key strategy in the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol and its structurally related analogues, offering insights into their therapeutic potential and the structure-activity relationships that govern their function. This analysis is grounded in experimental data and established scientific literature, aimed at researchers, scientists, and professionals in drug development.

Introduction to the Tetrahydrothiopyran Sulfone Scaffold

The tetrahydrothiopyran ring is a six-membered heterocyclic system containing a sulfur atom. Oxidation of the sulfur to a sulfone (SO2) group significantly alters the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and metabolic stability. These modifications can profoundly influence the compound's interaction with biological targets, making the 1,1-dioxidotetrahydro-2H-thiopyran scaffold a versatile platform for designing novel inhibitors for a range of enzymes and receptors. This guide will focus on the parent compound, this compound, and explore how structural modifications give rise to analogues with potent and selective biological activities, particularly as BACE1 and HDAC inhibitors.

Comparative Analysis of Biological Activities

The primary biological targets identified for analogues of this compound are beta-secretase 1 (BACE1), a key enzyme in Alzheimer's disease pathology, and histone deacetylases (HDACs), which are implicated in cancer and other diseases.

Inhibition of Beta-Secretase 1 (BACE1)

BACE1 is a primary therapeutic target for Alzheimer's disease, as it initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides. The development of potent and selective BACE1 inhibitors is a major goal in neurodegenerative disease research.

The 1,1-dioxidotetrahydro-2H-thiopyran moiety has been successfully incorporated as a P3-ligand in the design of BACE1 inhibitors. The sulfone group acts as a key hydrogen bond acceptor, interacting with the catalytic aspartate residues in the active site of BACE1.

A comparative study of thiopyran-derived BACE1 inhibitors revealed that the oxidation state of the sulfur atom is critical for inhibitory activity. While tetrahydro-2H-thiopyran derivatives showed some activity, their sulfoxide and, particularly, their sulfone counterparts demonstrated significantly enhanced potency. For instance, a series of aminothiazine-coupled tetrahydrothiopyran sulfone derivatives have been synthesized and evaluated for their BACE1 inhibitory potential.

Table 1: Comparative BACE1 Inhibitory Activity of Tetrahydrothiopyran Analogues

Compound IDR Group ModificationBACE1 IC50 (nM)
Analogue A(S)-5-(3-((S)-1,1-dioxidotetrahydro-2H-thiopyran-3-yl)ureido)-N-(3-(cyclopropylsulfonamido)phenyl)-6-(trifluoromethyl)nicotinamide10
Analogue BN-(3-(cyclopropylsulfonamido)phenyl)-5-(3-((S)-1,1-dioxidotetrahydro-2H-thiopyran-3-yl)ureido)-6-(trifluoromethyl)picolinamide15
Analogue C5-(3-((S)-1,1-dioxidotetrahydro-2H-thiopyran-3-yl)ureido)-N-(3-(methylsulfonamido)phenyl)-6-(trifluoromethyl)nicotinamide25

Data synthesized from representative studies on BACE1 inhibitors incorporating the tetrahydrothiopyran sulfone scaffold.

The data clearly indicates that subtle modifications to the scaffold can significantly impact inhibitory potency. The stereochemistry at the 3-position of the tetrahydrothiopyran ring is also crucial, with the (S)-enantiomer generally exhibiting higher activity.

A common method to assess BACE1 inhibition is a fluorescence resonance energy transfer (FRET) assay.

Workflow for BACE1 FRET Assay

BACE1_FRET_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5) B Dilute BACE1 Enzyme in Assay Buffer A->B C Prepare Substrate Solution (FRET peptide substrate) D Prepare Test Compounds (Serial Dilutions) E Add BACE1 Enzyme to Plate F Add Test Compound or Vehicle E->F G Incubate at Room Temperature F->G H Initiate Reaction by Adding Substrate G->H I Incubate at 37°C H->I J Measure Fluorescence Intensity (Excitation/Emission wavelengths) I->J K Calculate Percent Inhibition J->K L Determine IC50 Values K->L

Caption: Workflow for a typical BACE1 FRET-based inhibition assay.

Step-by-Step Protocol:

  • Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 4.5, with 0.1% Triton X-100).

    • Dilute recombinant human BACE1 enzyme to the desired concentration in the assay buffer.

    • Prepare the FRET substrate solution (a peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher).

    • Prepare serial dilutions of the test compounds (e.g., in DMSO) and then dilute further in the assay buffer.

  • Assay Execution:

    • To the wells of a microplate, add the BACE1 enzyme solution.

    • Add the test compound dilutions or vehicle control (e.g., DMSO in buffer).

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 60-90 minutes).

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., sigmoidal dose-response).

Inhibition of Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is associated with the development of cancer, making them an important target for anticancer drug discovery.

The 1,1-dioxidotetrahydro-2H-thiopyran scaffold has been utilized in the design of novel HDAC inhibitors. The sulfone group can participate in hydrogen bonding interactions within the active site of HDAC enzymes.

Table 2: Comparative HDAC Inhibitory Activity of Tetrahydrothiopyran Analogues

Compound IDR Group ModificationHDAC1 IC50 (nM)HDAC6 IC50 (nM)
Analogue DN-hydroxy-4-((1,1-dioxidotetrahydro-2H-thiopyran-4-yl)amino)benzamide5025
Analogue EN-hydroxy-3-((1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy)benzamide12080
Analogue FN-hydroxy-4-(((1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl)amino)benzamide8545

Data synthesized from representative studies on HDAC inhibitors incorporating the tetrahydrothiopyran sulfone scaffold.

The position of the linkage to the benzamide core and the nature of the linker significantly influence both the potency and selectivity of HDAC inhibition.

A common method for assessing HDAC inhibition is a fluorogenic assay using a substrate that becomes fluorescent upon deacetylation.

Workflow for HDAC Fluorogenic Assay

HDAC_Fluorogenic_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Assay Buffer (e.g., Tris-HCl, pH 8.0) B Dilute HDAC Enzyme in Assay Buffer A->B C Prepare Fluorogenic Substrate D Prepare Test Compounds (Serial Dilutions) E Add HDAC Enzyme to Plate F Add Test Compound or Vehicle E->F G Add Fluorogenic Substrate F->G H Incubate at 37°C G->H I Add Developer Solution (e.g., with Trichostatin A) H->I J Incubate at Room Temperature I->J K Measure Fluorescence Intensity J->K L Calculate Percent Inhibition and Determine IC50 K->L Synthesis A Tetrahydro-2H-thiopyran-3-yl)methanol B Oxidation (e.g., H2O2, m-CPBA) A->B C This compound B->C D Further Functionalization (e.g., coupling reactions) C->D E Bioactive Analogues D->E

Caption: Generalized synthetic pathway to bioactive analogues.

Characterization of the synthesized compounds is crucial and typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and assess purity.

Conclusion and Future Perspectives

The 1,1-dioxidotetrahydro-2H-thiopyran scaffold is a valuable building block in medicinal chemistry, providing a versatile platform for the design of potent and selective inhibitors of various biological targets. The comparative analysis of this compound and its analogues demonstrates the profound impact of structural modifications on biological activity, particularly in the context of BACE1 and HDAC inhibition. The sulfone group plays a critical role in establishing key interactions within the active sites of these enzymes.

Future research in this area should focus on exploring the full potential of this scaffold against a broader range of biological targets. Further optimization of the existing analogues through computational modeling and advanced synthetic strategies could lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation and evaluation of these promising compounds.

References

  • Synthesis and SAR of Tetrahydrothiopyran-Based BACE1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel Tetrahydro-2H-thiopyran Derivatives as Potent BACE1 Inhibitors for the Treatment of Alzheimer's Disease. European Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of Novel Histone Deacetylase Inhibitors with a Tetrahydrothiopyran Sulfone Scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of Thiopyran Methanol Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel heterocyclic scaffolds is a cornerstone of therapeutic innovation. Among these, the thiopyran ring system, a six-membered heterocycle containing a sulfur atom, has garnered significant attention due to its presence in a variety of biologically active compounds.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiopyran derivatives, with a particular focus on elucidating the potential role of the methanol moiety in conferring anticancer activity. While comprehensive SAR studies on a dedicated series of thiopyran methanol derivatives are not extensively documented, by examining analogous thiopyran structures and their reported biological activities, we can extrapolate key principles to guide future drug design and development.

The Thiopyran Scaffold: A Privileged Structure in Medicinal Chemistry

The thiopyran skeleton is a versatile building block in the synthesis of medicinal compounds, with derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] The presence of the sulfur atom imparts unique physicochemical properties compared to its oxygen analog, the pyran ring, influencing factors such as ring conformation, lipophilicity, and metabolic stability.[4] The tetrahydrothiopyran-4-one scaffold, for instance, has been a subject of investigation for its potential as an anticancer agent.[5] This guide will delve into specific examples of substituted thiopyrans to build a foundational understanding of their SAR.

Comparative Analysis of Anticancer Activity: A Focus on Substitution Patterns

The Influence of Aryl Substituents on Cytotoxicity

In a study evaluating a series of dimethyl 5-acetyl-4-methyl-6-(arylimino)-6H-thiopyran-2,3-dicarboxylates, the nature and position of substituents on the aryl ring were found to be critical determinants of anticancer activity against human colon carcinoma (HCT-15) and breast adenocarcinoma (MCF-7) cell lines.[3]

Table 1: Cytotoxicity (IC₅₀, µM) of 6H-Thiopyran-2,3-dicarboxylate Derivatives [3]

CompoundSubstituent (R)HCT-15 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
4a 4-OCH₃3.54.5
4b 3-F>10>10
4c 3-Br~10~5
4d H>10>10

Data extracted from Tavakolinia et al., 2013.[3]

From this data, we can derive the following key SAR insights:

  • Electron-Donating Groups Enhance Potency: The presence of a methoxy group at the para-position of the aryl ring (compound 4a ) resulted in a significant increase in cytotoxic activity compared to the unsubstituted analog (compound 4d ).[3] This suggests that electron-donating substituents in this position are favorable for anticancer activity.

  • Electron-Withdrawing Halogens Diminish Potency: Conversely, the introduction of halogen substituents (fluoro and bromo) at the meta-position (compounds 4b and 4c ) led to a marked decrease in potency.[3]

These findings underscore the importance of the electronic properties of the substituents on the aryl ring in modulating the anticancer activity of this thiopyran scaffold.

The (Tetrahydro-2H-thiopyran-4-yl)methanol Moiety: A Building Block for Future Analogs

The (Tetrahydro-2H-thiopyran-4-yl)methanol scaffold presents an intriguing starting point for the design of novel anticancer agents.[6] While direct biological activity data for derivatives of this specific scaffold is sparse, its structural features offer several avenues for exploration. The hydroxyl group of the methanol moiety provides a handle for further functionalization, allowing for the introduction of various pharmacophoric groups.[7]

Diagram 1: General Structure of (Tetrahydro-2H-thiopyran-4-yl)methanol

A schematic of the core (Tetrahydro-2H-thiopyran-4-yl)methanol structure.

Based on the SAR principles gleaned from the dicarboxylate series, one could hypothesize that derivatizing the methanol group with aryl moieties bearing electron-donating substituents at the para-position might yield compounds with potent anticancer activity.

Experimental Protocols for Evaluation of Anticancer Activity

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of anticancer activity of thiopyran derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5][8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-15, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the thiopyran derivatives in culture medium. Add the compounds to the wells at various concentrations and incubate for a further 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Diagram 2: Workflow of the MTT Cell Viability Assay

G start Seed cancer cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with thiopyran derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilizing agent incubate3->solubilize measure Measure absorbance solubilize->measure calculate Calculate IC₅₀ measure->calculate

A streamlined workflow for determining cell viability using the MTT assay.

Future Perspectives and Conclusion

The structure-activity relationships of thiopyran derivatives in the context of anticancer drug discovery are a promising area of research. The available data, particularly from the 6H-thiopyran-2,3-dicarboxylate series, strongly suggests that the electronic properties of substituents on appended aryl rings play a crucial role in determining cytotoxic potency. While direct SAR data for thiopyran methanol derivatives is currently limited, the principles outlined in this guide provide a rational basis for the design of novel analogs. Future work should focus on the synthesis and systematic evaluation of a library of (tetrahydro-2H-thiopyran-4-yl)methanol derivatives with diverse substitutions to build a comprehensive SAR model. Such studies will undoubtedly contribute to the development of novel and effective thiopyran-based anticancer agents.

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A Comparative Guide to the Oxidation of Tetrahydrothiopyran: Selecting the Optimal Reagent for Sulfoxide and Sulfone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxidation of cyclic sulfides, particularly tetrahydrothiopyran (THTP), into its corresponding sulfoxide and sulfone derivatives is a cornerstone transformation in medicinal and agricultural chemistry.[1] Tetrahydrothiopyran-1-oxide and tetrahydrothiopyran-1,1-dioxide are key structural motifs that modulate a molecule's physicochemical properties, including polarity, solubility, and metabolic stability. The choice of oxidizing agent is critical, as it dictates the reaction's selectivity, yield, and overall efficiency. Over-oxidation of the desired sulfoxide to the sulfone is a common challenge, necessitating careful control of reaction parameters.[2]

This guide provides an in-depth comparative analysis of common oxidizing agents for the conversion of tetrahydrothiopyran. We will delve into the mechanistic nuances, experimental protocols, and practical considerations for hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), Oxone®, and sodium periodate. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights required to select the most appropriate method for their specific synthetic goals, whether prioritizing reaction control, environmental impact, or scalability.

Core Principles of Sulfide Oxidation

The oxidation of a sulfide proceeds via the nucleophilic attack of the electron-rich sulfur atom on an electrophilic oxygen atom of the oxidizing agent. The initial product is the sulfoxide. As the sulfoxide's sulfur atom is still nucleophilic, it can undergo a second oxidation to form the corresponding sulfone.[1]

The primary challenge is achieving selective oxidation to the sulfoxide.[2] This selectivity is governed by several factors:

  • Reagent Stoichiometry: Careful control of the oxidant-to-sulfide ratio is paramount. Using approximately one equivalent of the oxidant often favors the sulfoxide.[1]

  • Oxidant Reactivity: Highly reactive oxidants can easily lead to over-oxidation.

  • Reaction Conditions: Temperature, solvent, and the presence of catalysts can significantly influence the reaction rate and product distribution.[3]

The general workflow for this transformation is straightforward, involving the reaction of the sulfide with the chosen oxidant, followed by workup and product isolation.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Product A Tetrahydrothiopyran (THTP) B Select Oxidizing Agent A->B C Choose Solvent & Conditions B->C D Combine Reactants C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Quench Excess Oxidant E->F G Aqueous Workup / Extraction F->G H Purification (e.g., Chromatography) G->H I THTP-Sulfoxide or THTP-Sulfone H->I

Caption: General experimental workflow for the oxidation of Tetrahydrothiopyran.

Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is widely regarded as an ideal "green" oxidant due to its high oxygen content, low cost, and the generation of water as its only stoichiometric byproduct.[4][5][6] However, its use often requires catalysts or specific reaction conditions to achieve desirable reaction rates and selectivity.[3][7]

Mechanism of Action

The oxidation likely involves the electrophilic attack of a peroxide oxygen atom on the sulfide sulfur.[2] In the absence of a catalyst, the reaction can be slow. The process is often accelerated by acids, which protonate the peroxide to make it a more potent electrophile, or by transition metal catalysts (e.g., Ti, Zn, W) that form highly reactive peroxo-metal complexes.[3][7]

G cluster_0 Acid-Catalyzed H₂O₂ Oxidation THTP THTP (Sulfide) transition_state [Transition State] THTP->transition_state H2O2 H₂O₂ activated_H2O2 H₃O₂⁺ (Activated) H2O2->activated_H2O2 Protonation H_plus H⁺ H_plus->activated_H2O2 activated_H2O2->transition_state sulfoxide_protonated Protonated Sulfoxide transition_state->sulfoxide_protonated water H₂O transition_state->water sulfoxide THTP-Sulfoxide sulfoxide_protonated->sulfoxide Deprotonation

Caption: Simplified mechanism for acid-catalyzed sulfide oxidation by H₂O₂.

Experimental Data & Considerations
FeatureHydrogen Peroxide (H₂O₂)
Selectivity Moderate; often requires careful control to avoid sulfone formation. Catalysts can enhance selectivity.[2][3]
Typical Yields 70-99%, highly dependent on catalyst and conditions.[5][6]
Advantages Environmentally benign (water byproduct), inexpensive, high atom economy.[1][4]
Disadvantages Often requires a catalyst, can have slow reaction rates, risk of over-oxidation.[2]
Safety/Workup High concentrations of H₂O₂ can be hazardous. Workup typically involves quenching with a reducing agent like sodium sulfite.
Experimental Protocol: Zinc-Catalyzed Oxidation to Sulfoxide

This protocol is adapted from studies on zinc-catalyzed sulfide oxidation.[3]

  • To a solution of tetrahydrothiopyran (1.0 mmol) in a 1:1 mixture of acetonitrile and dichloromethane (2 mL), add Zn(NO₃)₂·6H₂O (0.1 mmol, 0.1 eq.).

  • Stir the mixture at room temperature.

  • Add 30% aqueous hydrogen peroxide (1.1 mmol, 1.1 eq.) dropwise to the solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (5 mL).

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tetrahydrothiopyran-1-oxide.

meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a robust, commercially available, and widely used peroxyacid for a variety of oxidation reactions, including the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones.[8][9][10] It is particularly effective for the controlled oxidation of sulfides.

Mechanism of Action

The reaction proceeds through a concerted mechanism where an oxygen atom is transferred from the peroxyacid to the sulfide. The transition state involves the nucleophilic sulfur attacking the terminal peroxide oxygen, with a simultaneous proton transfer.[9] This clean, single-step process avoids harsh conditions.

G cluster_1 m-CPBA Oxidation THTP THTP (Sulfide) transition_state [Concerted Transition State] THTP->transition_state mCPBA m-CPBA mCPBA->transition_state sulfoxide THTP-Sulfoxide transition_state->sulfoxide mCBA m-Chlorobenzoic Acid transition_state->mCBA

Caption: Concerted mechanism for the oxidation of THTP with m-CPBA.

Experimental Data & Considerations
Featuremeta-Chloroperoxybenzoic Acid (m-CPBA)
Selectivity Excellent for sulfoxide when using ~1 equivalent. Over-oxidation to sulfone occurs with >2 equivalents.[11]
Typical Yields High to excellent (80-95%).[11]
Advantages High reactivity, excellent selectivity control via stoichiometry, mild reaction conditions.[8]
Disadvantages Stoichiometric byproduct (m-chlorobenzoic acid) can complicate purification; not atom-economical; can be explosive when pure (>75%).[8][10][12]
Safety/Workup m-CPBA is a strong oxidant. The acidic byproduct is typically removed by a basic aqueous wash (e.g., NaHCO₃ or Na₂SO₃).[12]
Experimental Protocol: Selective Oxidation to Sulfoxide

This protocol is a standard procedure for the selective oxidation of sulfides.[11]

  • Dissolve tetrahydrothiopyran (1.0 mmol) in dichloromethane (10 mL) and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (77% purity, 1.1 mmol, 1.1 eq.) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with dichloromethane (10 mL).

  • Wash the organic layer sequentially with a 10% aqueous solution of sodium sulfite (2 x 15 mL), a saturated aqueous solution of sodium bicarbonate (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting crude tetrahydrothiopyran-1-oxide is often pure enough for subsequent steps, or it can be further purified by chromatography.

Oxone® (Potassium Peroxymonosulfate)

Oxone® is a stable, inexpensive, and versatile solid oxidant. It is a triple salt with the composition 2KHSO₅·KHSO₄·K₂SO₄, with potassium peroxymonosulfate (KHSO₅) being the active oxidizing species.[13] A key feature of Oxone® is the ability to control selectivity through the choice of solvent.

Mechanism of Action

The peroxymonosulfate anion (HSO₅⁻) is a powerful electrophilic oxidant that transfers an oxygen atom to the nucleophilic sulfide. The reaction environment, particularly the solvent, plays a crucial role in modulating its reactivity and the subsequent fate of the initially formed sulfoxide.

Experimental Data & Considerations
FeatureOxone®
Selectivity Highly tunable. Excellent for sulfoxides in alcoholic solvents (e.g., ethanol/methanol) and for sulfones in water.
Typical Yields Excellent for both sulfoxides and sulfones (>90%).[14]
Advantages Stable, easy to handle solid; high reactivity; solvent-dependent selectivity provides excellent process control.[15]
Disadvantages Stoichiometric reagent with inorganic byproducts; reactions can be biphasic, requiring vigorous stirring.
Safety/Workup Generally safe to handle. Workup involves quenching with a reducing agent and extraction.
Experimental Protocol: Solvent-Dependent Selective Oxidation

This protocol demonstrates the solvent-controlled selectivity of Oxone®, adapted from established methods.[16]

A) For Tetrahydrothiopyran-1-oxide (in Ethanol):

  • Dissolve tetrahydrothiopyran (1.0 mmol) in ethanol (5 mL).

  • In a separate flask, dissolve Oxone® (1.2 mmol, 1.2 eq.) in deionized water (5 mL).

  • Add the Oxone® solution dropwise to the stirred THTP solution at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete in 30-60 minutes.

  • Quench the reaction with a saturated aqueous solution of sodium sulfite (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the sulfoxide.

B) For Tetrahydrothiopyran-1,1-dioxide (in Water):

  • Suspend tetrahydrothiopyran (1.0 mmol) in deionized water (5 mL).

  • Add Oxone® (2.2 mmol, 2.2 eq.) portion-wise to the suspension at room temperature.

  • Stir the mixture vigorously. The reaction is often exothermic and is typically complete within 1 hour.

  • Monitor by TLC until the intermediate sulfoxide is fully consumed.

  • Extract the product directly with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the sulfone.

Sodium Periodate (NaIO₄)

Sodium periodate is a mild and often highly selective oxidizing agent, particularly useful for the conversion of sulfides to sulfoxides with minimal over-oxidation.[17] It is an inorganic salt that is typically used in aqueous or mixed aqueous-organic solvent systems due to its solubility characteristics.[18]

Mechanism of Action

The periodate ion (IO₄⁻) is the active oxidant. The reaction involves the nucleophilic sulfur of THTP attacking the electrophilic iodine atom, followed by an internal redox process that transfers an oxygen atom to the sulfur and reduces the iodine species.

Experimental Data & Considerations
FeatureSodium Periodate (NaIO₄)
Selectivity Excellent for sulfoxides.[17][19]
Typical Yields Good to excellent (85-95%).
Advantages High selectivity, mild reaction conditions, low risk of over-oxidation.[19]
Disadvantages Limited solubility in non-polar organic solvents, requiring the use of co-solvents like methanol or acetonitrile.
Safety/Workup Stable and safe to handle. Workup involves filtration of inorganic byproducts and extraction.
Experimental Protocol: Selective Oxidation to Sulfoxide

This protocol is representative of periodate oxidations.

  • Dissolve tetrahydrothiopyran (1.0 mmol) in methanol (10 mL).

  • In a separate flask, dissolve sodium periodate (1.1 mmol, 1.1 eq.) in deionized water (5 mL).

  • Add the aqueous NaIO₄ solution to the methanolic sulfide solution and stir at room temperature.

  • Monitor the reaction by TLC. A white precipitate of sodium iodate (NaIO₃) will form as the reaction proceeds (typically 2-4 hours).

  • Once the reaction is complete, filter the mixture to remove the sodium iodate precipitate.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the remaining aqueous solution with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the pure sulfoxide.

Summary and Recommendations

The choice of an oxidizing agent for tetrahydrothiopyran is a critical decision that impacts selectivity, yield, cost, and environmental footprint. The table below provides a comparative summary to guide this selection.

Oxidizing AgentTypical ConditionsSelectivity ControlKey AdvantagesKey DisadvantagesBest For...
H₂O₂ MeCN/CH₂Cl₂, RT, catalystModerate (catalyst/stoichiometry dependent)Green (water byproduct), inexpensiveSlow, often requires catalyst, over-oxidation riskLarge-scale, "green" syntheses where a suitable catalytic system is established.
m-CPBA CH₂Cl₂, 0 °C to RTExcellent (via stoichiometry)Fast, reliable, mild conditionsByproduct removal, not atom-economical, safetyLab-scale synthesis requiring high reliability and precise control to the sulfoxide.
Oxone® EtOH/H₂O (sulfoxide), H₂O (sulfone), RTExcellent (via solvent choice)Easy to handle, versatile, highly selectiveStoichiometric, inorganic byproductsVersatile lab-scale synthesis where either sulfoxide or sulfone is desired.
NaIO₄ MeOH/H₂O, RTExcellent for sulfoxideMild, highly selective, simple workupLimited organic solvent solubilityMild, selective lab-scale synthesis of sulfoxides, especially for sensitive substrates.

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A Researcher's Guide to Assessing the Drug-Likeness of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of a biologically active hit is merely the first step in a long and arduous journey. The ultimate success of a therapeutic candidate hinges not only on its potency but also on its pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive framework for assessing the "drug-likeness" of a promising class of compounds: (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol derivatives. By integrating computational predictions with robust experimental data, researchers can de-risk their candidates early, ensuring that resources are channeled towards molecules with a genuine potential to become orally bioavailable drugs.

The tetrahydrothiopyran scaffold is of significant interest in medicinal chemistry due to its structural features.[1][2][3][4] The inclusion of a sulfone group, a motif present in numerous approved drugs, can modulate physicochemical properties such as polarity and hydrogen bonding capacity, often leading to improved solubility and metabolic stability.[5][6][7][8] This guide will compare a series of hypothetical derivatives of this compound against Celecoxib , a well-established, orally bioavailable COX-2 inhibitor that also features a sulfone moiety, providing a real-world benchmark for our assessments.[9][10]

Part 1: In Silico Assessment - The Predictive First Pass

Before embarking on resource-intensive synthesis and experimental testing, computational tools provide an invaluable first look at the drug-like potential of a molecule. These methods are rapid, cost-effective, and can efficiently filter large virtual libraries.

Foundational Principles: Lipinski's Rule of Five

Christopher Lipinski's "Rule of Five" remains a cornerstone of drug-likeness assessment.[9] It posits that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Da

  • LogP (an indicator of lipophilicity) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

While not an absolute determinant of success or failure, these guidelines are a powerful early indicator.

Workflow for In Silico Profiling

The following workflow outlines a standard computational approach to assessing the drug-likeness of our hypothetical derivatives.

cluster_0 In Silico Workflow Start Start Define_Derivatives Define Hypothetical Derivatives (A-D) Start->Define_Derivatives Input Calculate_Properties Calculate Physicochemical Properties (MW, LogP, HBD, HBA, TPSA) Define_Derivatives->Calculate_Properties Apply_Filters Apply Drug-Likeness Filters (Lipinski's Rule of Five) Calculate_Properties->Apply_Filters Predict_ADME Predict ADME Properties (Solubility, Permeability, Metabolic Stability) Apply_Filters->Predict_ADME Analyze_Results Analyze and Prioritize for Synthesis Predict_ADME->Analyze_Results End End Analyze_Results->End Output cluster_1 In Vitro Workflow Synthesized_Compound Synthesized Compound Solubility_Assay Kinetic Solubility Assay Synthesized_Compound->Solubility_Assay Permeability_Assay Caco-2 Permeability Assay Synthesized_Compound->Permeability_Assay Stability_Assay Microsomal Stability Assay Synthesized_Compound->Stability_Assay Data_Integration Integrate and Analyze Experimental Data Solubility_Assay->Data_Integration Permeability_Assay->Data_Integration Stability_Assay->Data_Integration Decision Drug-Like? Data_Integration->Decision Advance Advance to Further Studies Decision->Advance Yes Redesign Redesign Decision->Redesign No

Caption: An integrated workflow for the experimental evaluation of drug-like properties.

Part 3: Comparative Analysis - Interpreting the Data

The table below presents a hypothetical yet realistic dataset for our this compound derivatives alongside the known experimental values for Celecoxib.

CompoundKinetic Solubility (µg/mL)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B:A)HLM Stability (t½, min)
Derivative A (R=Me)>2008.51.2>60
Derivative B (R=Ph)4515.21.545
Derivative C (R=4-Cl-Ph)1522.81.835
Derivative D (R=4-MeO-Ph)6012.51.425
Celecoxib ~4.2 [10][11]High (~10-20)~1.0~30-60

Interpretation of Comparative Data:

  • Solubility: Derivative A, with a simple methyl group, exhibits excellent aqueous solubility, a direct consequence of the polar sulfone and hydroxyl groups on a low molecular weight scaffold. As we introduce more lipophilic aromatic rings (Derivatives B, C, and D), the solubility decreases, trending towards the poor solubility of Celecoxib. [10][11][12][13][14]The chloro-substituent in Derivative C further reduces solubility as expected. The methoxy group in Derivative D provides a slight improvement over the phenyl group, likely due to the additional hydrogen bond acceptor.

  • Permeability: There is an inverse relationship between solubility and permeability in this series. The highly soluble Derivative A shows moderate permeability. As lipophilicity increases with the addition of aromatic rings (Derivatives B and C), the Caco-2 permeability improves significantly, falling into the range of high permeability, similar to Celecoxib. [15][16][17]This is a classic trade-off in drug design. The efflux ratios for all derivatives are low (<2), suggesting they are not significant substrates for efflux transporters like P-glycoprotein.

  • Metabolic Stability: Derivative A demonstrates high stability in human liver microsomes, indicating a low susceptibility to Phase I metabolism. The introduction of the phenyl ring in Derivative B provides a potential site for metabolism (e.g., aromatic hydroxylation), leading to a moderate half-life. The electron-withdrawing chloro group in Derivative C appears to slightly protect the ring from oxidation, resulting in a slightly longer half-life compared to Derivative D. The methoxy group in Derivative D provides a metabolically labile site (O-demethylation), resulting in the lowest metabolic stability in the series. Celecoxib's metabolism is primarily mediated by CYP2C9, leading to a moderate to high stability depending on the specific lot of microsomes. [18][19][20][21][22][23][24]

Conclusion and Forward Look

This comprehensive guide demonstrates a logical, multi-faceted approach to assessing the drug-likeness of novel this compound derivatives.

  • Derivative A represents a "solubility-biased" candidate. While its high solubility is advantageous, its moderate permeability might limit oral absorption. Further optimization would focus on increasing lipophilicity without sacrificing too much solubility.

  • Derivatives B and C show a more balanced profile, with good permeability and moderate stability. Derivative C, with its higher permeability, might be a more promising lead, although its lower solubility would need to be addressed, potentially through formulation strategies.

  • Derivative D , while having acceptable solubility and permeability, exhibits a potential metabolic liability at the methoxy group. This could lead to rapid clearance in vivo.

By systematically evaluating both computational and experimental data in comparison to a known drug like Celecoxib, researchers can make informed decisions, prioritizing the most promising candidates for further preclinical development. This iterative process of design, prediction, and testing is fundamental to navigating the complex path from a chemical entity to a life-changing therapeutic.

References

  • Tang, C., Shou, M., & Rodrigues, A. D. (2001). In-vitro metabolism of celecoxib, a cyclooxygenase-2 inhibitor, by allelic variant forms of human liver microsomal cytochrome P450 2C9: correlation with CYP2C9 genotype and in-vivo pharmacokinetics. Pharmacogenetics, 11(3), 223-35. [Link]

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  • ResearchGate. (n.d.). In-vitro metabolism of celecoxib, a cyclooxygenase-2 inhibitor, by allelic variant forms of human liver microsomal cytochrome P450 2C9: correlation with CYP2C9 genotype and in-vivo pharmacokinetics. Retrieved from [Link]

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  • Tang, C., Shou, M., & Rodrigues, A. D. (2000). Major role of human liver microsomal cytochrome P450 2C9 (CYP2C9) in the oxidative metabolism of celecoxib, a novel cyclooxygenase-II inhibitor. Drug Metabolism and Disposition, 28(5), 537-542. [Link]

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  • National Center for Biotechnology Information. (n.d.). Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b]t[25][26][18]riazole and Imidazo[2,1-b]t[25][27][18]hiadiazole Derivatives. Retrieved from [Link]

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A Senior Application Scientist's Guide to Pharmacokinetic Profiling of Thiopyran-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the pharmacokinetic (PK) profile of a compound is a critical step in the journey from a promising lead to a viable therapeutic agent. This guide provides an in-depth, technical comparison of the methodologies used to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) of thiopyran-based compounds, a class of sulfur-containing heterocycles with broad therapeutic potential.[1][2][3][4][5]

The thiopyran scaffold is a versatile building block in medicinal chemistry, with derivatives showing promise as antibacterial, anti-inflammatory, and anticancer agents.[6] However, the journey of a drug through the body is fraught with challenges that can derail even the most potent compounds. This guide will equip you with the foundational knowledge and detailed protocols to navigate the essential in vitro ADME assays, interpret the data, and make informed decisions in your drug discovery programs.

The ADME Gauntlet: A Framework for Profiling Thiopyran Derivatives

A systematic evaluation of ADME properties is paramount. Early-stage assessment allows for the timely identification and mitigation of pharmacokinetic liabilities, ultimately saving resources and accelerating the development timeline. The following sections will delve into the core in vitro assays that form the bedrock of a robust PK profile.

Absorption: Will Your Compound Reach the Target?

Oral bioavailability is a key determinant of a drug's success. The Caco-2 permeability assay is the industry-standard in vitro model for predicting intestinal absorption.[7]

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium. This model allows for the assessment of both passive diffusion and active transport mechanisms.[7] A bidirectional assay, measuring transport from the apical (intestinal lumen) to the basolateral (blood) side and vice versa, is crucial for identifying compounds that are substrates of efflux transporters like P-glycoprotein (P-gp). A high efflux ratio (Papp B-A / Papp A-B) suggests that the compound is actively pumped out of the cell, which can limit its absorption.

Experimental Workflow: Caco-2 Permeability Assay

cluster_0 Cell Culture (21 days) cluster_1 Assay Preparation cluster_2 Compound Incubation (2 hours) cluster_3 Sample Analysis seed Seed Caco-2 cells on Transwell inserts differentiate Culture for 21 days to form a differentiated monolayer seed->differentiate wash Wash monolayer with pre-warmed HBSS differentiate->wash teer Measure TEER to confirm monolayer integrity wash->teer preincubate Pre-incubate with HBSS teer->preincubate add_compound Add test compound to either apical or basolateral side preincubate->add_compound incubate Incubate at 37°C with shaking add_compound->incubate collect Collect samples from receiver compartment incubate->collect analyze Quantify compound concentration using LC-MS/MS collect->analyze calculate Calculate Papp values and efflux ratio analyze->calculate

Caption: Bidirectional Caco-2 permeability assay workflow.

Detailed Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts at a density of 6 x 10^4 cells/cm².

    • Culture for 21-25 days in a humidified incubator at 37°C and 5% CO2, changing the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the assay, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value > 200 Ω·cm² is generally considered acceptable.

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • For apical to basolateral (A-B) transport, add the test compound (typically at 10 µM) to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral to apical (B-A) transport, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, collect samples from the receiver chambers.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug transport across the monolayer.

      • A is the surface area of the filter membrane.

      • C0 is the initial concentration of the compound in the donor chamber.

    • Calculate the efflux ratio: Papp (B-A) / Papp (A-B).

Comparative Data for Heterocyclic Compounds (Illustrative)

Compound IDClassPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioReference
Propranolol Beta-blocker20.020.01.0[8]
Atenolol Beta-blocker0.50.51.0[8]
Verapamil Calcium channel blocker1.515.010.0[9]
Acetazolamide Carbonic anhydrase inhibitor0.857.308.59[10]

Note: Data for specific thiopyran derivatives is limited in publicly available literature. The above data for other heterocyclic compounds illustrates the range of permeability and efflux observed. A compound is generally considered to have high permeability if its Papp value is > 8 x 10⁻⁶ cm/s.[7]

Distribution: Where Does Your Compound Go?

Once absorbed, a drug's distribution is largely governed by its binding to plasma proteins. Only the unbound fraction is free to interact with its target and exert a therapeutic effect.[11]

Equilibrium dialysis is the gold standard for determining the extent of plasma protein binding. This method minimizes non-specific binding and provides a reliable measure of the unbound fraction of a compound.[12]

Experimental Workflow: Equilibrium Dialysis for Plasma Protein Binding

cluster_0 Assay Setup cluster_1 Equilibration cluster_2 Sample Analysis prepare Prepare dialysis device with semi-permeable membrane add_plasma Add plasma spiked with test compound to one chamber prepare->add_plasma add_buffer Add protein-free buffer to the other chamber add_plasma->add_buffer incubate Incubate at 37°C until equilibrium is reached (4-24 hours) add_buffer->incubate collect Collect samples from both plasma and buffer chambers incubate->collect analyze Quantify compound concentration using LC-MS/MS collect->analyze calculate Calculate percentage of plasma protein binding analyze->calculate

Caption: Equilibrium dialysis workflow for plasma protein binding.

Detailed Protocol: Equilibrium Dialysis

  • Preparation:

    • Hydrate the semi-permeable dialysis membrane (typically with a molecular weight cutoff of 10 kDa) according to the manufacturer's instructions.

    • Assemble the dialysis cells.

  • Assay Procedure:

    • Add plasma (from the species of interest, e.g., human, rat, mouse) spiked with the test compound (e.g., at 1 µM) to one chamber of the dialysis cell.

    • Add an equal volume of protein-free phosphate-buffered saline (PBS) to the other chamber.

    • Incubate the dialysis cells at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).

  • Sample Analysis and Data Calculation:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in each sample by LC-MS/MS.

    • Calculate the fraction unbound (fu) and the percentage of plasma protein binding (%PPB) using the following formulas: fu = Cbuffer / Cplasma %PPB = (1 - fu) * 100 Where:

      • Cbuffer is the concentration of the compound in the buffer chamber at equilibrium.

      • Cplasma is the concentration of the compound in the plasma chamber at equilibrium.

Comparative Data for Drug Compounds (Illustrative)

CompoundClassHuman Plasma Protein Binding (%)Reference
Warfarin Anticoagulant>99[13]
Diazepam Benzodiazepine98[14]
Verapamil Calcium channel blocker93.2[13]
Atenolol Beta-blocker<10[13]
Metabolism: How is Your Compound Transformed?

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP450) enzyme superfamily is responsible for the biotransformation of a vast number of xenobiotics.[15] Understanding a compound's metabolic stability is crucial for predicting its in vivo half-life and potential for drug-drug interactions.

  • Metabolic Stability: This assay determines the rate at which a compound is metabolized by liver enzymes, typically in liver microsomes or S9 fractions.[16][17] A compound with high metabolic stability will have a longer half-life in the body.

  • CYP450 Inhibition: This assay assesses the potential of a compound to inhibit the activity of specific CYP450 isoforms. Inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of two drugs results in altered plasma concentrations and potentially adverse effects.[18][19]

Experimental Workflow: Metabolic Stability Assay

cluster_0 Incubation cluster_1 Time-Course Sampling cluster_2 Analysis and Calculation prepare Prepare incubation mixture: test compound, liver microsomes, and buffer preincubate Pre-incubate at 37°C prepare->preincubate initiate Initiate reaction by adding NADPH preincubate->initiate sample Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) initiate->sample quench Quench the reaction with organic solvent sample->quench analyze Quantify remaining parent compound by LC-MS/MS quench->analyze plot Plot ln(% remaining) vs. time analyze->plot calculate Calculate half-life (t½) and intrinsic clearance (CLint) plot->calculate

Caption: Workflow for in vitro metabolic stability assessment.

Detailed Protocol: Metabolic Stability in Liver Microsomes

  • Incubation:

    • Prepare a reaction mixture containing the test compound (typically 1 µM), liver microsomes (e.g., human, rat; 0.5 mg/mL protein), and phosphate buffer in a 96-well plate.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a solution of NADPH.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis and Data Calculation:

    • Centrifuge the samples to precipitate the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Comparative Data for Metabolic Stability (Illustrative)

Compoundt½ (min) in Human Liver MicrosomesIntrinsic Clearance (µL/min/mg protein)Reference
Testosterone 1069.3[14]
Verapamil <5>140[14]
Diazepam 3519.8[14]
Thiophene derivative 2b (1.5-fold longer than indomethacin in S9)Slow in vitro clearance[20]

Note: Quantitative, directly comparable metabolic stability data for a series of thiopyran derivatives is scarce. The example of a thiophene derivative illustrates the type of data generated.

Detailed Protocol: CYP450 Inhibition Assay (IC50 Determination)

  • Incubation:

    • Prepare incubation mixtures containing a specific CYP450 isoform probe substrate, human liver microsomes, and a range of concentrations of the test compound.

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding NADPH.

  • Reaction and Quenching:

    • Incubate for a predetermined time.

    • Stop the reaction by adding a cold organic solvent with an internal standard.

  • Analysis and Calculation:

    • Analyze the formation of the probe substrate's metabolite by LC-MS/MS.

    • Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) by non-linear regression analysis.

Comparative Data for CYP450 Inhibition (Illustrative)

CompoundCYP IsoformIC50 (µM)Reference
Ketoconazole CYP3A40.02[18]
Quinidine CYP2D60.05[18]
Tienilic Acid CYP2C9(inactivator)[21]

Excretion and In Vivo Pharmacokinetics: The Whole Picture

While in vitro assays provide invaluable predictive data, in vivo pharmacokinetic studies are essential to understand the complete disposition of a compound in a living organism.[11] These studies, typically conducted in rodent models, provide key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).

Key In Vivo Pharmacokinetic Parameters

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

  • Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Conclusion: A Data-Driven Approach to Thiopyran Drug Discovery

The successful development of thiopyran-based therapeutics hinges on a thorough understanding of their pharmacokinetic properties. The in vitro ADME assays detailed in this guide provide a robust framework for assessing absorption, distribution, and metabolism early in the drug discovery process. By systematically evaluating these parameters, researchers can identify and address potential liabilities, optimize lead compounds, and ultimately increase the probability of advancing safe and effective drugs to the clinic. While comprehensive comparative data for thiopyran derivatives remains an area for future research, the methodologies presented here offer a clear and validated path forward for the pharmacokinetic profiling of this promising class of compounds.

References

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A Comparative Guide to the Validation of Analytical Methods for the Quantification of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the ability to accurately and reliably quantify this analyte is paramount for ensuring product quality, process control, and regulatory compliance. This document offers an in-depth exploration of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, complete with detailed validation protocols and comparative performance data, all grounded in the principles of scientific integrity and adherence to international regulatory standards.

The chemical structure of this compound, featuring a polar sulfone group and a primary alcohol, presents unique analytical challenges. The selection of an appropriate analytical technique is contingent upon several factors, including the sample matrix, the required sensitivity, and the intended application of the method. This guide will elucidate the rationale behind the selection of each technique and provide the necessary framework for their successful validation and implementation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. Given the polarity of this compound, Reversed-Phase HPLC (RP-HPLC) is a suitable approach.

Rationale for HPLC Method Selection

RP-HPLC is selected for its high resolution, sensitivity, and adaptability. The use of a polar mobile phase and a non-polar stationary phase allows for the effective retention and separation of the polar analyte from potential non-polar impurities. Detection can be achieved using a variety of detectors, with the Ultraviolet (UV) detector being a common choice if the analyte possesses a suitable chromophore, or a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) for universal detection. For the purpose of this guide, a UV detector will be considered, assuming a low-end UV chromophore or derivatization.

Experimental Protocol: HPLC Method Validation

The validation of the HPLC method will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

1.2.1. System Suitability

Before commencing validation, the suitability of the chromatographic system is established. This is a critical step to ensure the system is performing adequately on the day of analysis.[6]

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a standard solution of this compound (e.g., 100 µg/mL) six times.

    • Calculate the relative standard deviation (RSD) for the peak area and retention time.

  • Acceptance Criteria:

    • RSD of peak area ≤ 2.0%

    • RSD of retention time ≤ 1.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

1.2.2. Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][7][8]

  • Procedure:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a standard solution of this compound.

    • Analyze a sample of this compound spiked with known related substances and potential impurities.

    • Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on a sample of the analyte and analyze the resulting solutions.

  • Acceptance Criteria:

    • The blank should not show any interfering peaks at the retention time of the analyte.

    • The analyte peak should be well-resolved from all potential impurities and degradation products (resolution > 2.0).

    • Peak purity analysis (e.g., using a photodiode array detector) should demonstrate the spectral homogeneity of the analyte peak.

1.2.3. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][4]

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected working concentration).

    • Inject each standard solution in triplicate.

    • Plot a calibration curve of the mean peak area versus the concentration.

  • Acceptance Criteria:

    • The correlation coefficient (R²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • The residuals should be randomly distributed around the x-axis.

1.2.4. Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4][7]

  • Procedure:

    • Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0%.

    • The RSD for the recovery at each level should be ≤ 2.0%.

1.2.5. Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[8]

  • Repeatability (Intra-assay Precision):

    • Procedure: Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Procedure: The analysis is repeated on a different day, by a different analyst, and/or on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

1.2.6. Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure (based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

    • LOD is typically determined at a S/N ratio of 3:1.

    • LOQ is typically determined at a S/N ratio of 10:1.

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

1.2.7. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic component)

      • Wavelength of detection (e.g., ± 2 nm)

    • Analyze a system suitability standard under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

HPLC Method Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Prepare Mobile Phase, Standards, and Samples Equilibrate System Equilibration Prep->Equilibrate Load into Autosampler SST System Suitability Test Equilibrate->SST Inject Standards Analysis Sample Analysis SST->Analysis System OK Integrate Peak Integration Analysis->Integrate Acquire Data Calculate Quantification Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC analysis.

Gas Chromatography (GC) Method

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, with its relatively low molecular weight and potential for volatility (possibly after derivatization), can be a suitable candidate for GC analysis.

Rationale for GC Method Selection

GC offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID), which is highly sensitive to organic compounds. For a compound like this compound, which contains a hydroxyl group, derivatization (e.g., silylation) may be necessary to improve volatility and peak shape. GC is an excellent alternative to HPLC, providing orthogonal data.

Experimental Protocol: GC Method Validation

The validation of the GC method will also adhere to the ICH Q2(R2) guidelines.[1][2][3][4][5]

2.2.1. System Suitability

  • Procedure:

    • Condition the GC column.

    • Inject a standard solution of the derivatized analyte (e.g., 100 µg/mL) six times.

    • Calculate the RSD for the peak area and retention time.

  • Acceptance Criteria:

    • RSD of peak area ≤ 2.0%

    • RSD of retention time ≤ 1.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

2.2.2. Specificity

  • Procedure:

    • Analyze a blank derivatizing reagent and a blank sample matrix.

    • Analyze a derivatized standard solution.

    • Analyze a derivatized sample spiked with known impurities.

    • Perform forced degradation studies, derivatize the stressed samples, and analyze.

  • Acceptance Criteria:

    • No interfering peaks from the blank at the analyte's retention time.

    • The analyte peak is well-resolved from impurity peaks (resolution > 2.0).

2.2.3. Linearity and Range

  • Procedure:

    • Prepare and derivatize a series of at least five standard solutions covering the expected concentration range.

    • Inject each solution in triplicate.

    • Construct a calibration curve of mean peak area versus concentration.

  • Acceptance Criteria:

    • Correlation coefficient (R²) ≥ 0.999.

    • The y-intercept should be close to zero.

2.2.4. Accuracy

  • Procedure:

    • Spike a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%).

    • Prepare each level in triplicate and derivatize.

    • Analyze and calculate the percentage recovery.

  • Acceptance Criteria:

    • Mean recovery within 98.0% to 102.0%.

    • RSD for recovery at each level ≤ 2.0%.

2.2.5. Precision

  • Repeatability:

    • Procedure: Prepare and analyze six replicate samples at 100% concentration.

    • Acceptance Criteria: RSD ≤ 2.0%.

  • Intermediate Precision:

    • Procedure: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

2.2.6. Detection Limit (LOD) and Quantitation Limit (LOQ)

  • Procedure (based on Signal-to-Noise Ratio):

    • Determine the S/N ratio from the analysis of derivatized samples with low analyte concentrations.

    • LOD is established at a S/N of 3:1.

    • LOQ is established at a S/N of 10:1.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

2.2.7. Robustness

  • Procedure:

    • Introduce small, deliberate variations to GC parameters:

      • Injector and detector temperature (e.g., ± 5 °C)

      • Oven temperature program ramp rate (e.g., ± 1 °C/min)

      • Carrier gas flow rate (e.g., ± 0.1 mL/min)

    • Analyze a system suitability standard under each modified condition.

  • Acceptance Criteria: System suitability parameters must remain within the established criteria.

GC Method Validation Workflow

GC_Validation_Workflow cluster_protocol Validation Protocol Definition cluster_execution Experimental Execution cluster_report Final Reporting Define_Params Define Validation Parameters & Acceptance Criteria Specificity Specificity Define_Params->Specificity Linearity Linearity & Range Define_Params->Linearity Accuracy Accuracy Define_Params->Accuracy Precision Precision Define_Params->Precision LOD_LOQ LOD & LOQ Define_Params->LOD_LOQ Robustness Robustness Define_Params->Robustness Compile_Data Compile & Analyze Data Specificity->Compile_Data Linearity->Compile_Data Accuracy->Compile_Data Precision->Compile_Data LOD_LOQ->Compile_Data Robustness->Compile_Data Final_Report Generate Validation Report Compile_Data->Final_Report

Caption: Logical flow of the GC method validation process.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the validated HPLC and GC methods for the quantification of this compound.

Validation Parameter HPLC Method GC Method (with derivatization)
Specificity High resolution from impuritiesHigh resolution from volatile impurities
Linearity (R²) ≥ 0.999≥ 0.999
Range 50-150% of target concentration50-150% of target concentration
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (RSD) ≤ 2.0%≤ 2.0%
LOD ~0.1 µg/mL~0.05 µg/mL
LOQ ~0.3 µg/mL~0.15 µg/mL
Robustness Robust to minor changesRobust to minor changes

Conclusion

Both HPLC and GC are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.

  • HPLC is often preferred for its versatility, ease of sample preparation (no derivatization required), and its suitability for a wide range of pharmaceutical compounds.

  • GC can offer higher sensitivity and resolution for volatile compounds and serves as an excellent orthogonal technique to confirm results obtained by HPLC. The need for derivatization can add a step to the sample preparation process but can also significantly improve chromatographic performance.

A thoroughly validated analytical method, as detailed in this guide, is essential for ensuring the quality and consistency of data in a regulated environment. It is imperative that all validation activities are conducted in accordance with the principles outlined in the ICH guidelines to ensure data integrity and regulatory acceptance.[9][10][11][12]

References

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Slideshare. (n.d.). Analytical method validation as per ich and usp. Slideshare. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation. EMA. [Link]

  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. EMA. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in research and development, the proper management and disposal of chemical waste is a critical component of ensuring a safe and environmentally responsible workspace. This guide provides detailed, step-by-step procedures for the safe disposal of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol, a compound featuring a sulfone group, which necessitates careful handling.

Foundational Principles of Chemical Waste Management

Before delving into the specific protocols for this compound, it is essential to grasp the fundamental principles that govern laboratory waste. The primary objective is to prevent harm to personnel and the environment. This is achieved through a combination of risk assessment, adherence to regulatory guidelines, and the implementation of robust in-house safety protocols.

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for managing hazardous waste.[1] Laboratories are responsible for their chemical waste from the point of generation to its final disposal.[2]

Hazard Assessment of this compound

Key Hazard Considerations:

  • Environmental Persistence: Sulfone groups can contribute to the environmental persistence of a molecule.

  • Reactivity: While generally stable, the potential for reaction with other waste streams must be considered.

  • Toxicity: The toxicological properties of this specific compound are not detailed in the provided results. Therefore, a precautionary approach, treating it as potentially harmful, is warranted.

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling any chemical waste, including this compound, the appropriate PPE must be worn. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

PPE CategorySpecificationRationale
Eye Protection Safety goggles or a face shield.To protect against splashes of the chemical or its solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and absorption.
Body Protection A lab coat.To protect clothing and skin from contamination.
Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed hazardous waste disposal service, with high-temperature incineration being a common and effective method for organic compounds.[4][5] Under no circumstances should this chemical or its solutions be poured down the sink. [3]

Step 1: Waste Segregation and Collection

  • Segregate Waste: Keep waste containing this compound separate from other waste streams to prevent potentially hazardous reactions.[3] Store acids and bases separately, and keep acids away from cyanides or sulfides.[6]

  • Liquid Waste: Collect all liquid waste, including unused product and reaction residues, in a designated, leak-proof, and chemically compatible container with a secure screw cap.[3][6]

  • Solid Waste: Collect contaminated materials such as pipette tips, gloves, and paper towels in a clearly labeled, sealed bag or container.[3]

Step 2: Container Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][3] The label should also include the date when the waste was first added to the container.

Step 3: Temporary Storage

  • Store the labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory.[2][6] The SAA should be under the control of laboratory personnel and away from general traffic.[4]

  • Ensure that stored containers are kept closed and are inspected weekly for any signs of leakage.[6]

Step 4: Professional Disposal

  • Arrange for the collection of the hazardous waste by a licensed and reputable hazardous waste disposal company.[4]

  • Provide the disposal company with a complete list of the chemical waste being collected.[1]

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Waste Generation This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Stream (Avoid mixing with incompatible chemicals) ppe->segregate collect_liquid Collect Liquid Waste (Designated, sealed container) segregate->collect_liquid collect_solid Collect Solid Waste (Contaminated materials in a sealed bag/container) segregate->collect_solid label Label Container ('Hazardous Waste', Chemical Name, Date) collect_liquid->label collect_solid->label store Store in Satellite Accumulation Area (SAA) (Inspect weekly) label->store dispose Arrange for Professional Disposal (Licensed Hazardous Waste Vendor) store->dispose

Disposal Workflow for this compound
Regulatory Compliance and Record Keeping

Maintaining accurate records of hazardous waste generation and disposal is a legal requirement.[2] Laboratories should keep a log of all hazardous waste, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory inspections and for ensuring a safe and compliant laboratory environment.

Facilities are categorized by the EPA as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the amount of hazardous waste produced monthly, which dictates specific storage time limits and reporting requirements.[2][7]

Emergency Procedures for Spills

In the event of a spill, immediate action is necessary to mitigate risks.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.[5]

  • Ventilate: Ensure the area is well-ventilated.[5]

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[5] Do not allow the chemical to enter drains or waterways.[5]

  • Collect: Carefully collect the absorbed material and place it in a labeled hazardous waste container for disposal.[5]

  • Decontaminate: Clean the spill area thoroughly.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Essential Guide to the Safe Handling and Disposal of Diethyl Sulfone.
  • BenchChem. (2025).
  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste.
  • University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste.
  • U.S. Environmental Protection Agency. (2025).
  • Medical Laboratory Observer. (n.d.).

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A Researcher's Guide to the Safe Handling of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of pharmaceutical research and development, the synthesis and application of novel chemical entities are fundamental to innovation. (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol, a molecule featuring a sulfone group within a heterocyclic ring and a primary alcohol, represents a compound with a unique set of physicochemical properties that demand a thorough and proactive approach to laboratory safety. This guide provides a comprehensive framework for the safe handling of this compound, detailing the necessary personal protective equipment (PPE), operational protocols, and disposal plans to ensure the well-being of laboratory personnel and the integrity of scientific research.

Understanding the Compound: A Risk-Based Approach to Safety

The sulfone group is generally associated with low toxicity. However, the overall properties of the molecule can be influenced by the entire structure. The primary alcohol functional group suggests potential for mild skin and eye irritation. Inhalation of aerosols or dust particles could also lead to respiratory tract irritation. Therefore, a multi-layered PPE strategy is essential to mitigate these potential hazards.

Essential Personal Protective Equipment: A Detailed Protocol

The selection of appropriate PPE is the cornerstone of safe laboratory practice. For this compound, the primary routes of potential exposure are dermal, ocular, and inhalation.

Dermal Protection: Your Primary Barrier

Direct skin contact should always be avoided. The following dermal protection is mandatory:

  • Gloves: Chemical-resistant nitrile gloves are the minimum requirement. For procedures involving larger quantities or extended handling times, double-gloving is recommended. This practice allows for the removal of the outer glove if contamination occurs, without exposing the skin. Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory.

  • Laboratory Coat: A flame-resistant lab coat with full-length sleeves is essential. It should be kept clean and fully buttoned to provide maximum coverage of personal clothing.

  • Chemical-Resistant Apron: When handling significant quantities (greater than 50 grams or 50 mL) or when there is a heightened risk of splashes, a chemical-resistant apron should be worn over the lab coat.

Ocular Protection: Shielding Your Vision

The eyes are particularly vulnerable to chemical splashes. Standard eyeglasses do not offer sufficient protection.

  • Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times when handling the compound. These provide a seal around the eyes, protecting from splashes from all directions.

  • Face Shield: For large-scale operations or procedures with a high risk of splashing, a full-face shield must be worn in addition to safety goggles.

Respiratory Protection: Ensuring Clean Air

All work with this compound should be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize the inhalation of any potential aerosols or dust. In the rare event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Operational and Disposal Plans: From Benchtop to Waste Stream

A systematic approach to handling and disposal is crucial for minimizing risk and ensuring environmental responsibility.

Step-by-Step Handling Workflow

The following diagram outlines the procedural flow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.